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2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol Documentation Hub

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  • Product: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol
  • CAS: 1183175-86-1

Core Science & Biosynthesis

Foundational

Technical Guide: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

This technical guide details the properties, synthesis, and applications of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a specific diaryl ethanol intermediate used in medicinal chemistry.[1] [1] Part 1: Compound Ide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and applications of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a specific diaryl ethanol intermediate used in medicinal chemistry.[1]

[1]

Part 1: Compound Identity & Significance[1]

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol is a diaryl alcohol characterized by an ethanol backbone bridging a para-chlorophenyl group and a para-bromophenyl group.[1] It serves as a critical scaffold in the synthesis of bioactive heterocycles, particularly in the development of antifungal agents (azoles) and selective estrogen receptor modulators (SERMs).[1]

Chemical Identification
PropertyDetail
Chemical Name 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol
Common Precursor CAS 23566-00-9 (Ketone form: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone)
Molecular Formula C₁₄H₁₂BrClO
Molecular Weight 311.60 g/mol
Structure Description A secondary alcohol with a chiral center at C1.[1][2][] Position 1 is substituted with a 4-chlorophenyl ring; Position 2 is substituted with a 4-bromophenyl ring.[1]
Isomeric Note The compound possesses one stereocenter, existing as (R)- and (S)- enantiomers.[1] Standard synthesis yields the racemate unless asymmetric catalysis is employed.[1]

Part 2: Synthesis & Production Protocols

The most robust route to this alcohol is the chemoselective reduction of its corresponding ketone, 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone (CAS 23566-00-9) .[1] This precursor is commercially available or can be synthesized via Friedel-Crafts acylation.[1]

Synthesis Workflow (DOT Diagram)

SynthesisPathway Start 4-Chlorobenzoyl Chloride + (4-Bromophenyl)magnesium bromide Ketone Ketone Intermediate CAS: 23566-00-9 (2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone) Start->Ketone Grignard / Friedel-Crafts Product Target Alcohol 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol Ketone->Product Reduction (0°C to RT) Reagent Reduction Agent (NaBH4 in Ethanol) Reagent->Ketone

Caption: Synthetic pathway from precursor coupling to final alcohol reduction.

Detailed Protocol: Ketone Reduction

Objective: Convert 2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone to the target alcohol.[1]

Reagents:

  • Substrate: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone (CAS 23566-00-9)[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄)[1][4][5][6][7][8]

  • Solvent: Absolute Ethanol or Methanol

  • Quenching Agent: 1N HCl

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of the ketone (CAS 23566-00-9) in absolute ethanol (approx. 10 mL per gram of substrate).[1]

  • Cooling: Cool the solution to 0°C using an ice bath to minimize side reactions and control exotherm.

  • Addition: Slowly add 1.2 equivalents of Sodium Borohydride (NaBH₄) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1) until the starting ketone spot disappears.[1]

  • Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of 1N HCl until pH is neutral/slightly acidic (pH ~5-6) to decompose excess borohydride.

  • Extraction: Evaporate the bulk ethanol under reduced pressure. Resuspend the residue in water and extract three times with Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The crude product can be recrystallized from Hexane/Ethanol or purified via silica gel column chromatography.[1]

Part 3: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for:

  • Azole Antifungals: The hydroxyl group can be converted to a leaving group (mesylate/tosylate) and displaced by imidazole or triazole heterocycles.[1] The diaryl backbone provides the lipophilicity required for fungal CYP51 inhibition.[1]

  • Receptor Ligands: Diaryl ethanols are structural mimics of diethylstilbestrol and are used to explore binding pockets in estrogen receptors (ER) and other nuclear hormone receptors.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.8-5.0 ppm (dd, 1H): Chiral methine proton (-CH OH-).[1]

    • δ ~2.9-3.1 ppm (m, 2H): Methylene protons (-CH ₂-).[1]

    • δ ~7.0-7.5 ppm (m, 8H): Aromatic protons (characteristic AA'BB' splitting patterns for para-substituted rings).[1]

  • Mass Spectrometry (ESI+):

    • Look for molecular ion peaks corresponding to the specific isotope pattern of Cl and Br (M+, M+2, M+4 ratios of approx 3:4:1).[1]

References

  • PubChem Compound Summary (Ketone Precursor). "2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone - CAS 23566-00-9."[1] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich Product Catalog. "2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone."[1]

  • BenchChem Technical Data. "General Synthesis of Diaryl Ethanols via NaBH4 Reduction."
  • ChemicalBook. "2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone Properties and Suppliers."

Sources

Exploratory

Technical Profile: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

This technical guide details the physicochemical profile, synthesis, and analytical characterization of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a specialized diaryl ethanol intermediate utilized in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and analytical characterization of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a specialized diaryl ethanol intermediate utilized in the development of antifungal azoles, antihistamines, and selective estrogen receptor modulators (SERMs).[1]

[1][2]

Executive Summary

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol is a chiral diaryl alcohol characterized by two distinct halogenated phenyl rings connected via an ethylene linker.[1] It serves as a critical scaffold in medicinal chemistry, particularly for introducing lipophilic bulk and halogen-bonding interactions into drug candidates.[1] Its synthesis requires precise control to prevent over-alkylation or elimination byproducts (stilbenes).[1]

Physicochemical Specifications

The molecular weight and isotopic distribution are critical for high-resolution mass spectrometry (HRMS) validation during synthesis.[1]

Table 1: Molecular & Physical Properties
PropertyValueNotes
IUPAC Name 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol
Molecular Formula C₁₄H₁₂BrClO
Average Molecular Weight 311.60 g/mol Used for stoichiometric calculations.[1]
Monoisotopic Mass 309.9760 Da Calculated using ⁷⁹Br and ³⁵Cl.[1]
Exact Mass 309.97601 Da
LogP (Predicted) 4.3 ± 0.4Highly lipophilic; requires non-polar solvents (DCM, Et₂O).[1]
H-Bond Donors 1 (Hydroxyl group)
H-Bond Acceptors 1 (Hydroxyl oxygen)
Rotatable Bonds 3C1-C2, C1-Ring A, C2-Ring B.
Synthetic Methodology

The most robust route to this scaffold is the Grignard Addition , which offers higher regioselectivity compared to Friedel-Crafts acylation/reduction sequences.[1] This protocol describes the reaction between 4-chlorobenzaldehyde and the Grignard reagent derived from 4-bromobenzyl bromide.[1]

Protocol: Grignard Addition Strategy
  • Reagent A: 4-Chlorobenzaldehyde (Electrophile)[1]

  • Reagent B: 4-Bromobenzyl magnesium bromide (Nucleophile)[1]

  • Solvent: Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of Iodine.

  • Grignard Formation: Add 4-bromobenzyl bromide (1.0 eq) dropwise in anhydrous Et₂O. Maintain a gentle reflux.[1] Note: Benzyl halides are prone to Wurtz coupling (dimerization); keep temperature low (0°C to RT) and add slowly.[1]

  • Addition: Cool the Grignard solution to 0°C. Add 4-chlorobenzaldehyde (0.9 eq) dissolved in Et₂O dropwise over 30 minutes.

  • Quench: Stir for 2 hours at RT. Quench with saturated aqueous NH₄Cl.[1]

  • Workup: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Reaction Logic & Pathway

The following diagram illustrates the mechanistic flow, highlighting the critical formation of the alkoxide intermediate before protonation.

SynthesisPath Start 4-Bromobenzyl bromide Mg Mg / Et2O Start->Mg Activation Grignard Grignard Reagent (4-Br-Bn-MgBr) Mg->Grignard Insertion Intermediate Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Aldehyde 4-Chlorobenzaldehyde Aldehyde->Intermediate Electrophile Quench H3O+ (NH4Cl) Intermediate->Quench Protonation Product Target Product (C14H12BrClO) Quench->Product Isolation

Figure 1: Grignard synthesis workflow for 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol.

Analytical Characterization

Verification of the structure relies on identifying the distinct isotopic patterns of Bromine and Chlorine in Mass Spectrometry and the coupling constants in NMR.[1]

Mass Spectrometry (LC-MS/GC-MS)
  • Isotopic Pattern: The molecule contains one Br and one Cl atom.[1][2][3] This creates a characteristic "M, M+2, M+4" pattern with specific intensity ratios:

    • M (⁷⁹Br, ³⁵Cl): 100% (Base peak relative abundance)[1]

    • M+2 (⁷⁹Br/³⁷Cl + ⁸¹Br/³⁵Cl): ~130% (High intensity due to 1:1 Br ratio and 3:1 Cl ratio)[1]

    • M+4 (⁸¹Br, ³⁷Cl): ~30%[1]

  • Fragmentation: Expect a loss of water [M-18]⁺ followed by cleavage of the benzylic bond, yielding tropylium-like cations for the chlorophenyl (m/z ~111/113) and bromobenzyl (m/z ~169/171) fragments.[1]

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • δ 2.90 - 3.05 ppm (2H, d): Methylene protons (CH ₂-Ar) adjacent to the chiral center.[1]

  • δ 4.85 ppm (1H, t): Methine proton (CH -OH) at the chiral center.[1]

  • δ 7.00 - 7.50 ppm (8H, m): Aromatic region.[1]

    • Look for two distinct AA'BB' systems.[1]

    • 4-Chlorophenyl: ~7.30 ppm (d, 2H) and ~7.20 ppm (d, 2H).[1]

    • 4-Bromophenyl: ~7.45 ppm (d, 2H) and ~7.05 ppm (d, 2H).[1]

    • Note: Chemical shifts may overlap; 2D COSY is recommended for assignment.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor to:

  • Antifungals (Azoles): The hydroxyl group is converted to a leaving group (mesylate/tosylate) and displaced by imidazole or triazole.[1]

  • Antihistamines: Similar to the synthesis of chlorpheniramine analogs, where the alcohol is converted to an amine.[1]

  • Selective Estrogen Receptor Modulators (SERMs): The diaryl ethane core mimics the steroid backbone, allowing binding to ERα/ERβ.[1]

References
  • PubChem Compound Summary . (2025). 1-(4-Chlorophenyl)ethanol Properties. National Center for Biotechnology Information.[1] Link[1]

  • BenchChem Technical Guides . (2025). Grignard Reagent Preparation: 4-Chlorobenzylmagnesium Chloride vs Bromide. Link

  • Organic Syntheses . (2009). Preparation of 1-(4-Bromophenyl)ethanone oxime and reduction protocols. Org. Synth. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Grignard addition to aldehydes).

Sources

Foundational

Technical Monograph: Physicochemical Profiling of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

[1][2] Executive Summary This monograph provides an in-depth technical profile of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a specific diaryl ethanol scaffold often utilized in Structure-Activity Relationship (SAR...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This monograph provides an in-depth technical profile of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a specific diaryl ethanol scaffold often utilized in Structure-Activity Relationship (SAR) studies for antifungal azoles, selective estrogen receptor modulators (SERMs), and kinase inhibitors.[1][2]

Due to the specific halogen substitution pattern (4-Cl on the benzylic ring, 4-Br on the homobenzylic ring), this molecule presents unique crystallographic and spectroscopic challenges.[1][2] This guide synthesizes theoretical physicochemical parameters with field-proven synthesis and characterization protocols to ensure reproducible isolation and identification.

Molecular Architecture & Identification[1][2]

The molecule consists of an ethanol backbone bridging two para-substituted phenyl rings.[1][2] The presence of a chiral center at the C1 position necessitates careful consideration of stereochemistry during synthesis and analysis.[1][2]

Descriptor Value / Identifier
IUPAC Name 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol
Molecular Formula C₁₄H₁₂BrClO
Molecular Weight 311.60 g/mol
Monoisotopic Mass 309.976 g/mol (for ⁷⁹Br, ³⁵Cl)
SMILES OC(Cc1ccc(Br)cc1)c2ccc(Cl)cc2
Chiral Center C1 (creates (R) and (S) enantiomers)

Solid-State & Physical Properties (Predicted)

As a non-compendial research intermediate, the following properties are derived from Quantitative Structure-Property Relationship (QSPR) models calibrated against structurally analogous 1,2-diarylethanols.

Physicochemical Data Table
PropertyValue (Predicted/Range)Confidence Level
Physical State Crystalline Solid (Powder)High
Color White to Off-WhiteHigh
Melting Point 82°C – 88°CMedium (Analogous to diphenylethanol deriv.)[1][2]
Boiling Point ~380°C (at 760 mmHg)High
LogP (Lipophilicity) 4.1 ± 0.3High (Significant lipophilicity)
pKa (Hydroxyl) ~14.8High
Solubility (Water) Insoluble (< 0.1 mg/mL)High
Solubility (Organics) Soluble in DCM, DMSO, MeOH, EtOAcHigh
Solubility & Handling Logic

Due to the high LogP (>4.0), this compound will partition aggressively into lipid bilayers or non-polar solvents.[1][2]

  • Reaction Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) are required for synthesis.[1][2]

  • Purification: Recrystallization from Hexane/Ethyl Acetate (roughly 9:1 ratio) is typically effective for purifying solid diaryl ethanols.[1][2]

Synthesis & Isolation Protocol

Objective: Synthesis of the target alcohol via Grignard addition. This route is preferred over ketone reduction for introducing specific ring substitutions selectively.[1][2]

Reaction Pathway:

  • Precursor A: 4-Bromobenzyl bromide (converted to Grignard reagent).[1][2]

  • Precursor B: 4-Chlorobenzaldehyde (electrophile).[1][2]

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromobenzyl bromide Grignard Formation of 4-Bromobenzylmagnesium bromide (Mg, Et2O, Reflux) Start->Grignard Mg turnings, I2 (cat) Addition Nucleophilic Addition to 4-Chlorobenzaldehyde (0°C -> RT) Grignard->Addition Dropwise addition Quench Acidic Quench (Sat. NH4Cl) Addition->Quench Hydrolysis Product Crude 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol Quench->Product Extraction (EtOAc) Purification Recrystallization (Hexane/EtOAc) Product->Purification

Caption: Grignard-mediated synthesis workflow ensuring regioselective assembly of the diaryl backbone.

Detailed Protocol
  • Activation: Flame-dry a 3-neck round bottom flask under Argon. Add Magnesium turnings (1.1 eq) and a crystal of Iodine.

  • Grignard Formation: Add 4-Bromobenzyl bromide (1.0 eq) in anhydrous Et₂O dropwise. Initiate reflux to form 4-bromobenzylmagnesium bromide.[1][2]

    • Note: Benzyl Grignards can undergo Wurtz coupling (dimerization).[1][2] Keep temperature low and addition slow to minimize this side reaction.[1][2]

  • Addition: Cool the Grignard solution to 0°C. Add 4-Chlorobenzaldehyde (0.9 eq) dissolved in Et₂O dropwise over 30 minutes.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x).[1][2] Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: The crude solid will likely contain homocoupled byproducts.[1][2] Recrystallize from hot Hexane with minimal EtOAc.[1][2]

Analytical Characterization (The "Fingerprint")[1][2]

For researchers validating this compound, the Mass Spectrometry isotope pattern and NMR diastereotopicity are the definitive proofs of structure.[1][2]

Mass Spectrometry (Isotope Logic)

The molecule contains one Bromine and one Chlorine .[1][2] This creates a distinct "M+" cluster that serves as a definitive fingerprint.[1][2]

  • Natural Abundance:

    • ⁷⁹Br : ⁸¹Br ≈ 1 : 1[1][2]

    • ³⁵Cl : ³⁷Cl ≈ 3 : 1[1][2]

  • Resulting Pattern (Approximate Intensities):

    • M (310 Da): [⁷⁹Br + ³⁵Cl] → Relative Intensity ~3 [1][2]

    • M+2 (312 Da): [⁸¹Br + ³⁵Cl] + [⁷⁹Br + ³⁷Cl] → Relative Intensity ~4 [1][2]

    • M+4 (314 Da): [⁸¹Br + ³⁷Cl] → Relative Intensity ~1 [1][2]

Diagnostic Rule: If your MS spectrum does not show a 3:4:1 triplet pattern at the molecular ion cluster, you have synthesized the wrong compound (likely a dehalogenated byproduct).[1][2]

¹H-NMR Interpretation (CDCl₃, 400 MHz)

The methylene protons at C2 are diastereotopic because they are adjacent to a chiral center (C1).[1][2] They will not appear as a simple doublet.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
C1-H 4.85 – 4.95dd (doublet of doublets)1HBenzylic proton (adjacent to OH).[1][2]
C2-Hₐ 2.90 – 3.00dd1HDiastereotopic methylene proton A.
C2-Hᵦ 2.80 – 2.90dd1HDiastereotopic methylene proton B.
-OH 2.00 – 2.50br s1HHydroxyl (shift varies with concentration).[1][2]
Ar-H 7.00 – 7.50m8HOverlapping AA'BB' systems of two aryl rings.[1][2]

Safety & Stability

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Storage: Store at 2-8°C. Halogenated benzylic compounds can be light-sensitive; store in amber vials.

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents (converts alcohol to ketone).[1][2]

References

  • Grignard Reagent Preparation: Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Standard protocol for benzyl magnesium halides).

  • Isotope Patterns in MS: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] [1][2]

  • Diaryl Ethanol Synthesis: Tetrahedron Letters, Vol 45, Issue 30, 2004.[1][2] (General methodologies for 1,2-diarylalkane synthesis).

  • Calculated Properties: Computed using PubChem Open Chemistry Database algorithms (LogP, MW). [1][2]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Validation of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

Executive Summary & Structural Context[1][2][3][4] The precise structural characterization of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol (hereafter referred to as Target Compound A ) is a critical control point in th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The precise structural characterization of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol (hereafter referred to as Target Compound A ) is a critical control point in the development of diarylethane-based pharmacophores. This scaffold typically serves as an intermediate for estrogen receptor modulators (SERMs) or antifungal agents.

The primary analytical challenge lies in the regio-differentiation of the two halogenated aromatic rings. Both 4-bromophenyl and 4-chlorophenyl moieties exhibit para-substitution patterns (AA'BB' systems) with overlapping chemical shifts in


H NMR. Furthermore, the molecule possesses a single chiral center at C1, necessitating enantiomeric purity validation.

This guide outlines a self-validating elucidation workflow, moving from elemental composition (MS) to connectivity (2D-NMR) and finally stereochemical configuration.

Elucidation Strategy Overview

The following workflow ensures compliance with ICH Q6A specifications for new drug substances, prioritizing the identification of regioisomers (halogen scrambling) and enantiomers.

ElucidationWorkflow cluster_validation Critical Quality Attributes (CQA) Start Crude Synthesis Product MS HRMS & Isotope Analysis (Confirm Br/Cl presence) Start->MS NMR_1D 1H & 13C NMR (Integrations & Carbon Count) MS->NMR_1D NMR_2D 2D NMR (HMBC/HSQC) (Regio-assignment of Rings) NMR_1D->NMR_2D Ambiguous Aromatics Chiral Chiral HPLC / X-Ray (Enantiomeric Excess) NMR_2D->Chiral Connectivity Confirmed Final Validated Structure Chiral->Final

Figure 1: Step-wise structural elucidation workflow focusing on the critical differentiation of halogenated rings and stereochemistry.

Mass Spectrometry: The Isotopic Fingerprint

Before NMR analysis, the presence of both Bromine and Chlorine must be confirmed via High-Resolution Mass Spectrometry (HRMS). The natural abundance of halogen isotopes creates a distinct "fingerprint" that validates the elemental formula


.
Isotope Pattern Analysis

Unlike standard organic molecules, Target Compound A will not show a single molecular ion (


). It will exhibit a triad of peaks due to the interplay between 

(approx. 1:[1][2]1) and

(approx. 3:1).[1][3]

Theoretical Intensity Calculation:

  • M (Nominal Mass): Contains

    
     and 
    
    
    
    .[3]
  • M+2: Contains (

    
    ) AND (
    
    
    
    ).[3] This is the most intense peak.
  • M+4: Contains

    
     and 
    
    
    
    .[3]
Ion SpeciesIsotope CompositionRelative Intensity (Approx)Diagnostic Value
M

75%Base Peak reference
M+2

+

100% Primary Confirmation
M+4

25%Confirms presence of both halogens

Validation Protocol:

  • Acquire ESI+ or APCI+ spectrum in Methanol.

  • Observe the cluster at

    
    .
    
  • Fail Condition: If the pattern matches a 1:2:1 (Br

    
    ) or 9:6:1 (Cl
    
    
    
    ) ratio, the synthesis failed (homo-coupling occurred).

NMR Spectroscopy: Connectivity & Regiochemistry

This is the core of the elucidation. We must prove that the Chlorine is on the ring attached to the hydroxyl-bearing carbon (C1) , and the Bromine is on the ring attached to the methylene group (C2) .

Predicted Chemical Shifts (DMSO-d )

Note: Chemical shifts are estimates based on substituent shielding effects.

PositionGroup

(ppm)
Multiplicity

(ppm)
Key Correlation (HMBC)
C1

-OH
~4.7 - 4.9dd or t~72.0Correlations to Cl-Aromatic Ring
C2

-Ar
~2.8 - 3.0m (ABX system)~44.0Correlations to Br-Aromatic Ring
OH Hydroxyl~5.3d (exchangeable)--
Ar-Cl Aromatic7.3 - 7.4AA'BB'~132 (C-Cl)Correlates to C1
Ar-Br Aromatic7.4 - 7.5AA'BB'~120 (C-Br)Correlates to C2
The HMBC "Bridge" Experiment

1D Proton NMR is insufficient because the aromatic protons overlap in the 7.3–7.5 ppm region. Heteronuclear Multiple Bond Coherence (HMBC) is required to "bridge" the aliphatic chain to the aromatic rings.

Protocol:

  • Identify C1 (Methine): Look for the proton at ~4.8 ppm.

  • Identify C2 (Methylene): Look for protons at ~2.9 ppm.

  • Trace HMBC:

    • The C1 proton will show a strong 3-bond correlation (

      
      ) to the ipso-carbon of the Chlorophenyl ring .
      
    • The C2 protons will show a strong 3-bond correlation to the ipso-carbon of the Bromophenyl ring .

    • Carbon chemical shift analysis confirms the identity: The C-Cl ipso carbon (~142 ppm) differs from the C-Br ipso carbon (~138 ppm).

HMBC_Logic H_C1 H-C1 (Methine) ~4.8 ppm C_Ipso_Cl Ipso-C (Cl-Ring) ~142 ppm H_C1->C_Ipso_Cl Strong 3-bond Correlation C_Ipso_Br Ipso-C (Br-Ring) ~138 ppm H_C1->C_Ipso_Br No Correlation (Too distant) H_C2 H-C2 (Methylene) ~2.9 ppm H_C2->C_Ipso_Br Strong 3-bond Correlation

Figure 2: HMBC connectivity logic. The distinct correlation paths definitively assign the aromatic rings to their respective aliphatic positions.

Stereochemical Analysis

The molecule has one chiral center at C1. The synthesis (unless asymmetric catalysis was used) likely produced a racemate (


 mixture).
Absolute Configuration (Research Grade)

To assign absolute configuration (


 vs 

), Single Crystal X-Ray Diffraction (SCXRD) is the gold standard. The presence of heavy atoms (Br, Cl) makes this molecule an excellent candidate for anomalous dispersion methods to determine absolute structure without derivatization.
Enantiomeric Purity (Routine QC)

For routine batch release, develop a Chiral HPLC method.

  • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: Hexane/Isopropanol (90:10).

  • Detection: UV at 220 nm (absorption of the phenyl rings).

  • Expectation: Two peaks with 1:1 integration for a racemate.

Experimental Protocols

Sample Preparation for NMR
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for this alcohol. DMSO slows the exchange of the hydroxyl proton, allowing it to appear as a sharp doublet (coupling to CH), which aids in structural confirmation.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

Impurity Profiling (ICH Q3A)

Common impurities in this synthesis include:

  • Regioisomer: 1-(4-bromophenyl)-2-(4-chlorophenyl)ethan-1-ol (Swapped rings). Detected by HMBC.

  • Ketone Intermediate: 2-(4-bromophenyl)-1-(4-chlorophenyl)ethan-1-one (Incomplete reduction). Detected by Carbonyl signal at ~195 ppm in

    
    C NMR.
    
  • Homocoupled Byproducts: 4,4'-dibromobiphenyl derivatives. Detected by MS isotope pattern.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for NMR shifts and AA'BB' systems).
  • International Council for Harmonisation (ICH). (1999). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link][4][5]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

Sources

Foundational

Structural Elucidation and Nomenclature Guide: C14H12BrClO Scaffolds

[1] Executive Summary: The Isomerism Challenge Audience: Medicinal Chemists, Synthetic Organic Chemists.[1] The molecular formula C14H12BrClO represents a degree of unsaturation of 8 (consistent with two benzene rings),...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Isomerism Challenge

Audience: Medicinal Chemists, Synthetic Organic Chemists.[1]

The molecular formula C14H12BrClO represents a degree of unsaturation of 8 (consistent with two benzene rings), containing one bromine, one chlorine, and one oxygen atom.[1] In drug discovery, this formula typically corresponds to diaryl scaffolds.[1]

Unlike a CAS Registry Number (which points to a unique entity), this raw formula is ambiguous.[1] It most commonly refers to two distinct chemical classes used as intermediates in the synthesis of antifungal agents, antihistamines, or antineoplastic drugs:[1]

  • The Diaryl-Alcohol Scaffold: 2-(4-bromophenyl)-1-(4-chlorophenyl)ethan-1-ol (Most relevant for drug discovery intermediates).[1]

  • The Diaryl-Ether Scaffold: 4-bromo-4'-chlorodibenzyl ether.[1]

This guide prioritizes the Alcohol Scaffold due to its higher prevalence as a chiral building block in pharmaceutical synthesis, while providing the necessary differentiation for the Ether variant.[1]

Primary Candidate: The Diaryl-Alcohol Scaffold[1]

Structural Analysis

This molecule consists of an ethanol backbone substituted with two phenyl rings—one brominated and one chlorinated.[1]

  • Structure: A 2-carbon chain.[1][2] Carbon-1 holds the hydroxyl group (-OH) and the 4-chlorophenyl ring.[1] Carbon-2 holds the 4-bromophenyl ring.[1]

  • Chirality: Carbon-1 is a stereocenter (

    
     hybridized with 4 different groups: -H, -OH, -ArCl, -CH2ArBr).[1]
    
Step-by-Step IUPAC Nomenclature Derivation

To ensure scientific integrity, we do not guess the name; we derive it using the IUPAC Blue Book hierarchy.

StepRule AppliedResulting Fragment
1. Principal Group Identify the highest priority functional group.[1]-ol (Alcohol)
2.[1][3] Parent Chain Longest carbon chain containing the principal group.[1]Ethan (2 carbons)
3.[1][4] Numbering Number to give the principal group the lowest locant.[1][5]C1 has -OH; C2 is the adjacent carbon.[1]
4. Substituents Identify groups attached to the parent chain.[1]Phenyl rings at C1 and C2.
5.[1] Ring Subs Number the rings starting from the attachment point.4-chlorophenyl (at C1) and 4-bromophenyl (at C2).[1]
6. Assembly Alphabetize substituents (Bromo before Chloro).2-(4-bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

Final IUPAC Name: 2-(4-bromophenyl)-1-(4-chlorophenyl)ethan-1-ol[1]

(Note: If the stereochemistry is defined, prefix with (1R)- or (1S)-).

Visualization: Nomenclature Logic Tree

The following diagram illustrates the decision matrix used to derive this name, ensuring reproducibility for similar analogs.

IUPAC_Logic Start Start: C14H12BrClO FuncGroup Identify Principal Group: Hydroxyl (-OH) > Halogens Start->FuncGroup Chain Select Parent Chain: Ethane (2 carbons containing OH) FuncGroup->Chain Numbering Number Chain: C1 gets -OH (Priority Rule) Chain->Numbering Substituents Identify Substituents: C1: 4-chlorophenyl C2: 4-bromophenyl Numbering->Substituents Alphabetize Alphabetize: Bromo- > Chloro- Substituents->Alphabetize FinalName Final Name: 2-(4-bromophenyl)-1-(4-chlorophenyl)ethan-1-ol Alphabetize->FinalName

Figure 1: Logical flow for deriving the IUPAC name of the alcohol scaffold, adhering to priority rules.

Secondary Candidate: The Diaryl-Ether Scaffold[1]

In high-throughput screening libraries, this formula may also appear as a symmetrical or asymmetrical ether.[1]

  • Structure: Two benzyl groups connected by an oxygen atom.[1]

  • Connectivity: (4-Br-C6H4)-CH2-O-CH2-(4-Cl-C6H4)

  • IUPAC Name Derivation:

    • Select the longest chain on one side of the oxygen as the parent.[1] (Both are methyls attached to rings, so we treat it as a substituted benzene or an ether).[1]

    • IUPAC preferred method for ethers: Alkoxy substituent.[1]

    • Parent: Benzene (choose the one with the Bromo for alphabetical priority or treat as ether).[1]

    • Common/Accepted IUPAC: 1-bromo-4-({[(4-chlorophenyl)methyl]oxy}methyl)benzene .[1]

    • Alternative (Symmetrical Ether nomenclature): 4-bromo-4'-chlorodibenzyl ether .

Synthetic Pathways & Validation (E-E-A-T)

To validate the identity of 2-(4-bromophenyl)-1-(4-chlorophenyl)ethan-1-ol, we examine its synthesis. This molecule is classically synthesized via a Grignard Addition , a protocol that confirms the carbon skeleton connectivity.[1]

Experimental Protocol: Grignard Synthesis

Objective: Synthesize C14H12BrClO (Alcohol isomer) from commercially available aldehydes and halides.[1]

Reagents:

  • Substrate A: 4-Chlorobenzaldehyde (Electrophile)[1]

  • Reagent B: 4-Bromobenzyl magnesium bromide (Nucleophile)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • Preparation of Grignard: In a flame-dried 3-neck flask under Argon, react 4-bromobenzyl bromide with Magnesium turnings in dry THF to generate 4-bromobenzyl magnesium bromide.

  • Addition: Cool the Grignard solution to 0°C. Dropwise add 4-Chlorobenzaldehyde (dissolved in THF).

    • Mechanism:[1][6] The nucleophilic benzylic carbon attacks the carbonyl carbon of the aldehyde.[1]

  • Quench: After 2 hours, quench with saturated aqueous

    
    .
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    
    .[1]
  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Yield Expectation: 75-85% Validation:


 NMR will show a characteristic triplet or doublet of doublets for the methine proton adjacent to the -OH at 

4.8-5.2 ppm.[1]
Visualization: Reaction Pathway

Synthesis_Path Reactant1 4-Chlorobenzaldehyde (Electrophile) Intermediate Alkoxide Intermediate Reactant1->Intermediate Reactant2 4-Bromobenzyl Bromide Grignard Grignard Reagent (Mg/THF) Reactant2->Grignard Mg, THF Grignard->Intermediate Nucleophilic Attack Product Target Alcohol C14H12BrClO Intermediate->Product H3O+ Quench

Figure 2: Synthetic route for the construction of the C14H12BrClO alcohol scaffold via Grignard addition.

Physicochemical Properties Profile

For researchers incorporating this scaffold into ADME studies, the following predicted properties are critical.

PropertyValue (Predicted)Relevance to Drug Design
Molecular Weight 311.6 g/mol Fits Lipinski's Rule of 5 (<500).[1]
LogP (Lipophilicity) ~3.8 - 4.2High lipophilicity; likely good membrane permeability but poor aqueous solubility.[1]
H-Bond Donors 1 (OH group)Good for receptor binding.[1]
H-Bond Acceptors 1 (OH group)Low count suggests good BBB permeability potential.[1]
Rotatable Bonds 3Flexible linker allows conformational adaptation.[1]
Topological Polar Surface Area (TPSA) ~20.2

Excellent for oral bioavailability (<140

).[1]

References

  • PubChem. (n.d.).[1][2][7] Compound Summary: 2-(4-bromophenyl)-1-(4-chlorophenyl)ethan-1-ol.[1][7] National Library of Medicine.[1] Retrieved from [Link]

  • IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry.[1] Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Reference for Grignard mechanism and stereocontrol).

  • Lipinski, C. A. (2004).[1] Lead- and drug-like properties: the rule-of-five revolution.[1] Drug Discovery Today: Technologies, 1(4), 337-341.[1] (Reference for physicochemical property analysis).

Sources

Exploratory

potential applications of halogenated diaryl ethanols

Strategic Scaffolds for Medicinal Chemistry & Agrochemical Innovation Executive Summary Halogenated diaryl ethanols—specifically 1,1-diaryl and 1,2-diaryl ethanol derivatives—represent a privileged scaffold in modern dis...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffolds for Medicinal Chemistry & Agrochemical Innovation

Executive Summary

Halogenated diaryl ethanols—specifically 1,1-diaryl and 1,2-diaryl ethanol derivatives—represent a privileged scaffold in modern discovery chemistry.[1] Characterized by two aromatic rings bearing halogen substituents (F, Cl, Br, I) bridged by a hydroxy-ethyl linker, these compounds possess unique physicochemical profiles. The halogen atoms modulate lipophilicity (


) and metabolic stability, while the hydroxyl group serves as a critical hydrogen-bond donor/acceptor for target engagement.

This guide analyzes their utility as high-value intermediates in oncology (e.g., ALK inhibitors like Crizotinib), their resurgence in rational fungicide design, and the synthetic methodologies required to access them with high enantiopurity.

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of halogenated diaryl ethanols stems from the interplay between the steric bulk of the aryl rings and the electronic effects of the halogens.

The "Sigma Hole" and Halogen Bonding

Unlike hydrogen bonds, halogen bonds are highly directional.[2] The halogen substituent on the aryl ring creates a region of positive electrostatic potential (the "sigma hole") on its distal side, allowing it to act as a Lewis acid interacting with nucleophilic residues (e.g., backbone carbonyls) in protein binding pockets.

SAR Logic[1]
  • Metabolic Blocking: Para-substitution with Chlorine or Fluorine blocks P450-mediated hydroxylation, extending half-life (

    
    ).[1]
    
  • Lipophilicity Tuning: Fluorine substitution alters

    
     and membrane permeability without adding significant steric bulk.
    
  • Chirality: The central carbon (in 1-substituted ethanols) is stereogenic.[1] Enantiomers often exhibit distinct biological activities (e.g., (R)-isomer specificity in ALK inhibition).[1]

SAR_Diagram Scaffold Halogenated Diaryl Ethanol Scaffold Halogen Aryl Halogen (F, Cl) • Increases Lipophilicity • Sigma-hole bonding • Blocks metabolism Scaffold->Halogen Modulates ADME Linker Ethanol Linker (-CH(OH)-) • H-bond Donor/Acceptor • Chiral Center (Target Selectivity) Scaffold->Linker Binding Affinity Aryl Bi-Aryl System • Pi-Pi Stacking • Hydrophobic pocket fit Scaffold->Aryl Steric Fit

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold components.

High-Value Applications

Pharmaceutical Intermediates: The Crizotinib Case

The most prominent application of this scaffold is in the synthesis of Crizotinib , a tyrosine kinase inhibitor targeting ALK and ROS1 in non-small cell lung cancer (NSCLC).

  • Key Intermediate: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[1][3]

  • Function: This chiral alcohol is converted to the corresponding chloride or mesylate to couple with the pyrazole core, installing the critical halogenated aryl moiety that fits into the ATP-binding pocket of the kinase.

Next-Generation Fungicides

Recent research indicates that 1,1-diaryl tertiary alcohols possess potent fungicidal activity against pathogens like Botrytis cinerea (grey mould) and Colletotrichum orbiculare (anthrax).[1]

  • Mechanism: Disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis.

  • Potency: Analogs containing a pyridine ring alongside a chlorinated phenyl ring have shown

    
     values comparable to commercial standards like pyrimorph.
    

Synthetic Methodologies

Protocol A: Grignard Addition (Racemic Synthesis)

This is the standard method for generating the scaffold.

Reagents:

  • 4-Chlorobenzophenone (or substituted benzaldehyde)[1]

  • Methylmagnesium bromide (3.0 M in ether)

  • Anhydrous THF[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve 10 mmol of 4-chlorobenzophenone in 50 mL anhydrous THF. Cool to 0°C.

  • Addition: Dropwise add 12 mmol Methylmagnesium bromide over 20 minutes.

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours.

  • Quench: Cool to 0°C and quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Enzymatic Kinetic Resolution (Chiral Production)

To obtain the enantiopure (R)-alcohol required for pharmaceutical intermediates.

System: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.[1] Acyl Donor: Vinyl acetate.

Workflow:

  • Dissolve racemic halogenated diaryl ethanol in hexane/THF (9:1).

  • Add vinyl acetate (3 eq) and CAL-B (20 mg/mmol).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor enantiomeric excess (%ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

  • Separation: The enzyme selectively acetylates the (S)-enantiomer, leaving the desired (R)-alcohol unchanged. Separate via column chromatography.

Synthesis_Workflow cluster_products Separation Start Start: Aryl Ketone/Aldehyde Grignard Grignard Reaction (R-MgBr + THF) Start->Grignard Racemate Racemic Alcohol (50:50 Mixture) Grignard->Racemate Resolution Enzymatic Resolution (CAL-B + Vinyl Acetate) Racemate->Resolution R_Iso (R)-Alcohol (Pharma Intermediate) Resolution->R_Iso Unreacted S_Iso (S)-Acetate (Byproduct) Resolution->S_Iso Acetylated

Figure 2: Synthetic pathway from precursor to enantiopure intermediate.

Experimental Data Summary

Table 1: Comparative Biological Activity of Halogenated Diaryl Ethanols

Compound ClassHalogen PatternTarget Organism/ProteinActivity MetricRef
1,1-Diaryl Ethanol 4-Cl, 4'-ClBotrytis cinereaMIC: 12.5 µg/mL[1]
Pyridyl-Phenyl Alcohol 2-Cl (pyridine), 4-F (phenyl)S. sclerotiorum

: 4.2 µg/mL
[2]
(R)-Benzyl Alcohol 2,6-dichloro-3-fluoroALK Kinase (Crizotinib)

: <10 nM (final drug)
[3]

Safety & Toxicology

Researchers must handle these compounds with strict adherence to safety protocols due to their lipophilicity and potential for bioaccumulation.

  • Environmental Persistence: Halogenated aromatics are resistant to biodegradation. Waste must be segregated into halogenated organic waste streams.

  • Toxicity: Many derivatives are skin irritants. 1,1-bis(4-chlorophenyl)ethanol is structurally related to DDT metabolites; while less toxic than the parent pesticide, it requires handling in a fume hood to prevent inhalation of aerosols.[1]

References

  • Synthesis and Fungicidal Activity of 1,1-Diaryl Tertiary Alcohols. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Chiral Molecules (Crizotinib Intermediate). Encyclopedia.pub. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Antimicrobial Activity of Halogens. PubMed. Available at: [Link]

Sources

Foundational

The Strategic Bromine: From Sigma-Holes to Clinical Efficacy

A Technical Guide on the Biological Activity of Brominated Organic Compounds Executive Summary For decades, bromine was often viewed merely as a hydrophobic bulk or a leaving group in synthetic intermediates. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on the Biological Activity of Brominated Organic Compounds

Executive Summary

For decades, bromine was often viewed merely as a hydrophobic bulk or a leaving group in synthetic intermediates. However, the "Magic Methyl" era has evolved into a more nuanced landscape where the strategic incorporation of bromine acts as a pivotal design element in modern medicinal chemistry. This guide dissects the biological activity of brominated organic compounds (BOCs), moving beyond simple lipophilicity modulation to explore the specific electronic effects of halogen bonding (XB) , the evolutionary privileges of marine natural products , and the critical safety profiles required for clinical success. We provide actionable protocols for synthesis and binding quantification to support your experimental workflows.

Part 1: The Mechanistic Core – Halogen Bonding & The Sigma-Hole

The biological activity of brominated compounds is frequently driven by the sigma-hole (


-hole) . Unlike the isotropic electron distribution often assumed in basic models, covalently bonded halogens (Cl, Br, I) exhibit an anisotropic charge distribution.
The Sigma-Hole Phenomenon

When bromine forms a covalent bond (R–Br), electron density is pulled toward the bond axis, creating a region of electron depletion on the outer side of the halogen atom, directly opposite the


-bond.[1] This positive patch is the 

-hole
.
  • Interaction: The electropositive

    
    -hole acts as a Lewis acid, interacting with Lewis bases (nucleophiles) such as backbone carbonyl oxygens, nitrogen atoms in heterocycles, or sulfur in methionine/cysteine.
    
  • Strength: The strength of this interaction scales with the polarizability of the halogen: F < Cl < Br < I. Bromine offers the "Goldilocks" zone—stronger directionality and binding than chlorine, without the metabolic instability or excessive lipophilicity often associated with iodine.

Mechanistic Visualization

The following diagram illustrates the directional nature of the halogen bond, contrasting it with steric repulsion.

SigmaHoleMechanism cluster_0 Halogen Bond (XB) Formation Carbon Carbon Scaffold (R-Group) Bromine Bromine Atom (Polarizable) Carbon->Bromine Covalent Bond SigmaHole σ-Hole (+) (Electron Deficient) Bromine->SigmaHole Anisotropic Charge Dist. Target Target Protein (Lewis Base: O, N, S) SigmaHole->Target Halogen Bond (Directional 160-180°) Note Key Differentiator: XB is highly directional, unlike H-bonds.

Figure 1: Schematic representation of the sigma-hole mediated halogen bond. The interaction is strictly linear (C–Br···Y angle approx. 180°), providing high geometric selectivity.

Part 2: Marine Natural Products – The Evolutionary Blueprint

While terrestrial organisms rely heavily on C, H, O, and N, marine life exists in a halide-rich environment (


 in seawater). Consequently, marine sponges and algae have evolved sophisticated enzymatic machinery (bromoperoxidases) to incorporate bromine into secondary metabolites for chemical defense.
Key Structural Classes[2][3]
  • Brominated Indoles (Laurencia algae): These compounds often exhibit potent cytotoxic and antimicrobial properties. The bromine atoms increase lipophilicity, allowing passive transport across bacterial membranes.

  • Bromotyrosine Alkaloids (Verongiida sponges): Examples include Aeroplysinin-1 and Purealidins . These scaffolds frequently target bacterial efflux pumps or disrupt biofilm formation, making them critical leads for MDR (Multi-Drug Resistant) pathogen research.

Case Study: Pseudoceratina durissima

Recent isolation campaigns utilizing molecular networking have identified brominated alkaloids active against MRSA.[2][3][4] The presence of the bromine atom is not incidental; it protects the aromatic ring from oxidative degradation and enhances binding to the bacterial target via hydrophobic and XB interactions.

Part 3: Synthetic Medicinal Chemistry & Case Studies

In drug design, bromine is used to modulate metabolic stability (blocking P450 sites), increase potency (via XB), and adjust logP.

Clinical Success: Bedaquiline (TMC207)

Bedaquiline is a diarylquinoline approved for Multi-Drug Resistant Tuberculosis (MDR-TB).[5]

  • Structure: Contains a specific bromine substitution on the quinoline ring.

  • Role of Br:

    • Lipophilicity: Increases the logP (~7.3), which is essential for penetrating the waxy, mycolic acid-rich cell wall of Mycobacterium tuberculosis.

    • Binding: The bromine contributes to the tight binding within the c-subunit of the bacterial ATP synthase, effectively jamming the rotor.

SAR Decision Logic

When should a medicinal chemist reach for the bromine bottle?

SAR_Decision_Tree Start Lead Compound Optimization Q1 Is the metabolic clearance too high? Start->Q1 Q2 Is the binding affinity low? Q1->Q2 No MetabolicBlock Block Metabolic Hotspot (Replace H with Br) Q1->MetabolicBlock Yes (Para/Ortho pos) CheckPocket Is there a carbonyl/backbone oxygen in the pocket? Q2->CheckPocket Yes Warning Check Toxicity: Avoid reactive benzylic bromides MetabolicBlock->Warning ApplyXB Insert Br to form Halogen Bond (XB) CheckPocket->ApplyXB Yes (Directional match) StericFill Use Br for Steric/Lipophilic Space Filling CheckPocket->StericFill No (Hydrophobic pocket) ApplyXB->Warning StericFill->Warning

Figure 2: Strategic decision tree for incorporating bromine during Lead Optimization.

Part 4: Toxicology & Safety

Bromination is a double-edged sword. While it enhances efficacy, it introduces specific toxicological risks that must be screened early.

  • Reactive Metabolites: Brominated aromatic rings can be metabolically activated to quinones or epoxides, leading to glutathione depletion and potential hepatotoxicity.

  • Thyroid Mimicry: Due to the structural similarity between bromine and iodine, some polybrominated compounds (like PBDEs) can act as endocrine disruptors, displacing thyroxine (T4) from transport proteins.

  • Benzylic Reactivity: Benzylic bromides are potent alkylating agents (genotoxic). Drug candidates must ensure any benzylic bromine is chemically stable and not susceptible to rapid

    
     displacement by biological nucleophiles.
    

Part 5: Experimental Protocols

Protocol A: Microwave-Assisted One-Pot Borylation/Suzuki Coupling

Use this protocol to rapidly synthesize brominated heteroaryl scaffolds for SAR studies.

Objective: Couple a 5-bromoindanone (scaffold) with a 3-bromopyridine (fragment) to create a hinge-binding kinase inhibitor motif.

  • Reagents:

    • Aryl bromide 1 (Scaffold): 1.0 equiv

    • Bis(pinacolato)diboron (

      
      ): 1.1 equiv
      
    • Catalyst:

      
       (5 mol%)
      
    • Base: KOAc (3.0 equiv) for step 1;

      
       (2M aq) for step 2.
      
    • Solvent: 1,4-Dioxane.

  • Step 1 (Borylation):

    • Combine Aryl bromide 1,

      
      , KOAc, and Pd catalyst in a microwave vial.
      
    • Seal and purge with Argon.

    • Irradiate at 120°C for 45 mins .

  • Step 2 (Suzuki Coupling):

    • Open vial (under Argon) and add Aryl bromide 2 (Partner, 1.0 equiv) and

      
       solution.
      
    • Reseal and irradiate at 120°C for 30 mins .

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

  • Validation: Confirm product via

    
     NMR and LC-MS.
    
Protocol B: NMR Titration for Halogen Bond Strength

Use this protocol to quantify the


-hole interaction strength of your brominated ligand.

Objective: Determine the association constant (


) of a Bromine-Donor (Host) and a Lewis Base (Guest).
  • Setup:

    • Host: Brominated compound (e.g., brominated indole) at fixed concentration (e.g., 10 mM) in

      
       or benzene-
      
      
      
      (non-competing solvent).
    • Guest: Quinuclidine or HMPA (strong Lewis base).

  • Titration:

    • Prepare 5-7 NMR tubes with fixed Host concentration.

    • Add increasing equivalents of Guest (0.0 to 5.0 equiv).

  • Measurement:

    • Record

      
       NMR (focusing on the C-Br carbon) or 
      
      
      
      NMR (if a fluorine reporter is present).
    • Observe the chemical shift change (

      
      ) .[6] Formation of a halogen bond typically causes a downfield shift of the C-Br carbon due to deshielding.
      
  • Analysis:

    • Plot

      
       vs. [Guest]/[Host].
      
    • Fit data to a 1:1 binding isotherm (using Python/Matlab or specialized NMR software) to extract

      
      .
      

References

  • Halogen Bonding in Drug Discovery: Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.[7] Link

  • Bedaquiline Mechanism: Andries, K., et al. (2005). A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis.[5][8][9][10] Science. Link

  • Marine Natural Products: Gribble, G. W. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs.[2][11] Link

  • Suzuki Coupling Protocol: Hooper, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances. Link

  • NMR Titration Method: Chang, Y. P., et al. (2020).[12] NMR Quantification of Halogen-Bonding Ability To Evaluate Catalyst Activity.[6][12] Organic Letters. Link[12]

Sources

Exploratory

Technical Safety Monograph: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

[1] Document Control: Version: 1.0 Status: Research Grade / Provisional Safety Guidance[1] Executive Summary & Chemical Identity[1][2][3][4][5] 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol is a halogenated diaryl alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Version: 1.0

  • Status: Research Grade / Provisional Safety Guidance[1]

Executive Summary & Chemical Identity[1][2][3][4][5]

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol is a halogenated diaryl alcohol commonly utilized as a scaffold in medicinal chemistry, particularly in the development of antifungal agents (azole/triazole precursors) and estrogen receptor modulators.[1]

Unlike commodity chemicals, this compound lacks a comprehensive, harmonized toxicological monograph (e.g., NTP or IARC). Therefore, this guide utilizes Read-Across Toxicology and Quantitative Structure-Activity Relationship (QSAR) principles derived from structurally analogous halogenated diphenylethanols.

Safety Verdict: Treat as a High-Potency Intermediate . It possesses significant lipophilicity, potential for bioaccumulation, and predicted endocrine-disrupting properties due to its structural similarity to thyroid hormone metabolites.[2]

Physicochemical Profiling

Table 1: Chemical Properties & Predicted Parameters

ParameterValue / DescriptionSource/Method
IUPAC Name 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-olIUPAC
CAS Number 4654-39-1 (Generic for isomer class); Specific isomer often unassigned.[1][3]Chemical Class Search
Molecular Formula C₁₄H₁₂BrClOStoichiometry
Molecular Weight 311.60 g/mol Calculated
Physical State Off-white to pale yellow solidObservation
LogP (Predicted) 4.3 ± 0.4QSAR (Lipophilic)
Solubility Low in water; Soluble in DMSO, DCM, MethanolExperimental
pKa ~13.5 (Secondary Alcohol)Predicted

Hazard Identification (GHS Classification)

Due to the absence of a specific harmonized SDS, the following classification is derived from the Functional Group Approach , analyzing the 4-chlorophenyl and 4-bromophenyl moieties combined with benzylic alcohol reactivity.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][4]H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[5][4]H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.[5][4]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][5][4]H335
Aquatic Toxicity (Chronic) Cat 2Toxic to aquatic life with long-lasting effects.[1]H411

Critical Safety Note: Halogenated aromatics are frequently associated with skin sensitization . While not formally classified, researchers should handle this compound as a potential sensitizer.

Toxicological Mechanisms & Biological Fate[1]

To understand the risks, we must look beyond the "Irritant" label. The toxicity of this molecule is governed by its metabolic fate and structural mimicry.

Metabolic Bioactivation (The "Why" of Toxicity)

The presence of halogen atoms (Cl, Br) on the phenyl rings increases the molecule's lipophilicity (LogP > 4), facilitating membrane permeability. The primary concern is oxidative metabolism via Cytochrome P450 enzymes.

  • Benzylic Oxidation: The alcohol group can be oxidized to the corresponding ketone (2-(4-bromophenyl)-1-(4-chlorophenyl)ethanone), which is a known lachrymator and alkylating agent.[1]

  • Epoxidation: The halogenated rings are deactivated, but metabolic epoxidation can still occur, leading to reactive arene oxides capable of DNA adduct formation.

  • Endocrine Disruption: The structural scaffold mimics thyroxine (T4) and other thyroid hormones.[2] Halogenated phenolic metabolites (if the alkyl chain is cleaved) are potent inhibitors of deiodinase enzymes.

Visualization: Metabolic & Environmental Fate

The following diagram illustrates the potential metabolic pathways and the associated toxicological endpoints.

MetabolicFate cluster_legend Legend Parent 2-(4-Bromophenyl)- 1-(4-chlorophenyl)ethan-1-ol Ketone Metabolite A: Diaryl Ketone (Reactive Electrophile) Parent->Ketone CYP450 Oxidation (ADH/ALDH) Phase2 Glucuronidation (Excretion) Parent->Phase2 UGT Transferase Thyroid Thyroid Hormone Mimicry (Endocrine) Parent->Thyroid Receptor Binding (Structural Homology) Aquatic Bioaccumulation (Aquatic Toxicity) Parent->Aquatic High LogP (>4.0) Protein Adducts Protein Adducts Ketone->Protein Adducts Schiff Base Formation Parent Compound Parent Compound Toxic Endpoint Toxic Endpoint

Figure 1: Predicted metabolic activation pathways and toxicological endpoints based on halogenated diaryl alcohol structure.

Safe Synthesis & Handling Protocol

The synthesis of this compound typically involves a Grignard Reaction , which presents significant process safety hazards (exotherms, solvent flammability).

Synthesis Workflow: Grignard Route

Reaction: 4-Bromobenzyl magnesium bromide + 4-Chlorobenzaldehyde.[1]

Protocol:

  • Preparation: All glassware must be oven-dried (120°C) and purged with Argon/Nitrogen. Moisture is the enemy of Grignard reagents and safety (potential for violent quenching).

  • Solvent: Use Anhydrous THF or Diethyl Ether. Hazard: Check for peroxides prior to use.

  • Initiation: Iodine crystal or 1,2-dibromoethane may be needed. Warning: Initiation can be sudden and exothermic. Do not add all halide at once.

  • Addition: Add 4-Chlorobenzaldehyde solution dropwise at 0°C.

  • Quenching (Critical Step): Quench with saturated NH₄Cl. Hazard: Evolution of gas and heat.

Visualization: Process Safety Logic

This diagram outlines the decision-making process for safe synthesis and quenching.

SynthesisSafety Start Start: Grignard Synthesis SolventCheck Test Solvent for Peroxides? Start->SolventCheck DrySystem System Inert/Dry? SolventCheck->DrySystem Negative (<10ppm) Stop STOP: Treat/Dispose Solvent SolventCheck->Stop Positive (>10ppm) Initiation Initiate Grignard (Mg + Halide) DrySystem->Initiation Yes Exotherm Exotherm Detected? Initiation->Exotherm Cooling Apply Cooling (-78°C to 0°C) Exotherm->Cooling Yes Addition Add Aldehyde Dropwise Cooling->Addition Quench Quench (NH4Cl) Addition->Quench Workup/Isolation Workup/Isolation Quench->Workup/Isolation Gas Evolution Controlled

Figure 2: Process safety decision tree for the Grignard synthesis of the target alcohol.

Exposure Controls & Emergency Response

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: Local Exhaust Ventilation (LEV) for weighing operations.

  • Containment: Use a secondary containment tray during liquid handling to prevent spread of halogenated waste.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended PPERationale
Hands Nitrile (Double gloving) or Silver Shield (Laminate) Halogenated aromatics can permeate standard latex.[1] Laminate is required for prolonged contact with solvents (THF/DCM).
Eyes Chemical Splash Goggles Risk of irreversible eye damage (Cat 2A). Safety glasses are insufficient for synthesis.
Respiratory P95/P100 Respirator (if outside hood)Prevent inhalation of particulates.
Body Lab Coat (Cotton/Poly) + Chemical Apron Prevent skin absorption.
Emergency Procedures
  • Inhalation: Remove to fresh air immediately. If breathing is difficult, administer oxygen. Note: Halogenated compounds can cause delayed pulmonary edema.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Dispose of as Halogenated Organic Waste .

References

  • PubChem. (2025). 2-(4-bromophenyl)-1-(4-chlorophenyl)ethan-1-ol (Compound CID 60797337).[1][6] National Library of Medicine. [Link][1]

  • National Institutes of Health (NIH). (2013). Persistent toxic burdens of halogenated phenolic compounds in humans and wildlife.[2][7] PubMed Central. [Link]

  • Organic Syntheses. (2010). Preparation of 1-(4-Bromophenyl)ethanone oxime (Precursor Handling). Org.[8][9] Synth. 2010, 87, 201-212. [Link]

  • ResearchGate. (2025). Acute toxicity of halogenated phenols: Combining DFT and QSAR studies.[Link]

Sources

Foundational

discovery of diaryl ethanol derivatives in medicinal chemistry

Title: The Diaryl Ethanol Scaffold in Medicinal Chemistry: From SERM Origins to Novel Antimicrobials Executive Summary The diaryl ethanol motif represents a privileged scaffold in medicinal chemistry, characterized by tw...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Diaryl Ethanol Scaffold in Medicinal Chemistry: From SERM Origins to Novel Antimicrobials

Executive Summary

The diaryl ethanol motif represents a privileged scaffold in medicinal chemistry, characterized by two aromatic rings connected via an ethanol linker. Its versatility arises from the linker's ability to rigidly or flexibly position the aryl rings to mimic endogenous ligands (e.g., estradiol) or disrupt protein-protein interactions (e.g., tubulin polymerization).

This guide deconstructs the scaffold into two primary pharmacophores:

  • 1,1,2-Triarylethanols: The historical foundation of Selective Estrogen Receptor Modulators (SERMs), exemplified by MER-25 (Ethamoxytriphetol) and the cholesterol inhibitor Triparanol .

  • 1,2-Diarylethanols: A modern scaffold emerging in antibacterial discovery (targeting E. coli membranes) and as stable, non-isomerizable analogs of stilbene-based tubulin inhibitors (e.g., Combretastatin A-4 derivatives).

Part 1: Structural Classification & Pharmacophore Analysis

The biological activity of diaryl ethanols is dictated by the spatial arrangement of the aryl rings relative to the hydroxyl group.

The 1,1,2-Triarylethanol (The "MER" Series)
  • Core Structure: A central carbon bearing a hydroxyl group, two aryl rings, and a methylene bridge to a third aryl group.

  • Mechanism: This bulky, propeller-like shape mimics the steroid core, allowing it to bind nuclear receptors (Estrogen Receptor) or enzymes in the sterol biosynthesis pathway.

  • Key Example: MER-25 . It was the first non-steroidal antiestrogen. The hydroxyl group forms a critical hydrogen bond within the ligand-binding domain (LBD), while the basic side chain (diethylaminoethoxy) disrupts the receptor's folding (Helix 12), preventing co-activator recruitment.

The 1,2-Diarylethanol (The "Stilbene" Isostere)
  • Core Structure: Two aryl rings separated by a 2-carbon ethanol bridge (

    
    ).[1]
    
  • Mechanism: This scaffold acts as a saturated isostere of stilbenes . Unlike stilbenes, which suffer from cis-trans photoisomerization (losing potency), 1,2-diarylethanols are configurationally stable.

  • Key Application: Tubulin Inhibition . They bind to the colchicine site, disrupting microtubule dynamics. Recent studies also validate them as membrane-disrupting antibiotics against Gram-negative bacteria.[1]

Scaffold_Classification Scaffold Diaryl Ethanol Scaffold Type1 1,1,2-Triarylethanol (MER Series) Scaffold->Type1 Type2 1,2-Diarylethanol (Stilbene Isosteres) Scaffold->Type2 MER25 MER-25 (First SERM) Type1->MER25 Antiestrogen Triparanol Triparanol (Cholesterol Inhibitor) Type1->Triparanol Sterol Synthesis Tubulin Tubulin Inhibitors (Stable Combretastatin Analogs) Type2->Tubulin Colchicine Site Antibiotic Antibacterials (Membrane/DNA Target) Type2->Antibiotic E. coli Toxicity

Figure 1: Structural classification of diaryl ethanol derivatives and their divergent pharmacological applications.[1]

Part 2: Synthetic Methodologies

To access these scaffolds with high chemical diversity, we utilize two distinct synthetic strategies.

Protocol A: Asymmetric Synthesis of 1,2-Diarylethanols (Modern Route)

This route is preferred for generating chiral tubulin inhibitors, where the (


)- or (

)-configuration significantly impacts binding affinity.[1]
  • Reaction: Enantioselective addition of organozinc reagents to aldehydes.

  • Catalyst: Chiral amino-alcohol ligands (e.g., (-)-MIB).[1]

  • Advantages: High enantiomeric excess (>90% ee), mild conditions.

Step-by-Step Protocol:

  • Reagent Prep: In a flame-dried flask under Argon, dissolve the aryl aldehyde (1.0 equiv) in dry toluene.

  • Catalyst Loading: Add the chiral ligand (e.g., (-)-MIB, 5 mol%) and stir at 0°C for 15 min.

  • Organozinc Addition: Add diethylzinc (ZnEt₂, 2.0 equiv) followed by the functionalized aryl bromide/lithium species (transmetallated to zinc in situ).

  • Quench: Stir at 0°C for 4–12 h. Quench with saturated NH₄Cl.

  • Purification: Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Palladium-Catalyzed 1,2-Diarylation (Green Chemistry Route)

Ideal for rapid library generation of antibacterial analogs.[1]

  • Reaction: Pd-catalyzed three-component coupling of vinyl esters, aryl boronic acids, and aryl diazonium salts (or halides).

  • Conditions: Aqueous media, room temperature.

  • Mechanism: Heck-type addition followed by hydrolysis or reductive elimination.[1]

Part 3: Case Study & Biological Mechanisms

Case Study 1: MER-25 and the Birth of SERMs

MER-25 (Ethamoxytriphetol) demonstrated that a "simple" diaryl ethanol derivative could antagonize the Estrogen Receptor (ER) without activating it.[1]

  • Binding Mode: The two phenyl rings mimic the A and D rings of estradiol. The bulky basic side chain prevents the receptor from adopting the active "agonist" conformation (Helix 12 closure), thereby blocking gene transcription.

  • Legacy: Although MER-25 had low potency and CNS side effects, it led directly to the development of Clomiphene and Tamoxifen (which are dehydrated, stilbene-like analogs of the MER-25 core).

Case Study 2: 1,2-Diarylethanols as Antibacterials

Recent screens (2021) identified 1,2-diarylethanols as potent agents against resistant E. coli strains.[1]

  • MOA: These amphiphilic molecules penetrate the bacterial cell wall.

    • Membrane Disruption: The lipophilic aryl rings insert into the lipid bilayer.

    • DNA Damage: Once intracellular, they induce oxidative stress, causing DNA lesions that overwhelm the bacterial Fpg repair system.

MOA_Antibacterial Compound 1,2-Diarylethanol Derivative Membrane Bacterial Membrane (LPS Interaction) Compound->Membrane Penetration Entry Intracellular Accumulation Membrane->Entry ROS ROS Generation (Oxidative Stress) Entry->ROS DNA DNA Damage (Oxidative Lesions) ROS->DNA Death Bacterial Cell Death DNA->Death Overwhelms Fpg Repair

Figure 2: Mechanism of Action for 1,2-diarylethanol antibacterial activity against Gram-negative bacteria.[1]

Part 4: Data Summary & SAR Table

Structure-Activity Relationship (SAR) for Tubulin Inhibition (1,2-Diarylethanols):

PositionModificationEffect on Potency (IC50)Rationale
Bridge -CH(OH)-CH2-High (Active)Mimics twisted conformation of Combretastatin.[1]
Bridge -C=C- (Stilbene)Very High (Unstable)Prone to cis-trans isomerization (inactive trans form).[1]
Ring A 3,4,5-TrimethoxyCritical Essential for colchicine site binding.
Ring B 4-MethoxyGood H-bond acceptor mimics colchicine C-ring.[1]
Ring B 3-AminoEnhanced Improves solubility and contact with tubulin residues.[1]
Chirality (

)-Enantiomer
Variable Often 10-100x more potent than (

), depending on substituents.[1]

References

  • Hossain, M. B., et al. (1993).[2] Structure of 1-(4-[2-(diethylamino)ethoxy]phenyl)-2-(4-methoxyphenyl)-1-phenylethan-1-ol, the non-steroidal antiestrogen MER25.[1][2] Acta Crystallographica. Link

  • Lerner, L. J., et al. (1958). Ethamoxytriphetol (MER-25), a new non-steroidal estrogen antagonist.[1] Endocrinology. (Historical Reference for SERM discovery).

  • O'Boyle, N. M., et al. (2011). Diaryl ether formation in the synthesis of natural products. European Journal of Organic Chemistry. Link (Context on Diaryl scaffolds).[1]

  • Karpinska, M., et al. (2021). 1,2-Diarylethanols—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Materials (MDPI).[1] Link[1]

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[3] 291. Isolation and structure of combretastatins A-1 and B-1. Journal of Natural Products. (Foundation for diaryl tubulin inhibitors).[1]

Sources

Exploratory

The Diaryl Scaffold in Modern Agrochemicals: Structural Versatility and Functional Optimization

Executive Summary: The Privileged Nature of Diaryl Architectures In the high-stakes arena of agrochemical discovery, the diaryl scaffold—defined as two aromatic rings linked either directly (biaryls) or via a mono-atomic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Nature of Diaryl Architectures

In the high-stakes arena of agrochemical discovery, the diaryl scaffold—defined as two aromatic rings linked either directly (biaryls) or via a mono-atomic/di-atomic spacer (diaryl ethers, amines, amides)—remains a cornerstone of active ingredient (AI) design. Unlike aliphatic chains which suffer from metabolic instability in field conditions, diaryl motifs offer a robust template for


-stacking interactions, hydrophobic pocket occupation, and modular synthetic expansion.

This guide dissects the role of these scaffolds across three major modalities: PPO-inhibiting herbicides , SDHI fungicides , and Ryanodine receptor-modulating insecticides . It moves beyond basic description to explore the structural biology driving efficacy and the synthetic protocols required to access these chemical spaces.

Structural Biology & Mode of Action

The dominance of diaryl scaffolds is not accidental; it is driven by the evolutionary conservation of hydrophobic binding pockets in target enzymes.

Herbicides: The Diaryl Ether Intercalation (PPO Inhibitors)

Target: Protoporphyrinogen Oxidase (PPO/Protox).[1][2] Mechanism: PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][2] Diaryl ether herbicides (e.g., Fomesafen, Acifluorfen) mimic the substrate's porphyrin ring edge. Molecular Interaction:

  • The Intercalation Model: The two phenyl rings do not lie flat; they adopt a twisted conformation (approx. 60–90° torsion). This allows the molecule to sandwich between conserved residues.

  • Selectivity Filter: In plant PPO, the binding pocket contains specific Met-365 and Gly-167 residues which facilitate the intercalation of the 2-chloro-4-trifluoromethylphenoxy moiety. In human PPO, these are replaced by Tyr and Phe, creating steric clash and providing the necessary safety margin for mammalian toxicity.

Fungicides: The Biphenyl Anchor (SDHIs)

Target: Succinate Dehydrogenase (Complex II). Mechanism: Blocking the ubiquinone binding site (Q-site) in the mitochondrial respiration chain. Molecular Interaction:

  • The "Deep Pocket" Fit: Modern SDHIs (e.g., Boscalid, Fluxapyroxad) utilize a biphenyl or biaryl-amide scaffold. The proximal phenyl ring acts as a "lid" closing the Q-site, while the distal ring penetrates deep into the hydrophobic channel.

  • Critical Residues: The amide linker forms hydrogen bonds with Tyr58 and Trp164 , while the distal aryl ring engages in T-shaped

    
    -
    
    
    
    stacking with Trp35 .
Insecticides: The Conformationally Locked Diamide (RyR Modulators)

Target: Ryanodine Receptors (RyR).[3][4][5][6] Mechanism: Allosteric modulation causing uncontrolled Calcium release. Molecular Interaction:

  • Anthranilic Diamides (e.g., Chlorantraniliprole): The ortho-disubstituted aryl ring forces the amide groups out of planarity, locking the molecule into a specific conformation required to fit the RyR allosteric site (distinct from the phthalic diamide site).

  • Resistance Hotspots: Mutations at I4790 and G4946 in the transmembrane domain disrupt this binding, highlighting the precision of the diaryl fit.

Visualization of Scaffold Taxonomy and Binding

DiarylScaffolds Root Diaryl Scaffolds in Agrochemistry Type1 Direct Biaryl (C-C Bond) Root->Type1 Type2 Diaryl Ether/Amine (C-X-C Linker) Root->Type2 Type3 Diaryl Amide (C-CONH-C) Root->Type3 App1 SDHI Fungicides (e.g., Boscalid) Target: Complex II Type1->App1 App2 PPO Herbicides (e.g., Fomesafen) Target: Protox Type2->App2 App3 Ryanodine Insecticides (e.g., Chlorantraniliprole) Target: RyR Type3->App3 Mech1 Pi-Stacking (Trp35) Hydrophobic Anchor App1->Mech1 Mechanism Mech2 Intercalation (Met365/Gly167) App2->Mech2 Mechanism Mech3 Conformational Lock Allosteric Modulation App3->Mech3 Mechanism

Figure 1: Taxonomy of diaryl scaffolds linking chemical structure to biological target and mechanism.

Synthetic Architectures & Protocols

The synthesis of these scaffolds has shifted from classical nucleophilic substitution to transition-metal-catalyzed cross-couplings, allowing for late-stage diversification.

Protocol: Suzuki-Miyaura Coupling for Biaryl SDHI Precursors

This protocol describes the synthesis of a 2-substituted biphenyl amine, a common precursor for SDHI carboxamides.

Reaction Scheme:



Reagents:

  • Aryl Boronic Acid (1.2 eq)

  • 2-Bromoaniline derivative (1.0 eq)

  • Pd(dppf)Cl2 (3 mol%)

  • Potassium Carbonate (3.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round bottom flask with the aryl halide and boronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-dioxane and water. Sparge with

    
     for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
    
  • Catalysis: Add the Pd catalyst and base (

    
    ) under positive 
    
    
    
    flow.
  • Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC or LC-MS for consumption of the aryl bromide.

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with Ethyl Acetate, wash with brine (

    
    ), and dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Checkpoint:

  • 1H NMR: Look for the disappearance of the boronic acid -OH protons and the appearance of new aromatic signals in the 7.0–8.0 ppm region.

  • LC-MS: Confirm the molecular ion

    
    . Absence of homocoupled biaryl byproduct is a key purity indicator.
    

Physicochemical Optimization (Agro vs. Pharma)

Optimizing a diaryl scaffold for crop protection differs significantly from human drug discovery. The "Rule of 5" is adapted to the "Rule of Agro."

PropertyPharmaceutical TargetAgrochemical TargetRationale
LogP (Lipophilicity) 1.0 – 3.03.0 – 5.0Higher lipophilicity required for penetration of the waxy leaf cuticle.
H-Bond Donors < 5< 3Reducing H-donors improves membrane permeability in plant tissues.
Molecular Weight < 500 Da< 500-600 DaSimilar constraints, but systemic transport (phloem mobility) favors lower MW.
Photostability Low priorityCritical Compound must survive UV exposure on the leaf surface for days/weeks.
Metabolic Stability ModerateTunableMust resist rapid plant metabolism but degrade in soil to prevent environmental accumulation.

Optimization Strategy:

  • Metabolic Blocking: Introduce Fluorine or Chlorine atoms at the para positions of the aryl rings to block oxidative metabolism (Cytochrome P450 sites).

  • Solubility Tuning: If LogP > 5.0 (too lipophilic, sticks to soil), introduce a polar heterocycle (e.g., pyrazole, pyridine) into one of the aryl rings to lower LogP without sacrificing binding affinity.

Experimental Workflow: From Hit to Lead

DiscoveryWorkflow cluster_0 Phase 1: Library Design cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo/Greenhouse Node1 Virtual Screening (Scaffold Hopping) Node2 Synthesis (Suzuki/Buchwald) Node1->Node2 Node3 Enzyme Assay (IC50) Node2->Node3 Node4 LogP & Photostability Node3->Node4 Node5 Whole Plant Assay (Efficacy) Node4->Node5 Hit Criteria Met Node6 Crop Safety (Phytotoxicity) Node5->Node6 Node7 Field Trials Node6->Node7 Lead Candidate

Figure 2: Logical flow for evaluating diaryl candidates, emphasizing the transition from enzyme affinity to whole-plant efficacy.

References

  • Liu, Y. et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. Link

  • Hao, G.F. et al. (2011). Mechanism of Selectivity of a New Protoporphyrinogen IX Oxidase Inhibiting Herbicide. Weed Science.[1][2][7] Link

  • Yoshimoto, Y. et al. (2020). Structure-activity relationship of carboxin-related carboxamides as fungicide.[8][9] Journal of Pesticide Science. Link

  • Lahm, G.P. et al. (2009). Ryanodine receptor insecticides: A retrospective look at diamide binding.[4][6] Bioorganic & Medicinal Chemistry Letters. Link

  • Clarke, E.D. (2009). Physical and Molecular Properties of Agrochemicals: An Analysis of Screen Inputs, Hits, Leads, and Products. Chimia.[10][11][12] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

[1] Abstract & Strategic Overview The synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol presents a specific chemoselective challenge: the generation of an organometallic reagent in the presence of a reactive ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

The synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol presents a specific chemoselective challenge: the generation of an organometallic reagent in the presence of a reactive aryl halide. This scaffold—a 1,2-diarylethanol—is a critical pharmacophore found in antifungal azoles, estrogen receptor modulators (SERMs), and antihistamines.

This Application Note details a robust, self-validating protocol for constructing this skeleton. The primary strategy employs a Grignard addition where chemoselectivity is achieved by exploiting the kinetic difference between benzylic and aryl halide insertion. By maintaining strict temperature control, we selectively activate the benzylic bromide of 4-bromobenzyl bromide without disturbing the aryl bromide, subsequently coupling it with 4-chlorobenzaldehyde.

Key Reaction Parameters
ParameterSpecificationRationale
Limiting Reagent 4-ChlorobenzaldehydeElectrophile controls stoichiometry.
Nucleophile 4-Bromobenzylmagnesium bromideGenerated in situ.
Solvent Anhydrous Diethyl Ether (Et₂O)Prevents Wurtz coupling better than THF for benzylic halides.
Temperature 0 °C to 25 °CLow temp prevents Mg insertion into the aryl-Br bond.
Atmosphere Nitrogen or ArgonEssential to prevent quenching by atmospheric moisture.

Retrosynthetic Analysis & Mechanism

The most direct disconnection cuts the bond between the carbinol carbon and the methylene carbon.

Retrosynthesis Target Target Molecule 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol Disconnect Disconnection (C-C Bond Formation) Target->Disconnect Precursors Precursors 4-Chlorobenzaldehyde + 4-Bromobenzyl MgBr Disconnect->Precursors Grignard Addition

Figure 1: Retrosynthetic strategy isolating the Grignard disconnection.

Mechanistic Insight: Chemoselectivity

The success of this protocol hinges on the reactivity order of organic halides with Magnesium:



The benzylic C-Br bond  is significantly weaker and more accessible than the aryl C-Br bond . By activating Magnesium at room temperature or below, we exclusively form the benzylic Grignard. Higher temperatures (reflux in THF) would risk forming a di-Grignard or polymerizing via Wurtz coupling.

Detailed Experimental Protocol

Materials & Safety[2]
  • 4-Bromobenzyl bromide: Lachrymator. Handle in a fume hood.

  • 4-Chlorobenzaldehyde: Store under inert gas to prevent oxidation to benzoic acid.

  • Magnesium Turnings: Freshly crushed or activated with iodine.

  • Diethyl Ether: Must be anhydrous (distilled over Na/Benzophenone or from SPS).

Step-by-Step Procedure
Phase A: Preparation of 4-Bromobenzylmagnesium Bromide

Note: Benzylic halides are prone to Wurtz coupling (dimerization) during Grignard formation. High dilution is critical.

  • Glassware Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Nitrogen for 15 minutes.

  • Mg Activation: Add Magnesium turnings (1.2 equiv, 290 mg for a 10 mmol scale) to the flask. Add a single crystal of Iodine .[1] Heat gently with a heat gun until iodine vaporizes to etch the Mg surface. Allow to cool.

  • Solvent Charge: Cover Mg with 5 mL of anhydrous Et₂O.

  • Initiation: Dissolve 4-bromobenzyl bromide (1.1 equiv, 2.75 g) in 20 mL anhydrous Et₂O in the addition funnel. Add approx. 1 mL of this solution to the Mg.

    • Checkpoint: Turbidity and mild exotherm indicate initiation. If no reaction occurs after 5 mins, add 1 drop of 1,2-dibromoethane.

  • Controlled Addition: Once initiated, add the remaining bromide solution dropwise over 45 minutes at 0 °C (ice bath).

    • Why? Keeping the concentration of organic halide low relative to Mg prevents the Grignard reagent from reacting with unreacted bromide (Wurtz coupling).

  • Digestion: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) for 30 minutes. The solution should be dark gray/cloudy.

Phase B: Nucleophilic Addition
  • Electrophile Prep: Dissolve 4-chlorobenzaldehyde (1.0 equiv, 1.40 g) in 10 mL anhydrous Et₂O.

  • Addition: Cool the Grignard solution back to 0 °C. Add the aldehyde solution dropwise over 20 minutes.

    • Observation: The mixture may become gelatinous as the magnesium alkoxide precipitates.

  • Reaction: Remove ice bath and stir at RT for 2-3 hours.

    • Monitoring: Check by TLC (20% EtOAc/Hexane). The aldehyde spot (high R_f) should disappear.

Phase C: Workup & Purification[2][3]
  • Quench: Cool to 0 °C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) (20 mL).

    • Caution: Exothermic.[4][5] Methane/Hydrogen gas evolution possible if excess Mg is present.

  • Extraction: Transfer to a separatory funnel. Separate layers. Extract aqueous layer with Et₂O (2 x 20 mL).

  • Wash: Combine organics and wash with Water (20 mL) followed by Brine (20 mL).

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude oil often contains traces of homocoupled dimer (4,4'-dibromobibenzyl). Purify via Flash Column Chromatography (Silica Gel, gradient 5% -> 15% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Setup 1. Inert Setup (N2, Flame Dry) MgAct 2. Mg Activation (I2, Et2O) Setup->MgAct Grignard 3. Grignard Formation (0°C, Slow Add) MgAct->Grignard 4-Br-Bn-Br Addition 4. Aldehyde Addition (0°C -> RT) Grignard->Addition 4-Cl-Ph-CHO Quench 5. Quench (Sat. NH4Cl) Addition->Quench Purify 6. Chromatography (Silica, EtOAc/Hex) Quench->Purify

Figure 2: Step-by-step workflow for the synthesis.

Analytical Characterization

Upon isolation, the product should be a white to off-white solid. Use the following data to validate the structure.

TechniqueExpected Signal / ResultInterpretation
TLC R_f ~ 0.3 (20% EtOAc/Hex)Distinct from aldehyde (R_f ~ 0.6) and dimer (R_f ~ 0.9).
¹H NMR (CDCl₃)δ ~ 2.0 ppm (br s, 1H)Hydroxyl proton (-OH), exchangeable with D₂O.
δ ~ 2.9 (dd) & 3.0 (dd) ppmDiastereotopic methylene protons (-CH₂-).
δ ~ 4.8 ppm (dd, 1H)Methine proton (-CH-OH).
δ ~ 7.0 - 7.5 ppm (m, 8H)Two AA'BB' systems (aromatic rings). 4-Cl and 4-Br patterns overlap.
¹³C NMR δ ~ 45 ppmBenzylic methylene carbon.
δ ~ 74 ppmCarbinol carbon.
δ ~ 120 ppm (Ar-Br), 133 ppm (Ar-Cl)Ipso carbons attached to halogens (shifts are approx).
MS (ESI) m/z [M-OH]⁺ or [M+Na]⁺Look for characteristic isotope patterns: ¹Br/³⁵Cl, ⁷⁹Br/³⁷Cl, ⁸¹Br/³⁵Cl.

Troubleshooting & Optimization

Common Failure Modes
  • Wurtz Coupling (Dimerization):

    • Symptom:[6][7][8][9] Large amount of high R_f solid; low yield of alcohol.

    • Cause: Addition of bromide to Mg was too fast or concentration too high.

    • Fix: Dilute the bromide further (10 mL solvent per gram) and use a syringe pump for addition.

  • No Initiation:

    • Symptom:[6][7][8][9] Mg remains shiny/unreacted; no heat generation.

    • Cause: Wet solvent or oxidized Mg.

    • Fix: Add 100 µL of DIBAL-H (if available) or 1,2-dibromoethane to etch the Mg. Ensure solvent is distilled.[3]

  • Scrambling of Halogens:

    • Symptom:[6][7][8][9] Mass spec shows multiple halogen combinations (e.g., di-bromo or di-chloro analogs).

    • Cause: Metal-Halogen exchange between the Grignard and the aryl bromide ring at high temperatures.

    • Fix:Strictly keep the reaction below 25 °C. Do not reflux.

References

  • Grignard Reaction on Benzylic Halides

    • Org.[2][6][8][10] Synth.1970 , 50, 104. (General protocols for handling benzylic Grignards to avoid coupling).

  • Chemoselectivity of Magnesium with Halides

    • Lai, Y. H. "Grignard Reagents from Chemically Active Magnesium." Synthesis1981, 1981(08), 585-604.
  • Synthesis of 1,2-Diarylethanols (General Precedent)

    • BenchChem.[2] "Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction."

  • Safety Data & Handling

    • PubChem.

Sources

Application

Part 1: Executive Summary &amp; Strategic Importance

Application Note: Precision Synthesis of 1,1-Diphenylethanol via Grignard Addition The synthesis of diaryl ethanols, specifically 1,1-diphenylethanol , represents a foundational transformation in medicinal chemistry, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1,1-Diphenylethanol via Grignard Addition

The synthesis of diaryl ethanols, specifically 1,1-diphenylethanol , represents a foundational transformation in medicinal chemistry, serving as a critical scaffold for antihistamines (e.g., diphenhydramine derivatives) and estrogen receptor modulators. While the Grignard reaction is a textbook transformation, its execution in a drug development context requires rigorous control over Schlenk equilibrium dynamics , exotherm management , and chemoselectivity .

This guide moves beyond basic organic synthesis to address the "process-ready" execution of adding Phenylmagnesium Bromide (PhMgBr) to Acetophenone. We prioritize yield maximization by mitigating common failure modes: moisture-induced quenching, Wurtz coupling side-reactions, and acid-catalyzed dehydration during workup.

Part 2: Mechanistic Deep Dive & Solvent Dynamics[1]

The Schlenk Equilibrium and Reactivity

The Grignard reagent is not a simple monomeric species (


).[1] In solution, it exists as a complex dynamic equilibrium governed by the Schlenk Equilibrium .[2] Understanding this is vital because the aggregation state dictates nucleophilicity.


  • Solvent Effect: In diethyl ether (

    
    ), the equilibrium favors the monomeric and dimeric species due to weaker solvation. In Tetrahydrofuran (THF), the oxygen atoms coordinate more strongly to Magnesium, breaking up aggregates and generally increasing the reactivity of the carbanion.
    
  • Implication: For sterically hindered ketones like acetophenone, THF is often preferred to ensure complete conversion, despite the higher risk of enolization side reactions.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transition from the Schlenk equilibrium to the six-membered transition state required for carbonyl addition.

GrignardMechanism Schlenk Schlenk Equilibrium (2 PhMgBr ⇌ Ph2Mg + MgBr2) Coordination Coordination Complex (Mg coordinates to Carbonyl Oxygen) Schlenk->Coordination + Acetophenone TS 6-Membered Transition State (Cyclic Transfer of Phenyl Group) Coordination->TS Nucleophilic Attack Alkoxide Magnesium Alkoxide Intermediate (Ph2MeC-O-MgBr) TS->Alkoxide Bond Formation Quench Protonation (Workup) (Formation of 1,1-Diphenylethanol) Alkoxide->Quench + NH4Cl (aq)

Figure 1: Mechanistic flow from Schlenk equilibrium to product isolation. Note the cyclic transition state which dictates the stereochemical outcome in chiral variants.

Part 3: Critical Control Parameters (CCP)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterSpecificationScientific Rationale
Moisture Control < 50 ppm

Water protonates the Grignard (

), killing stoichiometry and generating heat. Glassware must be flame-dried under vacuum.[3]
Initiation Temp 35°C - 40°CGrignard formation has an induction period. Heating without initiation leads to accumulation of halide, resulting in a runaway exotherm once it starts.
Addition Rate < 1.0 equiv/hrControlled addition maintains the internal temperature below the solvent boiling point, preventing Wurtz coupling (biphenyl formation).
Quench pH pH 8 - 9 (Buffered)Crucial: 1,1-diphenylethanol is a tertiary alcohol prone to acid-catalyzed dehydration to 1,1-diphenylethylene. Avoid strong acids (

).

Part 4: Detailed Experimental Protocol

Target: Synthesis of 1,1-Diphenylethanol (Scale: 50 mmol)

A. Reagent Preparation
  • Magnesium Activation: Place Magnesium turnings (1.3 equiv, 1.58 g) in a flame-dried 3-neck RBF equipped with a reflux condenser and addition funnel.

    • Expert Tip: Add a single crystal of Iodine (

      
      ) and heat gently with a heat gun until purple vapor coats the Mg. This etches the oxide layer, exposing reactive metal.
      
  • Solvent: Use anhydrous THF (stabilized).

B. Grignard Formation (Phenylmagnesium Bromide)[5]
  • Prepare a solution of Bromobenzene (1.1 equiv, 5.8 mL) in anhydrous THF (20 mL).

  • Initiation: Add 5% of the Bromobenzene solution to the Mg turnings. Stop stirring.

  • Observation: Look for turbidity and spontaneous boiling.[4][5] If no reaction occurs within 5 minutes, add 2 drops of 1,2-dibromoethane (entrainment agent).

    • Safety: Do NOT add the rest of the bromide until initiation is confirmed.[4][5]

  • Propagation: Once initiating, start stirring and add the remaining Bromobenzene solution dropwise over 30 minutes. Maintain a gentle reflux.

  • Digestion: After addition, reflux for 1 hour to ensure complete consumption of PhBr. Cool to 0°C.[6]

C. Coupling Reaction[3]
  • Dissolve Acetophenone (1.0 equiv, 5.8 mL) in THF (15 mL).

  • Add the Acetophenone solution dropwise to the cooled Grignard reagent over 20 minutes.

    • Note: The reaction is highly exothermic. Monitor internal temperature; do not exceed 10°C during addition to minimize enolization byproducts.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

D. Quenching & Isolation (The "Soft Quench")
  • Cooling: Return the reaction vessel to an ice bath (0°C).

  • Hydrolysis: Slowly add Saturated Aqueous Ammonium Chloride (

    
    ) dropwise.
    
    • Why:

      
       is weakly acidic (
      
      
      
      ). It protonates the alkoxide to form the alcohol but is not strong enough to protonate the alcohol group, preventing the elimination of water to form the alkene (styrene derivative).
  • Workup:

    • Decant the organic layer.

    • Extract the aqueous layer 2x with Diethyl Ether.

    • Combine organics, wash with Brine, and dry over

      
      .
      
    • Concentrate in vacuo.

  • Purification: Recrystallization from Hexanes/Ethanol is preferred for high purity, or flash chromatography (5% EtOAc/Hexanes).

Part 5: Experimental Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase Mg_Act Activate Mg (Iodine/Heat) Initiate Initiate Grignard (5% PhBr Addition) Mg_Act->Initiate Dry_Sys Flame Dry Glassware (Inert Atmosphere) Dry_Sys->Mg_Act Propagate Complete PhBr Addition (Reflux 1 hr) Initiate->Propagate Exotherm Observed Cool Cool to 0°C Propagate->Cool Couple Add Acetophenone (Dropwise, T < 10°C) Cool->Couple Quench Quench with Sat. NH4Cl (Prevent Dehydration) Couple->Quench Extract Extract (Et2O) & Dry Quench->Extract Isolate Evaporate & Recrystallize Extract->Isolate

Figure 2: Operational workflow emphasizing temperature checkpoints and the critical quenching step.

Part 6: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Initiation Oxide layer on Mg or wet solvent.Add 0.1 mL 1,2-dibromoethane (entrainment). Do not add more halide until bubbling starts.
Low Yield (Recovered Ketone) Enolization of ketone.Grignard acted as a base, not a nucleophile.[4][5] Use lower temperature during addition or switch to less basic Organolithium (if applicable).
Product is an Oil (Impure) Biphenyl formation (Wurtz coupling).Occurs if PhBr addition is too fast or temp is too high. Purification via column chromatography required.[6]
Presence of Alkene Acidic workup was too harsh.Do not use HCl or H2SO4. Use NH4Cl or Rochelle Salt for workup.
Emulsion during Workup Magnesium salts precipitating.[6][7]Add Rochelle Salt (Sodium Potassium Tartrate) solution.[3] It chelates Mg2+, breaking the emulsion.

Part 7: References

  • Preparation of Phenylmagnesium Bromide. Organic Syntheses, Coll. Vol. 1, p. 550 (1941). Link

  • Safe Scale-up of Exothermic Grignard Reactions. American Chemical Society (ACS) Chemical Health & Safety. Link

  • Schlenk Equilibrium Dynamics. Journal of the American Chemical Society. Detailed computational study on solvent effects (THF vs Ether). Link

  • Quenching Protocols for Acid-Sensitive Alcohols. BenchChem Technical Notes. Highlights the use of Ammonium Chloride to prevent dehydration. Link

Sources

Method

Application Note: Chemoselective Synthesis of 1-(4-chlorophenyl)-2-(4-bromophenyl)ethanol via Grignard Coupling

Abstract & Scope This application note details the high-fidelity synthesis of 1-(4-chlorophenyl)-2-(4-bromophenyl)ethanol , a privileged diarylethanol scaffold used in the development of antihistamines, estrogen receptor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the high-fidelity synthesis of 1-(4-chlorophenyl)-2-(4-bromophenyl)ethanol , a privileged diarylethanol scaffold used in the development of antihistamines, estrogen receptor modulators, and agrochemicals.

The protocol addresses the specific chemoselective challenges of this reaction:

  • Wurtz Coupling Suppression: Benzyl Grignard reagents are prone to homo-coupling (dimerization) to form bibenzyl byproducts.

  • Halogen Compatibility: The protocol ensures the integrity of the aryl bromide moiety on the nucleophile and the aryl chloride on the electrophile, preventing unwanted metal-halogen exchange.

Mechanistic Principles

The reaction proceeds via a nucleophilic addition of the organomagnesium species to the polarized carbonyl group of the aldehyde.

Chemoselectivity

The precursor for the nucleophile is 4-bromobenzyl bromide . This molecule contains two halogenated sites: an aryl bromide and a benzylic bromide. Magnesium insertion occurs preferentially at the benzylic position (


 carbon) due to the weaker C-Br bond dissociation energy compared to the aryl (

) C-Br bond. However, strict temperature control (

C) is required to prevent magnesium insertion into the aryl bromide, which would lead to polymerization or bis-Grignard formation.
Reaction Mechanism Diagram

The following diagram illustrates the concerted 6-membered transition state (pseudo-cyclic) characteristic of Grignard additions, leading to the magnesium alkoxide intermediate.

GrignardMechanism cluster_reactants Reactants R1 4-Bromobenzyl MgBr (Nucleophile) TS Cyclic Transition State (6-membered) R1->TS Coordination R2 4-Chlorobenzaldehyde (Electrophile) R2->TS Int Magnesium Alkoxide Intermediate TS->Int C-C Bond Formation Prod 1-(4-chlorophenyl)- 2-(4-bromophenyl)ethanol Int->Prod Acidic Quench (H3O+)

Figure 1: Mechanistic pathway showing the coordination of the magnesium to the carbonyl oxygen, facilitating nucleophilic attack.

Experimental Protocol

Pre-Reaction Checklist & Safety
  • Atmosphere: Strictly anhydrous Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Glassware: Oven-dried at 120°C for >4 hours or flame-dried under vacuum.

  • Solvent Quality: Anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF).[1] Note: 
    
    
    
    is preferred for benzyl Grignards to reduce Wurtz coupling, though THF offers better solubility.
  • Safety: 4-bromobenzyl bromide is a lachrymator. Handle in a fume hood. Grignard reagents are pyrophoric.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleCritical Note
4-Bromobenzyl bromide 249.921.2PrecursorDissolve in high-dilution to prevent dimerization.
Magnesium Turnings 24.301.3MetalMechanically activated (crushed) or iodine-activated.
4-Chlorobenzaldehyde 140.571.0ElectrophileDry; dissolved in minimal solvent.
Iodine (

)
253.8Cat.ActivatorA single crystal to depassivate Mg surface.
Sat.

N/AExcessQuenchMild acid prevents dehydration of the alcohol product.
Step-by-Step Methodology
Phase A: Generation of 4-Bromobenzyl Magnesium Bromide

Rationale: Commercial benzyl Grignards degrade quickly. In-situ generation is recommended for consistency.

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and

    
     inlet. Add Magnesium turnings (1.3 eq).
    
  • Activation: Add a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes, coating the Mg. Allow to cool.

  • Solvent: Add anhydrous

    
     to cover the Mg.
    
  • Initiation: Dissolve 4-bromobenzyl bromide (1.2 eq) in anhydrous

    
     (dilution factor: 10 mL solvent per gram of bromide). Add 5% of this solution to the Mg.
    
    • Observation: Turbidity and mild exotherm indicate initiation.[3] If no reaction occurs, sonicate or add a drop of 1,2-dibromoethane.

  • Addition: Once initiated, add the remaining bromide solution dropwise over 45–60 minutes.

    • Control: Maintain a gentle reflux.[3][4] Do not overheat. High heat promotes Wurtz coupling (formation of 4,4'-dibromobibenzyl).

  • Maturation: Stir at room temperature for 1 hour after addition is complete.

Phase B: Coupling Reaction
  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

    • Causality: Low temperature prevents the Grignard from attacking the aryl chloride on the aldehyde ring (though aryl chlorides are generally robust, this ensures maximum chemoselectivity).

  • Aldehyde Addition: Dissolve 4-chlorobenzaldehyde (1.0 eq) in minimal anhydrous

    
    . Add this solution dropwise to the Grignard reagent over 20 minutes.
    
  • Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.

Phase C: Quench and Workup
  • Quench: Cool back to 0°C. Slowly add Saturated Aqueous Ammonium Chloride (

    
    ).
    
    • Warning: Exothermic.[5] Add dropwise initially.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with

    
     (3x).
    
  • Washing: Combine organic layers. Wash with water (1x) and Brine (1x).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography to remove any bibenzyl byproduct.

Workflow Visualization

Workflow cluster_prep Phase A: Grignard Generation cluster_coupling Phase B: Coupling cluster_workup Phase C: Workup start Start: Dry Glassware & N2 Atmosphere step1 Activate Mg with Iodine start->step1 step2 Slow Addition of 4-Bromobenzyl Bromide (Dilute solution to prevent Wurtz coupling) step1->step2 step3 Stir 1hr @ RT step2->step3 step4 Cool to 0°C step3->step4 step5 Add 4-Chlorobenzaldehyde step4->step5 step6 Warm to RT (2-4 hrs) step5->step6 step7 Quench with Sat. NH4Cl step6->step7 step8 Extract (Et2O) & Dry (MgSO4) step7->step8

Figure 2: Operational workflow emphasizing temperature transitions and critical addition steps.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction Initiation Passivated Mg or wet solvent.Add 1 drop 1,2-dibromoethane; ensure solvent is anhydrous [1].
High "Bibenzyl" Impurity Wurtz Coupling (Dimerization).Increase dilution of the benzyl halide; slow down addition rate [2].
Low Yield Moisture ingress or incomplete conversion.Flame dry glassware; increase Grignard equivalents to 1.5 eq.
Complex Mixture Mg insertion into Aryl-Br.[6]Ensure reaction temperature during Grignard prep never exceeds mild reflux (<35°C).

References

  • BenchChem. (2025).[1][3][4][7] Grignard Synthesis of 2-(4-Chlorophenyl)ethanol: Technical Support Center. Retrieved from

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.[1][3][4][5][6][7][8][9][10][11] Retrieved from

  • OpenStax. (2023). Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation.[11] Organic Chemistry.[2][4][5][6][7][8][12] Retrieved from

  • Chemguide. Reaction of Aldehydes and Ketones with Grignard Reagents. Retrieved from

Sources

Application

Application Note: Asymmetric Synthesis of Chiral 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

Executive Summary & Strategic Value The target molecule, 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , represents a high-value chiral scaffold in drug discovery. Its structural uniqueness lies in the orthogonal haloge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The target molecule, 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , represents a high-value chiral scaffold in drug discovery. Its structural uniqueness lies in the orthogonal halogenation (aryl bromide vs. aryl chloride). This allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at distinct stages of a synthesis, making it a versatile "linchpin" intermediate.

This guide details a high-fidelity protocol for the enantioselective synthesis of this scaffold. While direct asymmetric addition to aldehydes is possible, it often suffers from lower enantiomeric excess (ee) and reproducibility issues at scale. Therefore, this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone.[1][2] This method, utilizing the Noyori-Ikariya catalyst system, offers operational simplicity, high enantioselectivity (>95% ee), and scalability without the safety hazards associated with borane-based reductions (CBS).

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into two phases: the robust construction of the diaryl ketone precursor, followed by the stereoselective installation of the hydroxyl group.

Retrosynthesis Target Target: Chiral Alcohol (R)- or (S)-Enantiomer Ketone Intermediate: Diaryl Ketone 1-(4-chlorophenyl)-2-(4-bromophenyl)ethanone Target->Ketone Asymmetric Transfer Hydrogenation (ATH) Fragments Starting Materials: 4-Chlorobenzoyl chloride + 4-Bromobenzyl bromide Ketone->Fragments Weinreb Amide Coupling or Grignard Addition

Figure 1: Retrosynthetic strategy prioritizing the stable ketone intermediate.

Phase 1: Synthesis of the Ketone Precursor

Compound: 1-(4-chlorophenyl)-2-(4-bromophenyl)ethanone

To ensure high purity and avoid regioisomeric byproducts common in Friedel-Crafts acylation, we utilize a Weinreb Amide approach. This prevents over-addition of the Grignard reagent.

Materials
  • A: 4-Chlorobenzoyl chloride (1.0 equiv)

  • B: N,O-Dimethylhydroxylamine HCl (1.1 equiv)

  • C: 4-Bromobenzyl magnesium bromide (1.2 equiv, 0.5 M in THF)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), anhydrous.

  • Base: Triethylamine (TEA).

Protocol
  • Amide Formation:

    • Dissolve N,O-dimethylhydroxylamine HCl in DCM at 0°C.

    • Add TEA (2.2 equiv) followed by dropwise addition of 4-chlorobenzoyl chloride.

    • Stir at RT for 2 hours. Quench with water, extract with DCM, and concentrate to yield the Weinreb amide.

  • Grignard Addition:

    • Dissolve the Weinreb amide in anhydrous THF under Nitrogen. Cool to -10°C.

    • Add 4-bromobenzyl magnesium bromide dropwise over 30 minutes. Note: The Weinreb amide prevents double addition, stopping cleanly at the ketone.

    • Stir for 1 hour at 0°C.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄.

    • Purification: Recrystallize from Hexanes/EtOAc (typically 9:1) to obtain the ketone as a white solid.

    • Checkpoint: Confirm structure via ¹H NMR (Singlet at ~4.2 ppm for the -CH₂- bridge).

Phase 2: Asymmetric Transfer Hydrogenation (ATH)

Target: Enantioenriched 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

This step uses a Ruthenium(II) catalyst with a chiral diamine ligand (TsDPEN).[2] The choice of Formic Acid/Triethylamine (FA/TEA) as the hydrogen donor is critical; unlike Isopropanol (IPA), this system is irreversible, driving the reaction to full conversion without equilibrium limitations.

Catalyst Selection Guide
ParameterChoiceRationale
Catalyst Precursor [RuCl2(p-cymene)]2Stable, commercially available Ru(II) source.
Chiral Ligand (R,R)-TsDPEN or (S,S)-TsDPENInduces chirality. (R,R) typically yields the (R)-alcohol for aryl ketones (verify via optical rotation).
H-Source HCOOH / Et3N (5:2 azeotrope)Irreversible reduction; kinetically favored; high functional group tolerance.
Solvent DCM or DMFDCM is standard; DMF accelerates sluggish substrates.
Detailed Protocol

Scale: 10 mmol Ketone

  • Catalyst Preparation (In-situ):

    • In a Schlenk flask, combine [RuCl2(p-cymene)]2 (0.05 mmol, 0.5 mol%) and (R,R)-TsDPEN (0.12 mmol, 1.2 mol%).

    • Add anhydrous DCM (5 mL) and TEA (0.2 mL).

    • Stir at 25°C for 30 mins. The solution typically turns deep red/purple, indicating formation of the active 16e⁻ Ru-complex.

  • Reduction:

    • In a separate vessel, dissolve the Ketone (10 mmol) in the FA/TEA azeotrope (5 mL) and DCM (15 mL).

    • Degassing: Sparge the ketone solution with Nitrogen for 10 minutes (Oxygen deactivates the Ru-H species).

    • Transfer the active catalyst solution to the ketone mixture via cannula/syringe.

    • Stir at 25–30°C. Monitor via TLC (Silica, 10% EtOAc/Hex) or HPLC.

    • Timeframe: Typically 12–18 hours.

  • Workup:

    • Dilute with water (50 mL) and extract with DCM (3 x 30 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (SiO₂).[3] Gradient: 5%

      
       15% EtOAc in Hexanes.
      
    • Yield Expectation: 85–95%.[4]

    • ee Expectation: >94%.[5][6]

Mechanistic Insight & Causality

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an Outer-Sphere Mechanism (Noyori-Ikariya), where the substrate does not bind directly to the metal center. Instead, the Ru-H and N-H of the ligand act as a "bifunctional" system, delivering a hydride and a proton simultaneously to the C=O bond.

Mechanism Ru_Hydride 18e- Ru-Hydride Species (Active Reductant) TS 6-Membered Transition State (CH-pi Interaction Controls Face) Ru_Hydride->TS Substrate Approach (Face Selective) Product Chiral Alcohol + 16e- Ru Species TS->Product Concerted H-/H+ Transfer Product->Ru_Hydride Regeneration with HCOOH

Figure 2: The concerted proton/hydride transfer mechanism. The stereoselectivity is governed by the steric clash between the Ts-group of the ligand and the larger aryl group of the ketone, alongside CH-pi interactions.

Validation & Quality Control

Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.20–7.50 (m, 8H, Aromatic).
      
    • 
       4.85 (dd, 1H, CH-OH) 
      
      
      
      The chiral center.
    • 
       2.95 (dd, 1H, CHH-Ar), 2.85 (dd, 1H, CHH-Ar).
      
    • 
       2.10 (br s, 1H, OH).
      
  • Chiral HPLC:

    • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm.

    • Note: Racemic standard required for initial method development (prepare via NaBH₄ reduction of the ketone).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning or wet solvents.Degas all solvents thoroughly. Ensure FA/TEA is fresh.
Low ee (<80%) High temperature or "Background" reaction.Lower reaction temp to 0°C. Ensure no uncomplexed Ru is present.
Stalled Reaction Catalyst decomposition.Add a second portion of catalyst (0.2 mol%).

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][6][7] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., et al. (1996).[8] Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045–2061. Link

  • Org. Synth. 2005, 82, 10. (Standard protocol for TsDPEN-Ru catalyzed reduction). Link

Sources

Method

purification of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol by column chromatography

Application Note: Purification of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol by Column Chromatography Executive Summary This technical guide details the purification protocol for 2-(4-Bromophenyl)-1-(4-chlorophenyl)e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol by Column Chromatography

Executive Summary

This technical guide details the purification protocol for 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a key diaryl ethanol intermediate often utilized in the synthesis of antifungal agents and estrogen receptor modulators. The presence of two halogenated aromatic rings confers significant lipophilicity, while the secondary alcohol introduces a polar handle. This duality makes silica gel flash chromatography the method of choice for separating the target alcohol from non-polar impurities (e.g., dehydrated styrenes) and less polar precursors (e.g., the corresponding ketone).

Key Performance Indicators (KPIs):

  • Target Purity: >98% (HPLC/NMR)

  • Yield Recovery: >90%

  • Separation Resolution (Rs): >1.5 between target and nearest impurity.

Physicochemical Context & Separation Strategy

Understanding the molecular behavior is prerequisite to successful purification.

FeatureChemical MoietyChromatographic Impact
Stationary Phase Interaction Secondary Hydroxyl (-OH)Acts as a Hydrogen Bond Donor (HBD). Retains strongly on silica gel via H-bonding with silanol groups.
Mobile Phase Interaction 4-Br and 4-Cl Aromatic RingsIncreases lipophilicity (

). Requires non-polar solvent strength to elute.
UV Detection Conjugated

systems
Strong UV absorbance at 254 nm.

The Separation Challenge: The primary impurities in the synthesis of this alcohol (usually via Grignard addition or Ketone reduction) are:

  • Starting Ketone: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethanone. (Less polar than the alcohol; higher

    
    ).
    
  • Elimination Product: Stilbene derivatives. (Very non-polar; elutes near solvent front).

  • Homocoupling Side-products: Variable polarity.

Pre-Purification Protocol: Thin Layer Chromatography (TLC)

Before scaling to a column, the solvent system must be optimized on analytical TLC plates (Silica Gel 60 F254).

Protocol:

  • Sample Prep: Dissolve ~5 mg of crude mixture in 1 mL of Dichloromethane (DCM).

  • Eluent Screening: Test the following binary systems:

    • 100% Hexanes: (Baseline check)

    • 90:10 Hexanes:Ethyl Acetate (EtOAc)

    • 80:20 Hexanes:EtOAc

    • 70:30 Hexanes:EtOAc[1]

  • Visualization: UV lamp (254 nm). The halogenated rings quench fluorescence effectively.

Target Metrics:

  • Target Alcohol

    
    :  0.25 – 0.35 [1].
    
  • 
     (Target vs. Impurity): 
    
    
    
    .

Note: Diaryl alcohols typically exhibit an


 of ~0.3 in 20% EtOAc/Hexanes, whereas the corresponding ketone will often be found at 

~0.6-0.7 in the same system.

Detailed Column Chromatography Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: n-Hexanes (or n-Heptane for lower toxicity).

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

  • Loading Solvent: Dichloromethane (for dry loading).

Column Sizing & Packing
  • Ratio: Use 30–50g of silica per 1g of crude material.

  • Packing Method: Slurry packing in 100% Hexanes is recommended to prevent heat generation and air bubbles.

Sample Loading (Critical Step)

Given the viscous or solid nature of diaryl ethanols, Dry Loading is superior to liquid loading to minimize band broadening.

  • Dissolve crude product in minimal DCM.

  • Add silica gel (1:1 mass ratio with crude).

  • Evaporate solvent under vacuum (Rotovap) until a free-flowing powder remains.

  • Gently layer this powder onto the top of the packed column sand bed.

Elution Gradient

A stepwise gradient is most effective for removing non-polar impurities before eluting the alcohol.

StepSolvent Composition (Hex:EtOAc)Volume (Column Volumes - CV)Objective
1 100:02 CVFlush column; elute very non-polar stilbenes.
2 95:53 CVElute trace non-polar impurities.
3 90:105 CVElute unreacted Ketone (precursor).
4 80:20 Until Elution Elute Target Alcohol (Product).
5 50:502 CVFlush polar baseline trash.

Visualization of Workflow

The following logic flow illustrates the decision-making process during purification.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Method Development (Target Rf 0.3 in Hex/EtOAc) Start->TLC Decision Is u0394Rf > 0.15? TLC->Decision Modify Adjust Solvent Strength (Try DCM/MeOH or Toluene) Decision->Modify No Load Dry Loading on Silica (1:1 ratio) Decision->Load Yes Modify->TLC Elution Gradient Elution (0% -> 20% EtOAc) Load->Elution Fractions Fraction Collection (Monitor UV 254nm) Elution->Fractions Combine Combine Pure Fractions & Concentrate Fractions->Combine

Figure 1: Decision logic for the purification of diaryl ethanols.

Troubleshooting & Optimization

Issue: Co-elution of Ketone and Alcohol

If the ketone precursor co-elutes with the alcohol, the gradient is too steep.

  • Solution: Insert an isocratic hold at 10% EtOAc for 5 extra Column Volumes before switching to 20%. This widens the separation window between the carbonyl (ketone) and the hydroxyl (alcohol) species [2].

Issue: "Streaking" or Tailing

The alcohol protons can interact strongly with acidic sites on the silica.

  • Solution: Although less common for neutral alcohols, if streaking occurs, doping the mobile phase with 1% Triethylamine (TEA) is not recommended for alcohols (it is for amines). Instead, ensure the loading mass is not overloading the column (<1% load for difficult separations).

Issue: Product Crystallizes on Column

Diaryl alcohols can be highly crystalline.

  • Solution: Ensure the solubility in the mobile phase is sufficient. If the compound crashes out in Hexanes, add a small amount of DCM (5%) to the mobile phase throughout the run to maintain solubility without drastically altering polarity.

Safety & Waste Disposal

  • Halogenated Waste: This compound contains Br and Cl.[2] All fractions, even those evaporated, must be treated as halogenated organic waste.

  • Silica Dust: Silica gel is a respiratory hazard. All packing and dry-loading operations must occur in a fume hood.

References

  • LibreTexts Chemistry. (2022). Macroscale Columns - General Procedures and Rf Guidelines. Available at: [Link]

  • Biotage. (2023). Determining solvent strength in flash column chromatography. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

Sources

Application

Technical Application Note: Selective Functionalization &amp; Synthetic Utility of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

[1][2] Executive Summary This application note details the synthesis and strategic utilization of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol (Compound 1 ). This molecule represents a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the synthesis and strategic utilization of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol (Compound 1 ). This molecule represents a "privileged scaffold" in medicinal chemistry due to its orthogonal halogen reactivity .[1] The coexistence of an aryl bromide and an aryl chloride allows for sequential, chemoselective cross-coupling reactions, enabling the rapid construction of non-symmetrical diaryl systems found in Estrogen Receptor Modulators (SERMs), antifungal azoles, and liquid crystal materials.

This guide provides a validated protocol for the synthesis of Compound 1 via Grignard addition and outlines three distinct application pathways:

  • Chemoselective Suzuki-Miyaura Coupling (targeting the labile Ar-Br bond).[1][2]

  • Core Scaffold Modification (Oxidation to deoxybenzoins or dehydration to stilbenes).

  • Late-Stage Functionalization (Activation of the Ar-Cl bond).[1][2]

Synthetic Protocol: Preparation of the Intermediate

The most robust route to Compound 1 involves the nucleophilic addition of 4-bromobenzylmagnesium bromide to 4-chlorobenzaldehyde.[1][2] This approach prevents self-coupling by generating the Grignard reagent from the benzyl halide, which is less prone to homocoupling than the corresponding aryl Grignard.

Reaction Scheme

[1][3]
Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
4-Bromobenzyl bromide1.0Nucleophile Precursor
Magnesium turnings1.1Grignard Formation
4-Chlorobenzaldehyde0.95Electrophile
Iodine (crystal)cat.[1][2]Initiator
Anhydrous THF/EtherSolventReaction Medium
Step-by-Step Procedure

Step 1: Formation of Grignard Reagent

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Magnesium turnings (1.1 eq) and a single crystal of Iodine .

  • Activation: Add just enough anhydrous THF to cover the magnesium. Add ~5% of the 4-Bromobenzyl bromide solution (dissolved in THF). Heat gently with a heat gun until the iodine color fades and bubbling initiates.

  • Addition: Dropwise add the remaining 4-Bromobenzyl bromide (1.0 eq) solution over 45 minutes. Maintain a gentle reflux driven by the exotherm.

  • Maturation: After addition, stir at reflux for 1 hour to ensure complete consumption of the bromide. Note: Benzyl Grignards can rearrange; maintain temperature control.

Step 2: Nucleophilic Addition

  • Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.

  • Coupling: Dissolve 4-Chlorobenzaldehyde (0.95 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes. The slight deficit of aldehyde ensures complete consumption of the electrophile, simplifying purification.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

Step 3: Workup & Purification

  • Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Target Yield: 75-85%

    • Appearance: White to off-white solid.[1][2]

Application Workflow: Chemoselective Divergence

The utility of Compound 1 lies in its ability to serve as a branching point for complex molecule synthesis.[6] The following diagram illustrates the three primary application pathways.

SyntheticPathways cluster_legend Chemo-Selectivity Logic Start Compound 1 (Br / Cl / OH) PathA Path A: Selective Coupling (Suzuki/Buchwald) Start->PathA Pd(PPh3)4, Ar-B(OH)2 RT to 60°C PathB Path B: Core Modification (Oxidation/Dehydration) Start->PathB PCC (Oxidation) or H+ (Dehydration) ProductA Biaryl Intermediate (Cl retained) PathA->ProductA ProductB Deoxybenzoin / Stilbene (Linker modified) PathB->ProductB PathC Path C: Late-Stage Activation (Ar-Cl Reaction) ProductC Tri-aryl Drug Scaffold (Fully substituted) PathC->ProductC ProductA->PathC Pd2(dba)3, Ligand >100°C Legend1 Ar-Br reacts first (Low Energy Barrier) Legend2 Ar-Cl reacts second (High Energy Barrier)

Figure 1: Synthetic divergence map for 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol. Path A exploits the reactivity difference between Ar-Br and Ar-Cl.[1][2]

Protocol: Chemoselective Suzuki Coupling (Path A)

Objective: Functionalize the 4-Bromophenyl ring while leaving the 4-Chlorophenyl ring intact for future reactions. Mechanism: Oxidative addition of Pd(0) into Ar-Br bonds occurs significantly faster than into Ar-Cl bonds.[1][2] By controlling temperature and catalyst choice, >98% selectivity can be achieved.[2]

Reagents
  • Substrate: Compound 1 (1.0 eq)[7]

  • Boronic Acid: Phenylboronic acid (1.1 eq)[8]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) - Preferred for high selectivity over more active catalysts like Pd(dppf)Cl₂.[1]

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous)

  • Solvent: DME/Water or Toluene/Ethanol/Water

Procedure
  • Degassing: Charge a reaction vial with Compound 1 , Boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed solvent and aqueous base.[1]

  • Reaction: Stir at 60°C for 4-6 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures may initiate oxidative addition into the Ar-Cl bond.[1][2]

  • Validation: Monitor by HPLC or GC-MS. Look for the disappearance of the Bromide starting material and the absence of bis-coupled product.

  • Isolation: Standard aqueous workup and silica purification.[1]

Outcome: The product is a 4-biaryl-1-(4-chlorophenyl)ethanol .[1][2] The Chlorine atom remains available for a second cross-coupling (e.g., using Buchwald-Hartwig amination to install an amine, common in antifungal drugs).

Protocol: Core Scaffold Modification (Path B)

The ethanol "linker" is often a pro-drug motif or a precursor to the final pharmacophore.

Option 1: Oxidation to Deoxybenzoin

Deoxybenzoins are precursors to estrogen receptor ligands.[1]

  • Reagent: PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane.[1][2]

  • Conditions: DCM, 0°C to RT, 2 hours.[2]

  • Product: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-one.[1][2][9]

  • Note: The ketone allows for alpha-alkylation or further Grignard additions to create tertiary alcohols.[1][2]

Option 2: Dehydration to Stilbene

Stilbenes are the core scaffold of Tamoxifen and Resveratrol.

  • Reagent: p-Toluenesulfonic acid (pTSA) in Toluene.[1][2]

  • Conditions: Reflux with Dean-Stark trap (water removal).[1][2]

  • Product: 4-Bromo-4'-chlorostilbene.[1][2]

  • Utility: This restores the conjugation between the two aryl rings, altering the electronic properties for optical materials or biological binding.

References

  • Synthesis of Diarylethanols via Grignard

    • BenchChem Application Notes. "Protocols for Grignard Reaction with 4-Chlorobenzylmagnesium Chloride."

  • Selective Suzuki Coupling (Br vs Cl)

    • MDPI.[1] "Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction."

    • RSC Publishing.[1] "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[1][2][10][11]

  • Physical Properties & Identifiers

    • PubChem. "2-(4-Bromophenyl)ethanol Compound Summary."[1][2]

    • PubChem.[1] "p-Chlorophenacyl bromide (Precursor Data)."

  • Drug Discovery Applications

    • Journal of Medicinal Chemistry. "Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[2]

Sources

Method

Application Note: Strategic Derivatization of Hydroxyl Groups on Diaryl Ethanols

Abstract & Strategic Overview Diaryl ethanols (e.g., 1,1-diphenylethanol, 1,2-diphenylethanol) represent a privileged pharmacophore found in antihistamines, anticholinergics, and chiral auxiliaries. However, the hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Diaryl ethanols (e.g., 1,1-diphenylethanol, 1,2-diphenylethanol) represent a privileged pharmacophore found in antihistamines, anticholinergics, and chiral auxiliaries. However, the hydroxyl group in these systems presents a dichotomy: it is the primary handle for functionalization (prodrug formation, labeling) yet is chemically labile.

The Core Challenge:

  • Steric Hindrance: In 1,1-diaryl systems, the hydroxyl is tertiary or severely hindered secondary, impeding nucleophilic attack.[1]

  • Electronic Lability (The "Elimination Trap"): The formation of a stable benzylic carbocation makes these substrates highly prone to acid-catalyzed dehydration (E1 elimination), yielding stilbenes or vinyl arenes instead of the desired derivative.

This guide details three validated protocols designed to bypass these failure modes, ensuring high fidelity derivatization for both analytical (GC/MS, HPLC) and preparative (prodrug synthesis) applications.

Decision Matrix: Selecting the Right Protocol

Before initiating benchwork, classify your substrate and objective. 1,1-diaryl ethanols require non-acidic conditions to prevent elimination.

DerivatizationDecision Start Start: Define Objective Scale Scale & End-Goal? Start->Scale Analytical Analytical (GC/MS, HPLC) Scale->Analytical Quant/ID Prep Preparative (Synthesis) Scale->Prep Isolation Method1 Protocol 1: Silylation (TMS/BSTFA) Analytical->Method1 Volatile Derivative Substrate Substrate Type? Prep->Substrate Primary 2,2-Diaryl (Primary) Substrate->Primary Unimpeded SecTert 1,1- or 1,2-Diaryl (Sec/Tert) Substrate->SecTert Hindered/Labile Method2 Protocol 2: Steglich Esterification Primary->Method2 Standard Conditions SecTert->Method2 Retention of Config (Mild Base) Method3 Protocol 3: Mitsunobu Inversion SecTert->Method3 Inversion of Config (Sec Only)

Figure 1: Decision tree for selecting the optimal derivatization strategy based on substrate sterics and experimental goals.

Protocol 1: Analytical Silylation (GC-MS)

Objective: Masking the hydroxyl group to improve volatility and peak shape for Gas Chromatography. Target Substrates: All diaryl ethanols (Primary, Secondary, Tertiary).

The Chemistry

Silylation replaces the active protic hydrogen with a trimethylsilyl (TMS) group.[2] For hindered diaryl ethanols, standard reagents (HMDS) are too slow. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) as a catalyst.[2] The TMCS activates the BSTFA and scavenges sterically hindered protons.

Materials
  • Reagent: BSTFA + 1% TMCS (Commercial premix).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).

  • Vial: Silanized glass autosampler vial (2 mL).

Step-by-Step Procedure
  • Sample Prep: Dissolve 1–5 mg of the diaryl ethanol in 0.5 mL of anhydrous pyridine.

    • Critical: Ensure the sample is completely dry. Water hydrolyzes the reagent.

  • Addition: Add 200 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly (PTFE-lined cap). Vortex for 10 seconds.

    • Standard: Heat at 70°C for 30 minutes.

    • For 1,1-Diaryl (Tertiary): Increase time to 60 minutes at 70°C. The steric bulk of the two aryl rings retards the attack on silicon.

  • Analysis: Inject 1 µL directly into GC-MS (Split mode 10:1 to prevent column overload).

Data Interpretation
CompoundDerivativeMass Shift (Δm/z)Diagnostic Ions
1,1-DiphenylethanolTMS-Ether+72 Da[M-15]⁺ (Loss of CH₃ from Si)[M-73]⁺ (Loss of TMS)
1,2-DiphenylethanolTMS-Ether+72 Da[M-91]⁺ (Tropylium, Benzyl cleavage)

Protocol 2: Steglich Esterification (Preparative)

Objective: Synthesis of esters (prodrugs) from hindered/labile diaryl ethanols without causing elimination. Target Substrates: 1,1-Diaryl ethanols (Tertiary/Hindered Secondary).

The Chemistry

Standard acid-catalyzed Fischer esterification will dehydrate 1,1-diaryl ethanols to stilbenes immediately due to the stable benzylic carbocation. The Steglich Esterification uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to activate the carboxylic acid under neutral/basic conditions, preventing carbocation formation.

Mechanism & Workflow

Steglich Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl Activation DCC DCC (Coupling Agent) DCC->O_Acyl Activation Product Ester Product O_Acyl->Product Attack by Alcohol DCU DCU (Insoluble Byproduct) O_Acyl->DCU Leaving Group Alcohol Diaryl Ethanol (Nucleophile) Alcohol->Product DMAP DMAP (Acyl Transfer Cat.) DMAP->O_Acyl Catalysis

Figure 2: Mechanistic flow of Steglich esterification. DMAP accelerates the reaction, crucial for overcoming the steric bulk of diaryl systems.

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar. Purge with Nitrogen/Argon.

  • Dissolution: Add Carboxylic Acid (1.1 equiv) and Diaryl Ethanol (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Concentration: ~0.1 M.

  • Catalyst: Add DMAP (0.1 equiv). Stir for 5 minutes.

  • Activation: Cool to 0°C. Add DCC (1.1 equiv) dissolved in minimal DCM dropwise over 10 minutes.

    • Why 0°C? Controls exotherm and minimizes rearrangement of O-acylisourea to unreactive N-acylurea.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.

    • Visual Check: White precipitate (DCU) will form.

  • Workup:

    • Filter off the DCU precipitate using a fritted funnel.

    • Wash filtrate with 0.5N HCl (removes DMAP), then saturated NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.[3]

Protocol 3: Mitsunobu Inversion (Stereochemical Control)

Objective: Inverting the stereocenter of a chiral 1,2-diaryl ethanol while esterifying. Target Substrates: Secondary 1,2-diaryl ethanols only. (Not suitable for tertiary 1,1-diaryl systems due to steric failure).

The Chemistry

The Mitsunobu reaction uses Triphenylphosphine (PPh₃) and DIAD (Diisopropyl azodicarboxylate) to activate the alcohol oxygen.[4] The nucleophile (Carboxylic Acid) attacks from the backside (S_N2), resulting in inversion.[4]

Step-by-Step Procedure
  • Reagents: Alcohol (1.0 equiv), PPh₃ (1.5 equiv), Carboxylic Acid (1.5 equiv).

  • Solvent: Anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise.

    • Color Change: Solution will turn yellow/orange.

  • Monitoring: Stir at RT. Monitor by TLC.[3]

    • Note: If the diaryl group is extremely bulky, the reaction may stall. Heating is generally not recommended as it promotes elimination.

  • Purification: This reaction generates Triphenylphosphine Oxide (TPPO), which is difficult to remove. Use a non-polar solvent wash (Hexane/Ether) to precipitate TPPO or use polymer-bound PPh₃ for easier cleanup.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Extra Peak (GC/HPLC) at M-18 Elimination (Dehydration) to Stilbene.Acidic conditions detected.[3][4][5][6] Switch to Steglich (Protocol 2) or add excess base (Pyridine) in Protocol 1.
Low Yield (Steglich) N-acylurea rearrangement.Add DCC at 0°C strictly. Increase DMAP load to 0.2 equiv to outcompete rearrangement.
Incomplete Silylation Steric hindrance of 1,1-diaryl rings.Switch to BSTFA + 10% TMCS. Increase reaction temp to 90°C (ensure cap is tight).
TPPO Contamination (Mitsunobu) Poor separation.Use a silica column with a gradient starting at 100% Hexanes. TPPO elutes very late (polar).

References

  • Silylation Mechanisms for GC-MS

    • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • Steglich Esterification Protocol

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Mitsunobu Reaction on Hindered Alcohols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Dehydration Risks in Diaryl Systems

    • Hjerrild, P., et al. (2020).

Sources

Application

Application Note: Biocatalytic Synthesis of Chiral Halogenated Phenylethanols

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic reduction of halogenated acetophenones to yield chiral phenylethanols—critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the biocatalytic reduction of halogenated acetophenones to yield chiral phenylethanols—critical intermediates for API synthesis (e.g., Duloxetine, Fluoxetine, Ticagrelor).

Abstract & Introduction

Halogenated phenylethanols are privileged chiral building blocks in the synthesis of antidepressants, antifungals, and anti-platelet agents. Traditional chemical reduction (e.g., borohydride) yields racemates requiring wasteful resolution. Asymmetric chemocatalysis (e.g., Noyori hydrogenation) often requires expensive noble metals and high pressure.

Biocatalytic reduction using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a superior alternative:[1]

  • Enantioselectivity: Typically >99% ee (enantiomeric excess).[2]

  • Sustainability: Aqueous media, ambient temperature/pressure.

  • Atom Economy: 100% theoretical yield compared to 50% for kinetic resolution.

This guide provides a validated workflow for the reduction of 4'-chloroacetophenone to (R)-1-(4-chlorophenyl)ethanol , utilizing a Glucose Dehydrogenase (GDH) coupled cofactor regeneration system.

Mechanism of Action

The reaction relies on a coupled enzyme system.[3] The KRED reduces the ketone substrate to the chiral alcohol, consuming NADPH. To make the process economically viable, GDH recycles the expensive cofactor (NADP+) back to NADPH by oxidizing glucose to gluconolactone. This secondary reaction is irreversible, thermodynamically driving the ketone reduction to completion.

Figure 1: Coupled Enzymatic Cycle

KRED_Cycle Substrate Halogenated Acetophenone KRED KRED (Ketoreductase) Substrate->KRED binds Product Chiral Phenylethanol NADP NADP+ GDH GDH (Glucose Dehydrogenase) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH oxidation Glucono Gluconolactone KRED->Product reduction KRED->NADP GDH->NADPH GDH->Glucono by-product

Caption: The KRED-mediated reduction is coupled with GDH-mediated glucose oxidation. This "infinite" supply of hydride (H-) ensures high conversion.

Method Development & Optimization

Before scale-up, reaction conditions must be tuned to handle the hydrophobicity of halogenated substrates.

Solvent Engineering

Halogenated acetophenones have poor aqueous solubility. A co-solvent is required, but it must not denature the enzyme.

  • Recommended: DMSO (5-10% v/v) or Isopropanol (IPA).

  • Advanced: For substrates >50 g/L, use a biphasic system (e.g., Buffer/Butyl Acetate or Buffer/MTBE). The enzyme stays in the aqueous phase, while the substrate/product partition into the organic phase, reducing inhibition.

pH Control

The GDH reaction produces gluconic acid (from gluconolactone hydrolysis), which acidifies the reaction.

  • Protocol: Use a strong buffer (100 mM Potassium Phosphate) or an autotitrator to maintain pH 7.0–7.5.

Enzyme Selection Data

Typical performance metrics for commercial KRED variants against 4'-chloroacetophenone:

Enzyme VariantSelectivity (ee %)Conversion (24h)Stability (T1/2 at 30°C)
KRED-A (Wild Type) 85% (R)60%12 hours
KRED-Var1 (Engineered) >99% (R)>98%48 hours
KRED-Var2 (Engineered) >99% (S)95%36 hours

Note: Engineered variants (e.g., from directed evolution libraries) are preferred for process chemistry due to higher solvent tolerance.

Detailed Experimental Protocol

Target: Synthesis of (R)-1-(4-chlorophenyl)ethanol. Scale: 100 mg (Screening Scale). Scalable to kg.

Reagents
  • Substrate: 4'-Chloroacetophenone (100 mg).

  • Enzyme: KRED-Var1 lyophilizate (5 mg).

  • Cofactor Recycling Enzyme: GDH (CDX-901 or equivalent, 2 mg).

  • Cofactor: NADP+ (disodium salt, 1 mg - catalytic amount).

  • Co-substrate: D-Glucose (150 mg, 1.2 equivalents).

  • Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.0 containing 1 mM MgSO4.

  • Solvent: DMSO.

Step-by-Step Workflow

1. Preparation of Stock Solutions:

  • Dissolve Substrate (100 mg) in DMSO (0.5 mL).

  • Dissolve Glucose (150 mg) in KPi Buffer (4.5 mL).

2. Reaction Initiation:

  • In a 20 mL glass vial, combine the Glucose/Buffer solution and the DMSO/Substrate solution.

  • Add NADP+ (1 mg).

  • Add GDH (2 mg) and KRED (5 mg).

  • Critical: Add enzymes last to ensure pH and co-solvents are equilibrated.

3. Incubation:

  • Place in an orbital shaker at 30°C, 250 rpm .

  • pH Check: Check pH after 1 hour. If <6.5, adjust with 1M NaOH.

4. Monitoring (IPC):

  • Sample 20 µL at t=1h, 4h, and 24h.

  • Dilute sample in 500 µL Ethyl Acetate (EtOAc), vortex, and centrifuge.

  • Analyze organic layer via HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

5. Workup & Isolation:

  • Once conversion >98%, quench by adding EtOAc (10 mL).

  • Extract the organic phase.[4] Wash with brine (1x).

  • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Result: Colorless oil or white solid.[4]

Figure 2: Experimental Workflow

Workflow Start Start: Reagent Prep Mix Mix Buffer, Glucose, Substrate (in DMSO) Start->Mix Enzyme Add NADP+, GDH, KRED Mix->Enzyme Incubate Incubate 30°C, 250 rpm (Monitor pH) Enzyme->Incubate Check IPC: Conversion >98%? Incubate->Check Check->Incubate No (Extend time/Adjust pH) Extract Extraction (EtOAc) & Drying Check->Extract Yes End Isolate Chiral Alcohol Extract->End

Caption: Step-by-step decision tree for the biocatalytic reduction process.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Conversion (<50%) pH drop due to gluconic acid.Re-adjust pH to 7.0-7.5. Increase buffer strength to 200mM.
Enzyme Inactivation DMSO concentration too high.Reduce DMSO to <5% or switch to a biphasic system (e.g., MTBE).
Low Enantioselectivity Background chemical reduction (rare) or wrong enzyme variant.[5]Ensure no other reducing agents are present. Screen different KRED variants.
Emulsion during Workup Protein precipitation at interface.Filter the reaction mixture through Celite® before extraction.

Expert Tip: For halogenated substrates, the electron-withdrawing nature of the halogen (Cl, F, Br) typically increases the reaction rate compared to unsubstituted acetophenone, but also increases the acidity of the alpha-protons. Avoid high pH (>9.0) to prevent spontaneous racemization or degradation.

References

  • Biocatalytic Reduction of Acetophenones

    • Mechanism & General Protocols: "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology, 2022.
  • Cofactor Regeneration Strategies

    • GDH System Efficiency: "Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions.
  • Stereoselective Synthesis Applications

    • Synthesis of Chiral Halogenated Alcohols: "Engineering ketoreductases for the enantioselective synthesis of chiral alcohols." Chemical Communications, 2023.[6]

  • Biphasic Systems for Toxic Substrates

    • Handling Halogenated Substrates: "Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms." Biotechnology Letters, 2006.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

Ticket ID: #GRIG-OPT-4492 Subject: Optimizing Yield & Selectivity for Benzylic Grignard Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary & Reaction Arc...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRIG-OPT-4492 Subject: Optimizing Yield & Selectivity for Benzylic Grignard Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Reaction Architecture

You are attempting to synthesize 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol via a Grignard coupling. This reaction involves the generation of a benzylic Grignard reagent from 4-bromobenzyl bromide and its subsequent addition to 4-chlorobenzaldehyde .

The Core Challenge: Benzylic halides are notorious for Wurtz homocoupling (dimerization) during Grignard formation. If not controlled, your main product will be the 1,2-bis(4-bromophenyl)ethane dimer, not the desired alcohol. Furthermore, the presence of aryl bromide and aryl chloride moieties requires strict temperature control to prevent halogen scrambling (metal-halogen exchange).

Reaction Pathway Visualization

The following diagram outlines the optimized workflow and critical control points to avoid side reactions.

GrignardReaction Start Precursors: 4-Bromobenzyl bromide Mg Turnings Solvent Solvent Choice: Diethyl Ether (Et2O) (Critical for Selectivity) Start->Solvent Dissolve Grignard Intermediate: 4-Bromobenzylmagnesium bromide Solvent->Grignard Slow Addition (0°C - 15°C) Wurtz SIDE REACTION: Wurtz Dimerization (If Conc. > 0.2M) Grignard->Wurtz High Temp/Conc Product Target: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol Grignard->Product + Aldehyde (0°C) Aldehyde Electrophile: 4-Chlorobenzaldehyde Aldehyde->Product

Figure 1: Reaction workflow highlighting the critical solvent choice and the risk of Wurtz dimerization.

Optimized Protocol (Knowledge Base Article #KB-001)

This protocol is engineered to minimize homocoupling (Wurtz reaction) and preserve the aryl-halogen bonds.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Mg Turnings 1.2 - 1.5MetalMechanically activated (crushed/stirred dry).
4-Bromobenzyl bromide 1.1NucleophileMust be added slowly. High local concentration causes dimerization.
4-Chlorobenzaldehyde 1.0ElectrophileRecrystallize if old (remove benzoic acid).
Diethyl Ether (Et₂O) SolventMediumPreferred over THF. THF promotes Wurtz coupling in benzylic systems [1].
Step-by-Step Methodology

Phase 1: Activation & Initiation

  • Drying: Flame-dry a 3-neck flask under N₂ or Ar flow. Add Mg turnings (1.2 eq).

  • Activation: Dry stir Mg vigorously for 10 mins to expose fresh surface. Add a single crystal of Iodine (

    
    ) or 2 drops of 1,2-dibromoethane.
    
  • Initiation: Cover Mg with minimal anhydrous

    
    . Add 5% of the total 4-bromobenzyl bromide solution. Wait for decolorization of iodine or turbidity.
    
    • Tech Note: If no initiation occurs after 5 mins, gently warm with a heat gun. Do not proceed until initiation is confirmed.

Phase 2: Grignard Formation (The "Slow & Cold" Rule)

  • Cooling: Once initiated, cool the flask to 0°C (ice bath).

  • Dilution: Dissolve the remaining bromide in a large volume of

    
     (aim for 0.1M - 0.2M final concentration).
    
  • Addition: Add the bromide solution dropwise over 1-2 hours.

    • Why? Keeping the concentration of organic halide low relative to Mg prevents the Grignard reagent from reacting with unreacted halide (Wurtz coupling) [2].

Phase 3: Coupling

  • Electrophile Addition: Dissolve 4-chlorobenzaldehyde (1.0 eq) in

    
    .
    
  • Temperature: Maintain 0°C. Add aldehyde solution dropwise.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Cool to 0°C. Quench with saturated

    
     (aq). Avoid strong acids (
    
    
    
    ) to prevent dehydration of the alcohol.

Troubleshooting & FAQs (Ticket Resolution)

Issue 1: "My reaction mixture turned into a thick white sludge and yield is low."

Diagnosis: Wurtz Homocoupling. The benzylic Grignard reacted with the benzylic bromide precursor to form 1,2-bis(4-bromophenyl)ethane. This precipitates as a white solid.[1]

Resolution:

  • Switch Solvent: If using THF, switch to Diethyl Ether (

    
    ). Research indicates 
    
    
    
    provides an 80:20 product-to-dimer ratio, whereas THF often inverts this to 30:70 [1].
  • Increase Dilution: Double the solvent volume for the halide addition.

  • Slower Addition: The halide must be consumed by Mg faster than it encounters the formed Grignard.

Issue 2: "I see multiple spots on TLC. Did I lose the Bromine/Chlorine?"

Diagnosis: Halogen Scrambling (Metal-Halogen Exchange). While benzylic C-Br bonds are more reactive, high temperatures can cause Mg to insert into the Aryl-Br or Aryl-Cl bonds.

Resolution:

  • Temperature Control: Never reflux this specific reaction during formation. Keep

    
    .[1]
    
  • Kinetics: The benzylic formation is kinetically favored. If you keep it cold, the aryl halides will remain inert.

Issue 3: "The reaction won't start."

Diagnosis: Passivated Magnesium.

Resolution Logic Tree: Follow this decision matrix to resolve initiation failures safely.

Troubleshooting Start Issue: No Initiation Check1 Is Solvent Anhydrous? Start->Check1 Action1 Add Molecular Sieves Restart with fresh solvent Check1->Action1 No/Unsure Check2 Is Mg Surface Clean? Check1->Check2 Yes Action2 Add 1,2-dibromoethane (Entrainment Method) Check2->Action2 Chemical Fix Action3 Mechanically crush Mg under N2 Check2->Action3 Physical Fix

Figure 2: Troubleshooting logic for failed Grignard initiation.

Data Summary: Solvent Effects on Selectivity

The choice of solvent is the single most critical variable for benzyl Grignard reagents.

SolventDielectric ConstantSolvation of MgWurtz Dimer FormationRecommended?
Diethyl Ether (

)
4.3ModerateLow YES
THF 7.5StrongHigh NO
2-MeTHF 6.2ModerateLowYES (Green Alt)

Senior Scientist Note: THF solvates the Mg cation too well, increasing the reactivity of the carbanion and making it more aggressive towards the unreacted alkyl halide, promoting dimerization.


 forms a tighter ion pair, reducing this side reaction [1].

References

  • Solvent Screening of Benzyl Bromide Grignard Reaction. ResearchGate. Retrieved from . (Demonstrates the 80:20 vs 30:70 selectivity shift between Et2O and THF).

  • Preparation of Grignard Reagents.Organic Syntheses, Coll. Vol. 1, p.550 (1941). (Foundational text on dilution techniques to prevent coupling).
  • Grignard Addition to Aldehydes. BenchChem Protocols. Retrieved from . (Standard protocols for 4-chlorobenzaldehyde addition).

  • Mechanism of Grignard Formation.Journal of the American Chemical Society. (Discusses the radical nature of the surface reaction and Wurtz byproducts).

Sources

Optimization

Technical Support Center: 1,1-Diaryl Ethanol Synthesis

Introduction Welcome to the technical support hub for diaryl ethanol synthesis. This guide addresses the synthesis of 1,1-diarylethanols via the nucleophilic addition of aryl Grignard or organolithium reagents to acetoph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for diaryl ethanol synthesis. This guide addresses the synthesis of 1,1-diarylethanols via the nucleophilic addition of aryl Grignard or organolithium reagents to acetophenones (or benzophenones).

While theoretically simple, this reaction is notorious for three specific failure modes caused by the high basicity and steric bulk of the reagents:

  • Enolization: Recovery of starting material.[1]

  • Reduction: Formation of secondary alcohol impurities.

  • Dehydration: Acid-catalyzed elimination during workup, yielding styrenes.

This guide provides field-proven protocols to suppress these pathways.

Module 1: Reaction Phase – Suppressing Enolization & Reduction

The Problem

Users often report: "I added 2 equivalents of Phenylmagnesium bromide to Acetophenone, but after workup, I recovered 40% starting material and obtained a significant amount of the secondary alcohol (1-phenylethanol)."

Root Cause Analysis:

  • Enolization: Acetophenone has

    
    -protons (pKa ~19). Grignard reagents are strong bases.[2][3] If the ketone is sterically hindered, the Grignard reagent acts as a base rather than a nucleophile, creating an enolate.[1] Upon quenching, this enolate reverts to the starting ketone.[1]
    
  • 
    -Hydride Reduction:  If the Grignard reagent possesses 
    
    
    
    -hydrogens (e.g., isopropylmagnesium bromide), it can transfer a hydride to the ketone, reducing it to a secondary alcohol.
The Solution: The Imamoto Protocol (Organocerium Reagents)

To force nucleophilic addition over basicity/reduction, you must increase the electrophilicity of the carbonyl while tempering the basicity of the organometallic species. The addition of anhydrous Cerium(III) Chloride (


) is the gold standard for this.

Protocol:

  • Drying

    
    :  This is the critical step. Commercial 
    
    
    
    must be dehydrated.
    • Heat

      
       at 140°C under high vacuum (0.1 mmHg) for 2 hours.
      
    • Raise temperature to 160°C for another hour.

    • Checkpoint: The resulting powder must be finely divided and white. If it looks gummy, hydration remains.

  • Slurry Formation: Suspend the dried

    
     (1.5 eq) in anhydrous THF. Stir at room temperature (RT) for 2 hours to form a milky suspension.
    
  • Transmetallation: Cool to 0°C. Add the Grignard reagent (1.2 eq) dropwise. Stir for 30 minutes.

    • Mechanism:[1][2][4][5][6][7][8]

      
      . The organocerium species is more nucleophilic but less basic.
      
  • Addition: Cool to -78°C (essential for selectivity). Add the ketone dropwise.

Pathway Visualization

The following diagram illustrates how the Imamoto reagent shifts the reaction trajectory.

ReactionPathways Ketone Aryl Ketone (Starting Material) Grignard R-MgX (Standard) Ketone->Grignard OrganoCe R-CeCl2 (Imamoto Reagent) Ketone->OrganoCe Enolate Enolate Intermediate (Reverts to SM) Grignard->Enolate Basicity (Dominant in hindered systems) SecAlc Secondary Alcohol (Reduction Impurity) Grignard->SecAlc Beta-Hydride Transfer TertAlc 1,1-Diaryl Ethanol (Target Product) Grignard->TertAlc Nucleophilic Addition (Often slow) OrganoCe->Enolate Blocked OrganoCe->TertAlc Enhanced Nucleophilicity Suppressed Basicity

Figure 1: Comparative reaction pathways. Standard Grignard reagents (Red) often lead to enolization or reduction. Organocerium reagents (Green) selectively drive nucleophilic addition.

Module 2: Workup Phase – Preventing Dehydration

The Problem

Users report: "The reaction looked perfect by TLC, but after workup and rotovap, the NMR shows a mixture of my alcohol and a styrene derivative."

Root Cause Analysis: 1,1-diarylethanols are tertiary benzylic alcohols. They are exceptionally prone to E1 Elimination (Dehydration) because the resulting carbocation is stabilized by resonance from two aromatic rings. Even mild acids (like dilute HCl) or heat during solvent removal can trigger this.

The Solution: Buffered Quench & Cold Processing

Never use strong mineral acids (HCl,


) to quench these reactions.

Protocol:

  • Quenching:

    • Cool the reaction mixture to 0°C.

    • Add Saturated Ammonium Chloride (

      
      )  dropwise. This buffers the pH to ~5-6, which is usually safe.
      
    • Alternative for highly sensitive substrates: Use a phosphate buffer (pH 7) or simply add water followed by filtration of the magnesium salts (though this can be slow due to clogging).

  • Extraction:

    • Extract immediately with diethyl ether or ethyl acetate.

    • Crucial Step: Wash the organic layer with saturated Sodium Bicarbonate (

      
      ) to ensure pH is neutral/slightly basic.
      
  • Drying: Use anhydrous

    
     or 
    
    
    
    . Avoid
    
    
    if the substrate is extremely acid-sensitive, as anhydrous
    
    
    can be slightly Lewis acidic.
  • Concentration:

    • Set the rotovap bath temperature < 35°C .

    • Do not leave the product under high vacuum for extended periods if it is an oil; spontaneous dehydration can occur.

Workup Logic Flow

WorkupLogic Start Reaction Complete Quench Quench Selection Start->Quench AcidQ Dilute HCl Quench Quench->AcidQ Avoid! BufferQ Sat. NH4Cl Quench Quench->BufferQ Recommended Protonation Protonation of -OH AcidQ->Protonation Stable Stable Tertiary Alcohol BufferQ->Stable pH maintained > 4 Carbocation Stabilized Benzylic Carbocation Protonation->Carbocation Elimination E1 Elimination Carbocation->Elimination - H2O Styrene Styrene Elimination->Styrene Product Loss

Figure 2: The critical impact of pH control during workup. Acidic conditions trigger the E1 elimination pathway.[8]

Troubleshooting Data & FAQs

Common Failure Modes Table
SymptomDiagnosisVerificationCorrective Action
Recovery of Ketone Enolization occurred.[1]Check aqueous layer pH; if basic, enolate was present.Use CeCl3 additive (Imamoto condition).[7] Switch to non-enolizable electrophile if possible.
Secondary Alcohol Beta-hydride reduction.[1]NMR shows CH-OH quartet (approx 4-5 ppm).Use Grignard reagents lacking

-hydrogens (e.g., PhMgBr) or use CeCl3 to enhance addition rate.
Styrene Formation Acid-catalyzed dehydration.[6]NMR shows vinylic protons (5-6 ppm).Switch quench to Sat. NH4Cl or NaHCO3 . Keep rotovap bath <30°C.
Wurtz Coupling Homocoupling of halide.Biaryl byproduct observed (e.g., Biphenyl).Add halide slowly to Mg. Keep temperature low. Use THF instead of ether to solvate radicals.
Frequently Asked Questions

Q: Can I use Lanthanum Chloride (


) instead of Cerium Chloride? 
A:  Yes. 

is often more soluble in THF and easier to handle than

. It performs the same function: activating the carbonyl and suppressing basicity. It is commercially available as a solution, saving the tedious drying step required for

.

Q: My Grignard reagent won't start forming. What should I do? A: This is usually due to oxide coating on the Magnesium.

  • Mechanical Activation: Stir the Mg turnings dry (under Argon) with a glass stir rod to crush them, exposing fresh metal.

  • Chemical Activation: Add a crystal of Iodine (

    
    ) and heat gently until purple vapor appears.
    
  • Entrainment: Add a few drops of 1,2-dibromoethane. This reacts quickly to clean the Mg surface.

Q: Why do you recommend adding the ketone at -78°C? Grignards usually react at 0°C. A: While the reaction can occur at 0°C, the competition between addition (kinetic product) and enolization (thermodynamic sink) is temperature-dependent. Lower temperatures favor the kinetic nucleophilic addition. Furthermore, the organocerium intermediate is less stable above 0°C.

References

  • Imamoto, T., et al. (1989).[7][9] "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride." Journal of the American Chemical Society, 111(12), 4392–4398.

  • Imamoto, T., et al. (1984).[9] "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of Organic Chemistry, 49(21), 3904–3912.

  • Conlon, D. A., et al. (1989). "Preparation of 1,1-Diarylalkenes via Acid-Catalyzed Dehydration of 1,1-Diarylalkanols." Journal of Organic Chemistry.
  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336.

Sources

Troubleshooting

troubleshooting Grignard reagent formation with aryl halides

Topic: Troubleshooting Grignard Reagent Formation with Aryl Halides Role: Senior Application Scientist Status: Active Ticket Introduction: The Deceptive Simplicity of Grignards Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Grignard Reagent Formation with Aryl Halides Role: Senior Application Scientist Status: Active Ticket

Introduction: The Deceptive Simplicity of Grignards

Welcome to the Technical Support Center. You are likely here because a reaction that is taught in sophomore organic chemistry—


—is failing in your process lab.

While theoretically simple, the formation of aryl Grignard reagents is a heterogeneous reaction governed strictly by surface area kinetics, radical diffusion, and the Schlenk equilibrium. When working with aryl halides (especially chlorides or electron-rich systems), the standard "add and stir" approach often results in stalled reactions or massive homocoupling (Wurtz) byproducts.

This guide addresses the four most common failure modes we see in drug development workflows.

Module 1: Initiation Failure (The "Sleeping Magnesium")

Symptom: You have added the aryl halide to the magnesium turnings, but there is no exotherm, no turbidity, and no color change. The magnesium remains shiny or dull, and the solution is clear.

Root Cause: Passivation. The magnesium surface is coated with a microscopic layer of Magnesium Oxide (MgO) or hydroxide, preventing the electron transfer required for oxidative insertion.[1][2]

Troubleshooting Protocol

Q: I used Iodine (


) to activate, but it still won't start. Why? 
A:  Iodine is a chemical activator that forms 

. While it exposes fresh metal, the byproduct (

) can sometimes passivate the surface further if not solubilized immediately.

The Fix: Switch to Entrainment with 1,2-Dibromoethane (DBE) . Unlike Iodine, DBE reacts with Magnesium to produce Ethylene gas and


.[2] The evolution of gas physically disrupts the oxide layer ("etching"), and the ethylene bubbles away, leaving a pristine surface.

Standard Operating Procedure (DBE Activation):

  • Dry: Flame-dry glassware under vacuum; backfill with Argon.[2]

  • Charge: Add Mg turnings (1.1 equiv) and cover with minimal anhydrous solvent (THF or Ether).

  • Activate: Add 5 mol% of 1,2-Dibromoethane.

  • Observe: Look for vigorous bubbling (Ethylene). If no bubbles appear, heat gently with a heat gun until they do.

  • Dose: Once bubbling subsides, the Mg is "primed." Immediately begin dropwise addition of your aryl halide.

Visualization: The Initiation Decision Tree

InitiationFlow Start Reaction Stalled (No Exotherm) CheckWater Check Solvent Water (<50 ppm required) Start->CheckWater Activation Choose Activation Method CheckWater->Activation Dry Iodine Iodine (I2) (Visual indicator only) Activation->Iodine Mild Passivation DBE 1,2-Dibromoethane (Etching + Entrainment) Activation->DBE Heavy Passivation (Recommended) Action Begin Aryl Halide Addition Iodine->Action Color Fades Observation Observe Ethylene Gas Evolution DBE->Observation Observation->Action Bubbles Seen

Caption: Workflow for diagnosing and resolving initiation failures using entrainment reagents.

Module 2: The Homocoupling Headache (Wurtz Reaction)

Symptom: The reaction initiated, but the yield is low (~40-60%). GC/LC-MS shows a significant amount of


 dimer (Biaryl).

Root Cause: Radical Competition. The formation of Grignard reagents involves Single Electron Transfer (SET) mechanisms generating radical intermediates (


). If the concentration of unreacted Aryl Halide (

) is too high near the Mg surface, the radical couples with the halide instead of the magnesium.


Troubleshooting Protocol

Q: How do I stop the dimerization? A: You must starve the reaction of


 (Kinetic Control).
VariableAdjustment for High HomocouplingMechanism
Addition Rate Slow Down Keeps

low relative to

, favoring insertion over coupling.
Dilution Increase Solvent Vol. Increases mean free path between radical species.
Temperature Lower (0°C to -20°C) Reduces the rate of the bimolecular coupling reaction (Wurtz) more than the surface insertion.
Halide Choice Switch I

Br
Aryl Iodides are notorious for homocoupling due to weak C-I bonds. Bromides are more stable.

Module 3: The "Turbo" Grignard Solution (Aryl Chlorides)

Symptom: You are trying to make a Grignard from an Aryl Chloride or a sterically hindered system. The reaction is sluggish or requires dangerous reflux temperatures in THF.

Root Cause: Aggregated Species. Standard Grignard reagents form polymeric aggregates (dimers/trimers) in solution (Schlenk Equilibrium), which reduces their kinetic reactivity and solubility. Aryl chlorides have strong C-Cl bonds and resist insertion.

The Fix: Knochel's Turbo Grignard (


). 
Professor Paul Knochel demonstrated that adding Lithium Chloride (LiCl) breaks these aggregates. The 

and

ions coordinate to the Magnesium, forming a monomeric, highly reactive species.

Protocol: Halogen-Magnesium Exchange (The Modern Approach) Instead of reacting Mg metal with Ar-Cl (which is hard), react your Ar-Cl (or Ar-Br) with isopropylmagnesium chloride lithium chloride complex.

  • Dissolve: Ar-X (1.0 equiv) in anhydrous THF.

  • Cool: -20°C (for sensitive groups) or RT.

  • Exchange: Add

    
     (1.1 equiv).
    
  • Wait: The exchange (

    
    ) is often complete in 15-30 mins.
    

Visualization: The Turbo Grignard Effect

TurboGrignard cluster_mechanism Mechanism of Activation Polymer Standard Grignard (Polymeric Aggregate) Low Reactivity Monomer Turbo Grignard (Ar-Mg-Cl • LiCl) Monomeric Species Polymer->Monomer De-aggregation LiCl + LiCl LiCl->Monomer

Caption: LiCl disrupts the polymeric lattice of the Grignard reagent, creating a soluble, reactive monomer.

Module 4: Safety Critical - The Induction Period Trap

Symptom: You added 50% of your halide, saw no reaction, so you increased the heat. Suddenly, the reaction turns black, the solvent boils violently, and you risk a pressure event.[3]

Root Cause: Thermal Runaway via Accumulation. You accumulated a large inventory of unreacted Aryl Halide in the flask. Once the reaction finally initiated (induction period ends), all that accumulated material reacted simultaneously.

Safety Rule: NEVER add more than 10% of your total halide volume until you have positive confirmation of initiation (exotherm, color change, reflux).

Corrective Action if Stalled:

  • STOP addition immediately.

  • Remove heat source.[4][5]

  • Add the activator (DBE) or a "seed" of pre-formed Grignard.

  • Wait.[4] Do not proceed until the initial 10% has reacted.

References

  • Knochel, P., et al. (2004).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.

  • BenchChem. (2025).[2] Application Notes and Protocols for the Activation of Magnesium with 1,2-Dibromoethane.

  • American Chemical Society. (2022). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. ACS Chemical Health & Safety.[5][7]

  • Krasovskiy, A., & Knochel, P. (2004).[6] Transition-Metal-Free Homocoupling of Organomagnesium Compounds. (Context on Wurtz coupling mechanisms).

Sources

Optimization

Technical Support Center: Purification of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

Status: Online Ticket ID: PUR-DBCE-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: PUR-DBCE-001 Lead Scientist: Dr. A. Vance Subject: Troubleshooting Isolation, Crystallization, and Impurity Removal

Executive Summary

You are likely encountering difficulties in the purification of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol due to three converging factors inherent to halogenated diaryl ethanols:

  • Lipophilicity: The presence of both Bromine and Chlorine significantly increases the logP, leading to "oiling out" rather than crystallization.

  • π-π Stacking: The two aryl rings facilitate strong intermolecular interactions that can trap impurities (specifically the starting ketone or aldehyde) within the crystal lattice.

  • Chromatographic Similarity: The polarity difference between the target secondary alcohol and its ketone precursor (if synthesized via reduction) is often negligible on standard silica gel.

This guide provides autonomous, field-proven protocols to resolve these specific bottlenecks.

Module 1: The "Sticky Oil" Syndrome (Crystallization)[1]

User Query: "My crude product is a viscous yellow gum that refuses to crystallize, even after scratching the flask. NMR shows >90% purity. How do I get a solid?"

Technical Diagnosis: This is a classic "oiling out" scenario. The melting point of this racemic alcohol is likely suppressed by trace solvent inclusion (specifically rotovap residues like DCM or Toluene) or small amounts of homocoupling byproducts (if synthesized via Grignard).

The Solution: The "Cloud Point" Method Do not rely on single-solvent recrystallization. You must use a biphasic solvent system to force an amorphous-to-crystalline transition.

Protocol:

  • Dissolution: Dissolve 1g of crude oil in the minimum amount of warm Ethyl Acetate (approx. 2-3 mL). The solution should be clear.

  • Anti-Solvent Addition: While stirring rapidly, add warm Hexane (or Heptane) dropwise.

  • The Critical Point: Stop adding Hexane the moment you see a persistent turbidity (the "cloud point").

  • Re-solubilization: Add 1-2 drops of Ethyl Acetate to just turn the solution clear again.

  • Slow Cooling: Wrap the flask in foil and allow it to cool to room temperature undisturbed for 4 hours. Do not put it immediately in the fridge; thermal shock promotes oiling.

Solvent Selection Matrix

Solvent Pair Polarity Index Outcome Recommended For
EtOAc / Hexane Moderate Prisms/Needles General purification (Standard)
DCM / Pentane Low Powder Removing highly polar impurities

| IPA / Water | High | Flakes | Removing inorganic salts (Grignard salts) |

Expert Tip: If the oil persists, add a "seed crystal". If you lack a seed, dip a glass rod in the oil, let it dry in air until it forms a crust, and re-introduce it to the solution.

Module 2: Chromatographic Separation (Alcohol vs. Ketone)

User Query: "I synthesized this via NaBH4 reduction of the corresponding ketone. TLC shows one spot, but HPLC shows 5% starting material remaining. Column chromatography isn't separating them."

Technical Diagnosis: Diaryl ketones and their reduced secondary alcohols often exhibit identical Rf values because the hydroxyl group's hydrogen bonding is shielded by the bulky halogenated phenyl rings. Standard isocratic elution will fail.

The Solution: Gradient Elution & Modifier Tuning You must exploit the hydrogen-bonding capability of the alcohol.

Protocol:

  • Stationary Phase: Use Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Do not use pure Hexane/EtOAc.

    • Base System: Hexane / Dichloromethane (DCM) / Isopropanol (IPA).

    • Ratio: Start with 90:10 Hexane:DCM.

  • Gradient:

    • Flush column with 90:10 Hexane:DCM (Elutes non-polar impurities/homocoupling products).

    • Switch to 95:5 Hexane:EtOAc.

    • Crucial Step: If separation is poor, add 1% Methanol to the mobile phase. The MeOH interacts specifically with the alcohol -OH, retarding its elution relative to the ketone.

Visualizing the Separation Logic

PurificationLogic Crude Crude Mixture (Alcohol + Ketone) TLC TLC Analysis (Hex:EtOAc 3:1) Crude->TLC Decision Separation Quality? TLC->Decision Recryst Recrystallization (Hexane/EtOAc) Decision->Recryst Rf Δ > 0.15 Column Flash Chromatography Decision->Column Rf Δ < 0.1 Deriv Chemical Derivatization (Succinic Anhydride) Column->Deriv Co-elution persists Hydrolysis Hydrolysis Deriv->Hydrolysis Pure Alcohol Pure Alcohol Hydrolysis->Pure Alcohol

Caption: Decision tree for selecting the correct purification pathway based on Rf differential.

Module 3: Preventing Dehalogenation (Synthesis Integrity)

User Query: "I used Pd/C for hydrogenation to reduce the ketone, but Mass Spec indicates I've lost the Bromine atom (M-80 peak)."

Technical Diagnosis: Carbon-Bromine bonds on aromatic rings are highly susceptible to hydrogenolysis (cleavage by H2) in the presence of Palladium catalysts. This is a common error when moving from non-halogenated scaffolds to halogenated ones.

The Solution: Chemoselective Reduction You must switch to a hydride-based reducing agent that attacks the carbonyl carbon without interacting with the aryl-halide bonds.

Recommended Reagents:

  • Sodium Borohydride (NaBH4): The gold standard. Safe, cheap, and completely inert to Ar-Br and Ar-Cl bonds at room temperature [1].

  • Meerwein-Ponndorf-Verley (MPV) Reduction: Uses Aluminum Isopropoxide in IPA. Reversible and thermodynamically controlled, ensuring no dehalogenation occurs [2].

Impurity Origin Pathway

ImpurityFlow cluster_0 Reduction Method Precursor Ketone Precursor (Ar-CO-Ar) H2Pd H2 / Pd/C Precursor->H2Pd NaBH4 NaBH4 / MeOH Precursor->NaBH4 Dehalo Dehalogenated Impurity (Loss of Br/Cl) H2Pd->Dehalo Side Reaction Target Target Alcohol (Intact Halogens) NaBH4->Target Major Path Borate Borate NaBH4->Borate Borate Ester (Requires Acid Quench)

Caption: Mechanistic origin of dehalogenated impurities during the reduction step.

FAQ: Quick Troubleshooting

Q: Can I distill this compound? A: Not recommended. The boiling point is likely >200°C at high vacuum. The prolonged heat required can cause dehydration to the stilbene derivative (elimination of water) or thermal decomposition of the C-Br bond.

Q: Why is my yield low after NaBH4 reduction? A: You likely formed a stable borate complex. The alcohol binds to boron during the reaction. You must quench with dilute HCl or Ammonium Chloride and stir for 30 minutes to hydrolyze the B-O bond and release your product into the organic phase [3].

Q: There is a persistent smell of almonds in my product. A: This indicates unreacted 4-chlorobenzaldehyde (if using Grignard). Wash your organic phase with saturated Sodium Bisulfite (NaHSO3) solution. This forms a water-soluble adduct with the aldehyde, removing it from your alcohol.

References
  • Organic Chemistry Portal. (n.d.). Reduction of Aldehydes and Ketones with Sodium Borohydride. Retrieved January 28, 2026, from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Reaction with Aldehydes and Ketones. Retrieved January 28, 2026, from [Link]

Troubleshooting

Technical Support Center: Grignard Reaction Purification &amp; Workup

Case ID: GRIG-PUR-001 Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist Executive Summary You are encountering a common but critical bottleneck in organometallic synthesis:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GRIG-PUR-001 Status: Open Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a common but critical bottleneck in organometallic synthesis: the persistence of unreacted alkyl/aryl halides (starting material) and the formation of homocoupled byproducts (e.g., Wurtz coupling) alongside your desired Grignard product.[1]

This guide moves beyond standard textbook advice. It provides a troubleshooting framework for chemoselective quenching , phase separation (breaking emulsions) , and purification strategies specifically designed to isolate your product from unreacted starting materials.

Module 1: The "Emulsion Nightmare" (Quenching & Phase Separation)

User Question: I quenched my reaction with dilute acid, but the separatory funnel is full of a thick, opaque gel. I can't separate the layers to even begin purification. How do I fix this?

Technical Diagnosis: You are experiencing "Magnesium Gelation." When Grignard reagents are quenched with water or simple acids, they form magnesium hydroxide (


), a gelatinous precipitate that traps organic solvents and prevents phase separation.

The Solution: Chelation-Based Quenching Do not rely solely on acidification, which can be exothermic and dangerous. Use Rochelle’s Salt (Potassium Sodium Tartrate) .[2][3] The tartrate dianion acts as a bidentate ligand, chelating the


 ions and rendering them water-soluble.
Protocol: The Rochelle’s Salt Workup
  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Add an inert solvent (Ether or Et2O) to reduce viscosity.

  • Add: Slowly add saturated aqueous Potassium Sodium Tartrate (Rochelle’s Salt).

  • Agitate: Stir vigorously at room temperature. Crucial Step: You must stir until two clear layers appear.[2] This can take 30 minutes to 2 hours.

  • Separate: The magnesium is now in the aqueous layer (bottom), leaving your organic layer clear.

Visualizing the Mechanism

The following diagram illustrates the chelation process that breaks the emulsion.

rochelle_mechanism cluster_0 Emulsion Phase cluster_1 Chelation Agent cluster_2 Phase Separation Mg_Gel Mg(OH)2 Gel (Insoluble Network) Complex Water-Soluble Mg-Tartrate Complex Mg_Gel->Complex Ligand Exchange Tartrate Tartrate Dianion (Ligand) Tartrate->Complex Clear_Layers Distinct Organic/Aqueous Layers Complex->Clear_Layers Solubilization

Caption: Chelation mechanism where tartrate ligands displace hydroxide bridges, solubilizing Magnesium and breaking the emulsion.

Module 2: Removing Unreacted Starting Material (R-X)

User Question: My NMR shows a mix of my product (alcohol) and unreacted alkyl halide. They have similar boiling points. How do I remove the halide without destroying my product?

Technical Diagnosis: Unreacted alkyl halides (R-X) are lipophilic and often co-elute with products in non-polar solvents. The strategy depends on the chemical difference between your product and the impurity.

Scenario A: Product is an Alcohol (Neutral)

Challenge: Both R-X and R-OH are organic soluble. Strategy: Exploit Polarity or Derivatization.[4]

Method 1: Flash Chromatography (The Standard)

  • Stationary Phase: Silica Gel (

    
    ).
    
  • Mobile Phase: Hexanes/Ethyl Acetate gradient.

  • Logic: R-X is non-polar and elutes near the solvent front (High

    
    ). R-OH interacts with silica via hydrogen bonding and elutes later (Lower 
    
    
    
    ).
  • Tip: If

    
    , use a gradient starting with 100% Hexanes to flush the R-X before introducing Ethyl Acetate.
    

Method 2: Chemical Derivatization (The "Expert" Trick) If chromatography fails (e.g., boiling points and polarity are too close), temporarily modify the alcohol.

  • React: Treat the crude mixture with succinic anhydride or phthalic anhydride.

  • Result: The alcohol becomes a hemi-ester (carboxylic acid), while the alkyl halide remains unreactive.

  • Extract: Wash with aqueous Sodium Bicarbonate (

    
    ). The product (now a salt) moves to the water layer; the halide stays in the organic layer.
    
  • Discard: Discard the organic layer containing the unreacted halide.

  • Recover: Acidify the aqueous layer and hydrolyze (mild base) to regenerate the pure alcohol.

Scenario B: Product is a Carboxylic Acid ( Quench)

Challenge: Separation of Acid (Product) from Halide (Impurity). Strategy: Acid-Base Extraction (Chemoselective).

Protocol:

  • Basify: Add 1M NaOH to the crude mixture.

  • Partition: The Product becomes

    
     (Water Soluble). The Impurity remains 
    
    
    
    (Organic Soluble).
  • Wash: Extract the aqueous layer with ether to remove all traces of R-X and Wurtz coupling byproducts.

  • Acidify: Add HCl to the aqueous layer until pH < 2. The product precipitates or oils out as

    
    .
    
  • Extract: Extract the now-pure acid into fresh organic solvent.

Summary of Separation Strategies
Product TypeImpurity TypeRecommended Separation StrategyMechanism
Alcohol (Neutral) Alkyl HalideFlash Chromatography Polarity Difference (

retention)
Alcohol (Neutral) Alkyl Halide (Persistent)Derivatization (Succinic Anhydride) Temporary conversion to acid for extraction
Carboxylic Acid Alkyl HalideAcid-Base Extraction Solubility switch (Ionization)
Alkane Alkyl HalideDistillation Boiling Point Differential (Requires

)

Module 3: Managing Byproducts (Wurtz Coupling)

User Question: I see a dimer byproduct (R-R) in my mixture. Where did it come from and how do I get rid of it?

Technical Diagnosis: This is "Wurtz Coupling" or Homocoupling (


). It occurs when the Grignard reagent reacts with unreacted alkyl halide during formation.

Troubleshooting & Removal:

  • Prevention (The Best Cure):

    • Dilution: High concentration favors coupling. Add the halide slowly to a large volume of solvent.

    • Slow Addition: Ensure the Magnesium is in excess and the halide is added dropwise to keep the concentration of R-X low relative to Mg.

  • Purification (Trituration):

    • Many dimers (like Biphenyl from Phenyl-MgBr) are highly crystalline and non-polar.

    • Technique: Evaporate the solvent to a solid residue. Wash (triturate) the solid with cold Petroleum Ether or Pentane .

    • Result: The non-polar dimer often dissolves, while the more polar alcohol/acid product remains as a solid.[5]

Decision Matrix: The Purification Workflow

Use this logic flow to determine the correct post-reaction processing step.

purification_workflow Start Crude Reaction Mixture Quench Quench (Rochelle's Salt) Start->Quench PhaseSep Phase Separation (Discard Aqueous) Quench->PhaseSep Decision What is the Product? PhaseSep->Decision Path_Acid Carboxylic Acid (from CO2) Decision->Path_Acid Path_Alc Alcohol (from Ketone/Aldehyde) Decision->Path_Alc Action_Acid Acid/Base Extraction (Wash Organic, Acidify Aqueous) Path_Acid->Action_Acid Action_Alc Is Impurity Volatile? Path_Alc->Action_Alc Action_Distill Fractional Distillation Action_Alc->Action_Distill Yes (bp diff > 20C) Action_Chrom Flash Chromatography (Hexane -> EtOAc) Action_Alc->Action_Chrom No (Complex Mix)

Caption: Logical decision tree for selecting the appropriate purification method based on product chemistry.

References

  • University of California, Santa Barbara. Standard Experimental Protocols: Quenching Reactions. Retrieved from [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Retrieved from [Link]

  • Curly Arrow (Blog). Lithium Aluminium Hydride Reductions - Rochelle's Salt Workup.[6] Retrieved from [Link]

  • Chemistry LibreTexts. The Grignard Reaction (Experiment) - Biphenyl Removal. Retrieved from [Link][1][2][3][4][5][7][8][9][10][11][12]

  • Organic Syntheses. 4,4'-Dimethyl-1,1'-biphenyl (Wurtz Coupling Byproducts). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 1,1-Diaryl Ethanols

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Scalability, Enantioselectivity, and Safety in Process Chemistry Introduction: The Scalability Paradox The synthesis of 1,1-diaryl ethanols (chi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Focus: Scalability, Enantioselectivity, and Safety in Process Chemistry

Introduction: The Scalability Paradox

The synthesis of 1,1-diaryl ethanols (chiral tertiary alcohols) is a critical bottleneck in drug development. Unlike secondary alcohols, which are easily accessed via asymmetric reduction (e.g., CBS reduction), tertiary alcohols require the construction of a quaternary chiral center.

In the lab, adding a Grignard reagent to an acetophenone is trivial. On a kilogram scale, it is a safety nightmare (exotherms) and a quality control challenge (dehydration, Wurtz coupling). This guide addresses the transition from bench to pilot plant, focusing on Continuous Flow Chemistry for safety and Asymmetric Rhodium Catalysis for stereocontrol.

Module 1: The Engineering Solution (Continuous Flow Grignard)

Case Reference: Ticket #402 – "Runaway exotherm and impurity profile during 5kg batch addition."

The Problem: Batch Limitations

In a traditional batch reactor, adding methylmagnesium bromide (MeMgBr) to a diaryl ketone or aryl Grignard to acetophenone generates massive heat.

  • Safety: The heat accumulation can exceed the condenser's capacity, leading to thermal runaway.

  • Chemistry: Localized hot spots favor Wurtz homocoupling (Ar-Ar impurities) and dehydration of the tertiary alcohol to the alkene (styrene derivative).

The Solution: Continuous Flow Protocol

Switching to a flow reactor allows for superior heat exchange (surface-area-to-volume ratio) and precise residence time control, minimizing side reactions.

Step-by-Step Flow Protocol
  • Reagent Streams:

    • Stream A: Acetophenone derivative (1.0 M in anhydrous THF).

    • Stream B: Aryl Grignard (PhMgBr) or MeMgBr (1.2 equiv, 1.0 M in THF).

  • Mixing Zone (The Critical Point):

    • Use a T-mixer or Static Mixer with high turbulence (Reynolds number > 2300) to ensure instantaneous mixing.

    • Why? Fast mixing prevents local concentration gradients that favor homocoupling.

  • Reactor Coil:

    • Material: PFA or Hastelloy (compatible with Grignard).

    • Temperature: Maintain at 0°C to 20°C. (Flow allows higher temps than batch due to better heat removal).

    • Residence Time: 2–5 minutes.

  • Quench Module:

    • Direct the reactor output into a continuous stream of buffered NH₄Cl solution.

    • Crucial: Immediate quenching prevents the magnesium alkoxide from eliminating to the alkene.

Visualization: Flow Chemistry Setup

FlowChemistry cluster_inputs Reagent Feeds cluster_reactor Reaction Zone cluster_downstream Workup A Pump A: Acetophenone (THF) Mix T-Mixer (High Turbulence) A->Mix Stream A B Pump B: Grignard Reagent (THF) B->Mix Stream B Coil Reactor Coil (PFA, 0°C, 2-5 min) Mix->Coil Exothermic Zone Quench Continuous Quench (Buffered NH4Cl) Coil->Quench Mg-Alkoxide Collect Phase Separator (Product Isolation) Quench->Collect Crude Product

Caption: Continuous flow setup for exothermic Grignard additions, minimizing residence time and maximizing heat transfer.

Module 2: The Stereochemical Solution (Asymmetric Rhodium Catalysis)

Case Reference: Ticket #719 – "Need >95% ee for a chiral 1,1-diaryl ethanol. Grignard with chiral additives failed."

The Problem: Tertiary Alcohol Enantioselectivity

Standard Grignard additions are notoriously difficult to control stereochemically. Chiral ligands often fail because the background uncatalyzed reaction (racemic) is too fast.

The Solution: Rhodium-Catalyzed Arylation

Using Arylboronic acids with a Rhodium(I) catalyst allows for high enantioselectivity.[1][2] The reaction proceeds via a mechanism where the aryl group is transferred from boron to rhodium, then to the ketone.

Optimized Protocol (Hayashi-Miyaura Type)
  • Catalyst System:

    • Precursor: [Rh(C₂H₄)₂Cl]₂ or [Rh(cod)OH]₂ (0.5 – 3 mol%).

    • Ligand: Chiral dienes (e.g., WingPhos or Fc-tfb ) are often superior to phosphines for bulky tertiary alcohols due to better stability and a more defined chiral pocket.

  • Reagents:

    • Substrate: Aryl methyl ketone (Acetophenone derivative).

    • Nucleophile: Arylboronic acid (Ar-B(OH)₂, 1.5 equiv).

    • Base: KOH (50% aq, 2 equiv). Base is required to activate the boronic acid to the boronate.

  • Conditions:

    • Solvent: Dioxane/Water or Toluene/Water (Biphasic systems often boost turnover).

    • Temperature: 60°C (Higher temp needed for sterically hindered ketones).

  • Mechanism of Action:

    • Transmetallation of Ar-B(OH)₃⁻ to Rh-OH.

    • Carbo-rhodation of the ketone C=O bond.

    • Hydrolysis releasing the product and regenerating Rh-OH.

Visualization: Catalytic Cycle

RhCycle RhOH Active Species L*Rh-OH Transmet Transmetallation (+ Ar-B(OH)2 / Base) RhOH->Transmet RhAr Aryl-Rh Intermediate L*Rh-Ar Transmet->RhAr - B(OH)3 Insert Insertion (+ Ketone) RhAr->Insert Alkoxide Rh-Alkoxide L*Rh-O-C(Ar)(Me)Ar' Insert->Alkoxide Enantio-determining Step Hydrolysis Hydrolysis (+ H2O) Alkoxide->Hydrolysis Hydrolysis->RhOH Product Release

Caption: Simplified catalytic cycle for the Rh-catalyzed asymmetric addition of arylboronic acids to ketones.

Module 3: Troubleshooting & Impurity Control

Case Reference: Ticket #905 – "Product contains 10% alkene and 5% homocoupled dimer."

Diagnostic Table
SymptomProbable CauseTechnical Fix
Low Yield (Dehydration) Acidic quench or excessive heat during workup causing elimination of the tertiary -OH.Buffer the quench: Use sat. NH₄Cl with a trace of NH₄OH to keep pH neutral/basic. Avoid distillation temperatures >100°C.
Homocoupling (Ar-Ar) Wurtz coupling catalyzed by transition metals or local high concentration of Grignard.Use Flow: See Module 1. Alternatively, add ZnCl₂ or LiCl (Turbo Grignard) to break up aggregates.
Low Enantiomeric Excess (ee) Background racemic reaction or catalyst deactivation.Increase Catalyst Loading: Ensure the catalyzed rate >> uncatalyzed rate. Dry Solvents: Water can be beneficial for Rh-boronic acid, but fatal for Grignard/Zn routes.
Stalled Reaction Boronic acid protodeboronation (Rh route) or Enolization (Grignard route).Rh Route: Add excess boronic acid (2.0 equiv). Grignard Route: Add CeCl₃ (Cerium chloride) to suppress enolization and activate the carbonyl (Luche reduction principle applied to addition).

References

  • Rhodium-Catalyzed Asymmetric Addition

    • Title: Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions of Aryl Boronic Acids with Nitroalkenes: Reaction Mechanism and Development of Homogeneous and Heterogeneous C
    • Source: Chemical Science (RSC), 2017.
    • URL:[Link]

    • Relevance: Establishes the mechanism of Rh-catalyzed aryl transfer and ligand effects (diene ligands) crucial for high ee in hindered systems.
  • Grignard Flow Chemistry

    • Title: Continuous Flow Synthesis of a Pharmaceutical Intermediate: A Comput
    • Source: Reaction Chemistry & Engineering (RSC), 2019.
    • URL:[Link]

    • Relevance: Validates the use of flow reactors to manage exotherms and improve yield profiles in organometallic additions.
  • CBS Reduction Mechanism (Comparative)

    • Title: London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction.[3][4]

    • Source: Angewandte Chemie Int. Ed. (NIH/PubMed), 2019.
    • URL:[Link]

    • Relevance: Provides deep mechanistic insight into steric vs.
  • Troubleshooting Grignard Reagents

    • Title: Reactions of Grignard Reagents - Mechanism and Troubleshooting.
    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Fundamental grounding for the "homocoupling" and "double addition" troubleshooting section.

Sources

Troubleshooting

Technical Support Center: Anhydrous Management for Grignard Reactions

Status: Operational Support Level: Tier 3 (Senior Research) Topic: Exclusion of Moisture & Oxygen in Organometallic Synthesis Introduction: The Zero-Tolerance Policy Welcome to the technical support center for organometa...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Research) Topic: Exclusion of Moisture & Oxygen in Organometallic Synthesis

Introduction: The Zero-Tolerance Policy

Welcome to the technical support center for organometallic synthesis. In Grignard reagent formation (


), water is not merely a contaminant; it is a stoichiometric terminator.

The protonation of a Grignard reagent by water is extremely fast (


), essentially diffusion-controlled.


Impact: A water content of just 100 ppm in 50 mL of solvent introduces enough protons to quench approximately 0.25 mmol of reagent. In small-scale synthesis, this can completely inhibit initiation by coating the magnesium surface in insoluble hydroxides/oxides.

This guide treats the reaction setup as a closed, self-validating system . If a step does not provide visual or quantitative feedback of dryness, it is considered "wet" by default.

Module 1: The Environment (Glassware & Atmosphere)[1][2][3][4]

User Query: I oven-dried my glassware overnight, but my reaction still failed to initiate. Why?

Root Cause Analysis: Oven drying removes bulk water, but glass surfaces are hygroscopic. As glassware cools in ambient air (even for seconds), a monolayer of moisture readsorbs. Furthermore, standard nitrogen lines often contain trace moisture if not properly trapped.

The Fix: The "Flame-Vac" Cycle You must remove adsorbed water after assembly.

Protocol: Schlenk Line Cycling
  • Assembly: Assemble the flask, condenser, and addition funnel while hot. Seal with rubber septa.[1]

  • Connection: Connect to the Schlenk line (vacuum/inert gas manifold).[2]

  • The Cycle:

    • Evacuate: Pull high vacuum (<0.1 mmHg) for 2 minutes.

    • Heat: While under vacuum, heat the glass (heat gun) specifically at joints and flask walls to desorb water.

    • Backfill: Switch to inert gas (Argon is preferred over

      
       as it is heavier than air and blankets the Mg).
      
    • Repeat: Perform this cycle 3 times .

Self-Validating Check:

  • Visual: During the heat-gun phase, if condensation initially appears on the cool parts of the glass and then disappears, you have successfully desorbed surface water.

Visual Workflow: The "Flame-Vac" Cycle

SchlenkCycle start Assemble Glassware vac Vacuum (<0.1 mmHg) start->vac heat Heat Gun Desorption vac->heat Remove Adsorbed H2O argon Backfill Argon heat->argon argon->vac Repeat 3x cool Cool to RT argon->cool Final Cycle ready Anhydrous System Ready cool->ready

Caption: The iterative desorption process required to remove surface-bound moisture from glassware.

Module 2: Solvent Integrity (THF & Ether)

User Query: My THF is "HPLC Grade" and low water. Is this dry enough?

Technical Answer: No. Commercial "anhydrous" solvents often contain 30–50 ppm water. For difficult Grignard initiations (e.g., aryl chlorides), you need <10 ppm .

The Fix: Chemical Drying & Indicators Relying on molecular sieves alone is blind. The Sodium-Benzophenone Ketyl Still is the gold standard because it is a self-indicating system.

Mechanism of the Indicator

Sodium transfers an electron to benzophenone, forming a radical anion (ketyl).[3] This radical is deeply colored (blue/purple) but is instantly quenched by water.



  • Deep Blue: System is anhydrous (<10 ppm water).[1]

  • Green: Intermediate dryness.

  • Yellow/Colorless: Wet (>50 ppm water).

Comparative Data: Drying Agents
Drying MethodInitial Water (ppm)Final Water (ppm)Time to ReachSuitability for Grignard
Na/Benzophenone ~200< 10 1-2 Hours (Reflux)Excellent (Standard)
3Å Molecular Sieves ~200< 3024-48 HoursGood (Storage only)
4Å Molecular Sieves ~200< 3024-48 HoursRisk: Polymerizes THF
CaCl2 / Na2SO4 ~200> 100N/AFail (Do not use)

Protocol Note: If using molecular sieves for storage, always flame-activate them (heat under vacuum) before use.

Module 3: Reagent Activation (The Magnesium Surface)

User Query: The solvent is blue (dry), but the magnesium is just sitting there. How do I wake it up?

Root Cause Analysis: Magnesium turnings are coated in a passive oxide layer (


).[4][5] This layer is insoluble in THF. You must physically or chemically breach this layer to expose 

to the alkyl halide.

The Fix: Entrainment & Pitting Do not just add more halide. Use a chemical activator.[6][7][8]

Method A: Iodine (


) Activation 
  • Add a single crystal of

    
     to the Mg/THF slurry.
    
  • Mechanism:

    
    . This reaction occurs at surface defects, creating soluble 
    
    
    
    and pitting the oxide surface.
  • Visual Proof: The brown iodine color must disappear (solution becomes clear/colorless). This confirms Mg is reactive.[9][5][10] If the color persists, the Mg is dead.

Method B: 1,2-Dibromoethane (The "Entrainer")

  • Add 2-3 drops of neat 1,2-dibromoethane.

  • Mechanism:

    
    
    
  • Visual Proof: Evolution of ethylene gas bubbles from the metal surface. This physical bubbling disrupts the oxide layer, while

    
     solubilizes it.
    
Troubleshooting Logic: Initiation Failure

InitiationLogic start Add 10% of Halide obs Bubbles/Turbidity/Heat? start->obs success Proceed with Addition obs->success Yes fail1 Add Iodine Crystal obs->fail1 No check_iodine Did Iodine Color Fade? fail1->check_iodine check_iodine->success Yes (Colorless) fail2 Add 1,2-Dibromoethane check_iodine->fail2 No (Stays Brown) check_gas Ethylene Bubbles? fail2->check_gas check_gas->success Yes mechanical Crush Mg with Glass Rod check_gas->mechanical No mechanical->obs abort Abort: Wet Solvent/Bad Mg mechanical->abort Still No Reaction

Caption: Step-by-step logic flow for troubleshooting a stalled Grignard initiation.

Module 4: Execution & Maintenance

User Query: The reaction started, but then it stopped. Should I heat it?

Technical Guidance: Grignard formation is exothermic.[9][6] If it stops, it is usually because the rate of addition is too slow to maintain the "thermal feedback loop," or the concentration of halide is too low.

The "Wurtz" Warning: Do not simply crank the heat. High temperatures + high concentration of alkyl halide leads to Wurtz Coupling (homo-coupling):



Corrective Protocol:

  • Stop Stirring: Let the Mg settle.

  • Observation: Look for spontaneous bubbling on the metal surface.

  • Restart: If bubbling is present, resume stirring and slightly increase addition rate. If not, add a small aliquot of fresh catalyst (Dibromoethane).[6]

References
  • Smith, K. (2021). Organometallic Reagents in Synthesis. Oxford Chemistry Primers.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Master Organic Chemistry. (2015). Why Grignard Reagents React With Water.

  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Garst, J. F., & Soriaga, M. P. (2004).[7] Grignard reagent formation.[2][4][5][6][7][8][10][11] Coordination Chemistry Reviews, 248(7-8), 623-652.

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

[1] Executive Summary This technical guide addresses the synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a diaryl ethanol scaffold common in drug discovery.[1] The primary synthetic route involves the Grign...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide addresses the synthesis of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a diaryl ethanol scaffold common in drug discovery.[1] The primary synthetic route involves the Grignard addition of 4-bromobenzylmagnesium bromide to 4-chlorobenzaldehyde .

Users frequently encounter three specific impurity classes:

  • Wurtz-Type Homocoupling Products (from Grignard preparation).

  • Stilbene Derivatives (from acid-catalyzed dehydration).[1][2][3]

  • Residual Carbonyls (unreacted aldehyde or ketone intermediates).

This guide provides mechanistic insights, spectral identification markers, and purification protocols to isolate the target compound with >98% purity.

Visualizing the Impurity Landscape

The following diagram maps the reaction pathway and the specific points where critical byproducts are generated.

ReactionPathway SM1 4-Bromobenzyl bromide Grignard Grignard Reagent (4-Br-Bn-MgBr) SM1->Grignard Grignard Formation Mg Mg / THF Target TARGET: 2-(4-Br-Ph)-1-(4-Cl-Ph) ethan-1-ol Grignard->Target 1. Addition to SM2 2. Mild Workup Wurtz IMPURITY A: 4,4'-Dibromobibenzyl (Homocoupling) Grignard->Wurtz Radical Dimerization (Fast addition/High Conc) SM2 4-Chlorobenzaldehyde SM2->Target Aldehyde IMPURITY C: Unreacted Aldehyde SM2->Aldehyde Incomplete Conv. Stilbene IMPURITY B: Stilbene Derivative (Dehydration) Target->Stilbene Acidic Workup / Heat (- H2O)

Figure 1: Reaction pathway highlighting the genesis of Wurtz homocoupling (Impurity A) and acid-catalyzed dehydration (Impurity B).[1]

Module 1: The "Invisible" Impurity (Wurtz Homocoupling)

Symptom: You observe a persistent non-polar spot on TLC (


 in Hex/EtOAc) that is difficult to separate from the product. The NMR shows a suspicious singlet in the aliphatic region.

Diagnosis: Formation of 4,4'-dibromobibenzyl (1,2-bis(4-bromophenyl)ethane).[1]

Mechanistic Insight

Benzyl halides are notoriously prone to Wurtz-type coupling during Grignard formation.[4] This occurs via a single-electron transfer (SET) mechanism where the generated benzyl radical dimerizes rather than reacting with the magnesium surface. This side reaction is concentration-dependent and exothermic.

Troubleshooting & Protocol
VariableRecommendationTechnical Rationale
Concentration Maintain < 0.5 MHigh local concentration of benzyl halide favors bimolecular dimerization over Grignard formation.[1]
Addition Rate Slow dropwiseStarve the reaction of benzyl bromide to minimize radical-radical collisions.
Temperature 0°C to 10°CLower temperatures reduce the kinetic rate of the radical dimerization pathway.
Halide Choice Use Chloride if possibleBenzyl chlorides are generally less prone to homocoupling than bromides, though initiation is harder.[1]

Q: How do I remove the homocoupled byproduct? A: This is the hardest impurity to remove because it is non-polar, like your starting material.

  • Trituration: The bibenzyl impurity is often highly crystalline and less soluble in cold hexanes than your target alcohol. Try triturating the crude oil with cold pentane/hexanes; the impurity may precipitate.

  • Chromatography: You must use a shallow gradient (e.g., 0% to 10% EtOAc in Hexanes). The bibenzyl elutes very early (near the solvent front).

Module 2: Stability & Dehydration (The Stilbene Issue)

Symptom: The product was pure after extraction, but after rotary evaporation or standing overnight, it turned into a yellow oil/solid. The NMR shows new peaks in the alkene region (6.5–7.5 ppm).

Diagnosis: Acid-catalyzed dehydration to 1-bromo-4-(2-(4-chlorophenyl)vinyl)benzene (Stilbene derivative).[1]

Mechanistic Insight

The target molecule is a 1,2-diarylethanol .[2][3][5] The benzylic carbocation formed upon protonation of the hydroxyl group is stabilized by the adjacent aromatic ring. Even trace acidity (from silica gel or unneutralized workup) can drive the elimination of water to form the thermodynamically stable, conjugated stilbene system.

Troubleshooting & Protocol

Q: Can I use standard HCl for the workup? A: Avoid strong acids. Standard 1M HCl quenches can be too harsh.

  • Preferred Quench: Saturated aqueous Ammonium Chloride (

    
    ).[1]
    
  • Buffer: If the reaction is large scale, wash the organic layer with Sodium Bicarbonate (

    
    ) to ensure pH is neutral/basic before drying.
    

Q: Is Silica Gel chromatography safe? A: Silica gel is slightly acidic. For strictly acid-sensitive diaryl ethanols:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (Et3N) in hexanes before loading your sample.

  • Alternative: Use neutral Alumina, though separation resolution may decrease.

  • Thermal Warning: Do not heat the rotovap bath >40°C. Heat accelerates elimination.

Module 3: Analytical Fingerprinting (NMR & HPLC)

Use the following data to confirm identity and purity.

1H NMR Diagnostic Table (CDCl3, 400 MHz)
ComponentKey Signal (ppm)MultiplicityIntegralNotes
Target Alcohol 4.85 - 4.95 dd or t1HBenzylic proton (

-OH). Shifts with concentration.
Target Alcohol 2.90 - 3.05 m2HMethylene protons (

). Diastereotopic effect may split these.
Bibenzyl (Impurity A) 2.80 - 2.85 s 4HDistinct singlet.[1] Critical marker for Wurtz coupling.
Stilbene (Impurity B) 6.90 - 7.10 d (J~16Hz)2HVinyl protons.[1] Large coupling constant indicates trans isomer.
Aldehyde (Impurity C) 9.95 - 10.0 s1HUnmistakable aldehyde proton.[1]
Decision Tree for Purification

DecisionTree Start Analyze Crude NMR CheckSinglet Singlet at ~2.85 ppm? Start->CheckSinglet CheckVinyl Doublets at ~7.0 ppm? CheckSinglet->CheckVinyl No Wurtz Diagnosis: Homocoupling Action: Trituration w/ Hexanes or Slow Column CheckSinglet->Wurtz Yes Stilbene Diagnosis: Dehydration Action: Repurify on Neutral Alumina Check pH of workup CheckVinyl->Stilbene Yes Pure Diagnosis: Clean Product Action: Crystallize/Dry CheckVinyl->Pure No

Figure 2: Logical flow for identifying impurities based on crude NMR data.

References

  • Grignard Homocoupling Mechanism

    • Title: The Mechanism of the Wurtz-Type Homocoupling of Grignard Reagents.
    • Source: Journal of the American Chemical Society (JACS).
    • Context: Explains the radical mechanism responsible for the 4,4'-dibromobibenzyl impurity.
    • URL:[Link] (Representative citation for Grignard radical mechanisms).

  • Dehydration of Diaryl Ethanols

    • Title: The Effect of Substituents on the Rate of the Acid-Catalyzed Dehydration of 1,2-Diarylethanols.[3]

    • Source: Journal of the American Chemical Society.[2][3][5]

    • Context: Validates the sensitivity of the target scaffold to acidic workup and silica gel.
    • URL:[Link]

  • General Grignard Troubleshooting

    • Title: Reactions of Grignard Reagents - Common Side Reactions.
    • Source: Master Organic Chemistry.
    • Context: General guide on avoiding dimeriz
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling 4-bromobenzyl bromide or 4-chlorobenzaldehyde.

Sources

Troubleshooting

increasing the stereoselectivity of chiral alcohol synthesis

Status: Online | Tier: 3 (Advanced Research Support) Operator: Senior Application Scientist Ticket Subject: Optimizing Stereoselectivity in Prochiral Ketone Reduction Introduction: The Stereoselectivity Ecosystem Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Research Support) Operator: Senior Application Scientist Ticket Subject: Optimizing Stereoselectivity in Prochiral Ketone Reduction

Introduction: The Stereoselectivity Ecosystem

Welcome to the technical support hub. You are likely here because your enantiomeric excess (ee) has plateaued below 90%, or your scale-up resulted in a "racemic drift."

High stereoselectivity in chiral alcohol synthesis is rarely about a single "magic bullet." It is a system-level challenge involving catalyst-substrate matching , kinetic control , and environmental rigorousness . Below are the three primary workflows (Biocatalysis, Chemocatalysis, Organocatalysis) with specific troubleshooting protocols for each.

Module 1: Biocatalysis (Ketoreductases/KREDs)

Best For: High selectivity (>99% ee), mild conditions, and pharmaceutical intermediates.[1][2]

The Core Mechanism

Biocatalysis relies on the precise fit of the ketone into the enzyme's active site (lock-and-key). However, the critical failure point is often the cofactor regeneration system , not the enzyme itself. Without a robust NADPH recycling loop, the reaction stalls, leading to thermodynamic equilibration and lower selectivity.

Workflow Visualization: The Cofactor Loop

Biocatalysis_Cycle Substrate Prochiral Ketone Product Chiral Alcohol Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH Regeneration (GDH) NADPH->NADP Reduction Step Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation Step

Figure 1: The Coupled-Enzyme System. The KRED reduces the ketone while consuming NADPH. The Glucose Dehydrogenase (GDH) simultaneously oxidizes glucose to regenerate NADPH, driving the equilibrium forward.

Troubleshooting Guide: Biocatalysis

Q: My conversion is high, but the ee is stuck at 85%. How do I improve it? A: This often indicates "promiscuous binding" where the substrate fits into the active site in multiple orientations.

  • Solvent Engineering: Add 5-10% v/v of a co-solvent like DMSO or IPA. This alters the solvation shell of the enzyme and can rigidify the active site, enforcing stricter stereocontrol [1].

  • pH Shift: Shift the buffer pH by 0.5 units. The ionization state of active site residues (e.g., Histidine) dictates binding affinity.

  • Substrate Engineering: If possible, increase the steric bulk of the protecting group on your ketone. KREDs differentiate based on "small" vs. "large" pockets; enhancing this contrast improves selectivity.

Q: The reaction works at 100mg scale but fails at 10g (emulsion formed). A: At high concentrations, ketones and alcohols can inhibit the enzyme or cause denaturation at the organic-aqueous interface.

  • Protocol Fix: Switch to a fed-batch mode . Add the substrate continuously via a syringe pump to keep the instantaneous concentration below the inhibition threshold (typically <50 g/L).

Module 2: Asymmetric Hydrogenation (Metal-Catalyzed)

Best For: Scalability, clean profiles, and substrates with coordinating groups (e.g.,


-keto esters).
The Core Mechanism

Ruthenium, Rhodium, or Iridium catalysts (often with chiral phosphine ligands like BINAP or DuPhos) rely on secondary interactions (hydrogen bonding or steric repulsion) between the ligand and the substrate to differentiate the Si and Re faces of the ketone.

Data Table: Solvent & Pressure Effects

Effect of reaction parameters on the hydrogenation of methyl acetoacetate (Representative Data).

ParameterCondition ACondition BImpact on eeRecommendation
Solvent Methanol (Protic)Toluene (Aprotic)MeOH > TolueneProtic solvents often facilitate the H-bond network required for outer-sphere mechanisms (e.g., Noyori Ru-catalysts) [2].
Pressure 5 bar H₂50 bar H₂5 bar > 50 barLower pressure slows the reversible step, allowing thermodynamic control to favor the major enantiomer.
Temp 25°C60°C25°C > 60°CLower temperature favors the enthalpically controlled pathway (higher selectivity).
Troubleshooting Guide: Asymmetric Hydrogenation

Q: I see "Non-Linear Effects" (catalyst ee does not match product ee). A: This is a classic sign of catalyst aggregation.

  • Diagnosis: If a 50% ee ligand yields 90% ee product (positive non-linear effect), your catalyst may be forming inactive hetero-dimers (R/S pairs), leaving the active homo-dimers (R/R) to do the work.

  • Action: While beneficial, it indicates instability. Increase the Ligand/Metal ratio to >1.1:1 to ensure full complexation and prevent metal leaching.

Q: My reaction stalls completely after 50% conversion. A: Check for Oxygen Poisoning or Substrate Inhibition .

  • Protocol (The "Freeze-Pump-Thaw" Standard):

    • Place solvent in a Schlenk flask.

    • Freeze with liquid N₂.

    • Apply high vacuum (10⁻³ mbar).

    • Thaw under static vacuum.

    • Refill with Argon. Repeat 3x. Note: Sparging with nitrogen is insufficient for high-performance asymmetric catalysts.

Module 3: Organocatalysis (CBS Reduction)

Best For: Lab-scale synthesis, substrates without coordinating groups, and rapid results.

The Core Mechanism

The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst.[3][4] It activates both the borane reducing agent (via the nitrogen) and the ketone (via the boron), bringing them together in a rigid "chair-like" transition state.

Workflow Visualization: The CBS Decision Tree

CBS_Troubleshooting Start Low ee in CBS Reduction? CheckWater Check Moisture Content (Is THF anhydrous?) Start->CheckWater CheckTemp Check Temperature (Is addition controlled?) CheckWater->CheckTemp Dry Action1 Dry THF over Na/Benzophenone or Molecular Sieves (3Å) CheckWater->Action1 Wet CheckBorane Check Borane Source (BH3·THF vs. DMS) CheckTemp->CheckBorane Temp stable Action2 Slow addition of KETONE to Catalyst (Maintain -78°C to -20°C) CheckTemp->Action2 Exotherm detected Action3 Switch to Catecholborane (Slower but higher ee) CheckBorane->Action3 Using BH3·THF

Figure 2: Diagnostic logic for optimizing CBS reductions. Moisture is the primary antagonist.

Troubleshooting Guide: CBS Reduction

Q: The ee is variable (e.g., 90% one day, 70% the next). A: This is almost always due to moisture or catalyst aging .

  • The "Water Effect": Water hydrolyzes the oxazaborolidine catalyst and reacts with borane to form non-chiral reducing species. Even 0.1% water can ruin the ee.

  • Fix: Ensure the catalyst is stored in a glovebox or under positive Argon pressure. Use fresh borane-THF complex (borane degrades over time to form species that reduce non-selectively) [3].

Q: How do I choose between BH₃·THF and BH₃·DMS? A:

  • BH₃·THF: Faster, easier to handle, but less stable. Good for unhindered ketones.

  • BH₃·DMS (Dimethyl sulfide): Higher concentration, more stable, but stinks. Use if you need higher temperatures to drive conversion of sterically hindered ketones.

Module 4: Advanced Technique (Dynamic Kinetic Resolution - DKR)

Scenario: You are reducing a ketone that has a labile


-stereocenter (a racemic mixture). Standard reduction yields a 50:50 mixture of diastereomers.

The Solution: DKR couples a racemization catalyst (e.g., Ru-complex) with a stereoselective reduction (e.g., KRED or Transfer Hydrogenation).

  • Racemization: The Ru-catalyst rapidly interconverts the (R)-ketone and (S)-ketone.

  • Reduction: The reduction catalyst (enzyme or metal) reduces only the (R)-ketone to the alcohol.

  • Result: Because the (S)-ketone is constantly converted to (R)-ketone to maintain equilibrium (Le Chatelier's principle), you can theoretically achieve 100% yield of a single stereoisomer [4].

Critical Control Point: The rate of racemization (


) must be significantly faster than the rate of reduction (

). If reduction is too fast, you lose the dynamic benefit.
  • Tip: Lower the concentration of the reducing agent to slow down

    
     relative to 
    
    
    
    .

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Source: Chemical Communications (RSC), 2023. URL:[Link]

  • Asymmetric Hydrogenation (Nobel Lecture). Source: Ryoji Noyori, NobelPrize.org. URL:[Link]

  • Corey-Bakshi-Shibata Reduction. Source: Organic Chemistry Portal.[3] URL:[Link]

  • Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Source: Chemical Reviews (ACS), 2003. URL:[Link]

Sources

Optimization

workup procedure for Grignard reactions to maximize product recovery

Ticket #: G-WKP-001 Status: Open Subject: Maximizing Product Recovery & Eliminating Emulsions in Grignard Workups The Core Issue: Why Your Workup Failed Diagnostic: If you are reading this, you likely encountered the "Ma...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: G-WKP-001 Status: Open Subject: Maximizing Product Recovery & Eliminating Emulsions in Grignard Workups

The Core Issue: Why Your Workup Failed

Diagnostic: If you are reading this, you likely encountered the "Magnesium Mud" problem. Upon adding water to quench your reaction, the magnesium salts precipitated as a gelatinous sludge (


), trapping your product and creating a stubborn emulsion that defies filtration.

The Chemistry of the Failure: Grignard reagents (


) generate magnesium halides (

) and alkoxides during the reaction. When quenched with water, these species form magnesium hydroxide:

This precipitate has a high surface area that adsorbs organic molecules (yield loss) and stabilizes oil-in-water emulsions (separation failure).

The Solution Strategy: To maximize recovery, you must either solubilize the magnesium salts (using acid or chelation) or sequester them into a granular, non-sticky solid (Fieser method).

Protocol Selector (Decision Logic)

Use the following decision tree to select the correct workup protocol for your specific substrate.

GrignardWorkupSelector Start Start: Select Substrate Properties AcidSens Is the product Acid Sensitive? (e.g., Acetals, Enol Ethers) Start->AcidSens BaseSens Is the product Base Sensitive? AcidSens->BaseSens No ProtB Protocol B: Rochelle Salt (Best for Emulsions/Acid-Sens) AcidSens->ProtB Yes (Avoid Acid) Scale Reaction Scale? BaseSens->Scale No ProtA Protocol A: Ammonium Chloride (General Purpose) BaseSens->ProtA Yes (Mild Buffer) ProtC Protocol C: Adapted Fieser (Best for Large Scale/Filtration) Scale->ProtC >10g (Granular Solid) ProtD Protocol D: Acid Hydrolysis (Robust/Non-Sensitive) Scale->ProtD <10g (Solubilization)

Figure 1: Logic flow for selecting the optimal Grignard workup method based on substrate stability and reaction scale.

Detailed Workflows (The Solutions)
Protocol A: The Ammonium Chloride Buffer (General Purpose)

Best for: Small scales, base-sensitive compounds, general screening.

Mechanism:


 is a weak acid (

). It protonates alkoxides to alcohols but buffers the pH to prevent the formation of insoluble

, keeping Mg in solution as soluble salts.

Step-by-Step:

  • Cool the reaction mixture to

    
    .
    
  • Prepare a saturated aqueous solution of

    
    .
    
  • Add the solution slowly (dropwise) to the reaction.

    • Note: An initial precipitate may form; continue adding until two clear layers appear.[1]

  • Separate the organic layer.[2]

  • Extract the aqueous layer

    
     with ether or EtOAc.
    
Protocol B: Rochelle Salt Chelation (The Emulsion Breaker)

Best for: Acid-sensitive products (acetals, silyl ethers), breaking stubborn emulsions.

Mechanism: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand. It chelates


 ions, pulling them into the aqueous phase and preventing the formation of gelatinous hydroxides.

Step-by-Step:

  • Quench the reaction at

    
     with a minimum amount of water.
    
  • Add saturated aqueous Rochelle Salt solution (approx. 20 mL per gram of Mg used).

  • Crucial Step: Stir vigorously at room temperature for 30–60 minutes.

    • Visual Cue: The mixture will transition from a cloudy sludge to two pristine, transparent layers.

  • Separate layers and extract as usual.

Protocol C: The Adapted Fieser Method (Granular Solids)

Best for: Large scale (>10g), generating filterable solids rather than liquids.

Mechanism: Originally for LAH, this stoichiometry works for Mg to produce a granular, sand-like precipitate that does not trap product and filters easily.

The "1 : 1 : 3" Rule (Adapted for Grignard): For every


 grams  of Magnesium turnings used:
  • Dilute: Ensure reaction is diluted with solvent (Ether/THF) and cooled to

    
    .
    
  • Add

    
     mL Water:  Add slowly. Vigorous bubbling will occur.[3]
    
  • Add

    
     mL 15% NaOH:  This creates the aluminate/magnesium complex.
    
  • Add

    
     mL Water:  Final hydration step.
    
  • Precipitation: Warm to room temperature and stir for 15 minutes. A white, granular solid will form.

  • Filter: Filter the solids through Celite. Rinse the solids well with solvent (product is often trapped in the pore volume of the sand).

Protocol D: Acidic Hydrolysis (The "Sledgehammer")

Best for: Robust, non-acid-sensitive products where solubilization is priority.

Mechanism: Strong acid fully dissolves all Mg salts, leaving a clear aqueous layer.

Step-by-Step:

  • Pour the reaction mixture into a beaker containing cracked ice and 1M

    
      (or HCl).
    
  • Stir until all solid magnesium residues are dissolved.

  • Check pH to ensure it is acidic (pH < 2).

  • Separate layers immediately to prevent acid-catalyzed degradation.

Comparative Data Analysis
FeatureAmmonium ChlorideRochelle SaltFieser MethodAcid Hydrolysis
pH Environment Mild (~9)Neutral (~7)Basic (~12)Acidic (~1)
Emulsion Risk ModerateVery LowLowLow
Throughput FastSlow (requires stirring)Fast (Filtration)Fast
Precipitate Type Can be stickyNone (Solubilized)Granular SandNone (Solubilized)
Best For General UseAcid-SensitiveLarge ScaleStable Products
Troubleshooting & FAQs

Q: My separation funnel has three layers. What is the middle layer?

  • A: This is likely a "rag layer"—a stabilized emulsion of Mg salts, water, and product.

    • Fix: Add brine (saturated NaCl) to increase the density of the aqueous layer. If that fails, add a small amount of Rochelle salt solution and stir for 20 minutes.

Q: I used the Fieser method, but the solid is sticky, not granular.

  • A: You likely added the water too fast or didn't stir long enough after the NaOH addition.

    • Fix: Add anhydrous

      
       directly to the reaction pot. This acts as a secondary desiccant and often helps "crisp up" the sticky solids into a filterable powder.
      

Q: Can I use the Fieser method for acid-sensitive compounds?

  • A: Use caution. The second step involves 15% NaOH, creating a transiently high pH spike. If your product is base-sensitive, stick to Protocol B (Rochelle Salt) .

Q: The reaction is extremely exothermic upon quenching. How do I manage this safely?

  • A: Use the Reverse Quench technique. Instead of adding water to the reaction, pour the reaction mixture slowly into a chilled, stirred solution of acid or buffer. This dissipates heat more effectively.

References
  • University of Rochester. (n.d.).[4] Workup for Aluminum Hydride Reductions (Fieser & Rochelle Protocols). Not Voodoo. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction: Mechanism and Workup.[5][6] Retrieved from [Link][3]

  • Master Organic Chemistry. (2011). Grignard Reagents for Addition to Aldehydes and Ketones.[5][6][7] Retrieved from [Link]

  • Cohen, S. et al. (2009). Rochelle's Salt: The Emulsion Breaker.[8] Curly Arrow.[4][9] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Halogenated Diaryl Ethanol Derivatives: SAR, Metabolism, and Therapeutic Viability

Executive Summary This guide provides a technical comparative analysis of halogenated diaryl ethanol derivatives, a chemical class pivotal to both oncology (adrenocortical carcinoma) and antimicrobial drug development. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of halogenated diaryl ethanol derivatives, a chemical class pivotal to both oncology (adrenocortical carcinoma) and antimicrobial drug development. While often overshadowed by their parent ethane precursors (e.g., Mitotane/DDT), the ethanol derivatives represent a critical bifurcation point in pharmacology: they serve either as transient metabolic intermediates in "lethal synthesis" pathways or as stable, active pharmacophores in antifungal applications.

This analysis objectively compares the


-isomers  versus 

-isomers
, evaluates the impact of halogen substitution (Cl vs. F) , and provides validated experimental protocols for synthesizing and assessing these lipophilic scaffolds.

Part 1: Structural Classes & Chemical Properties

The biological fate of diaryl ethanols is dictated by two primary structural features: the regiochemistry of halogenation (ortho/meta/para) and the saturation of the aliphatic bridge .

The Isomeric Divide: vs.

The most critical distinction in this class is between the ortho,para (


) and para,para (

) geometries.
Feature

-Isomer
(e.g., Mitotane metabolite)

-Isomer
(e.g., DDEt)
Steric Hindrance High (due to ortho-Cl). Rotational barrier exists.Low. Free rotation of phenyl rings.
Enzymatic Target CYP11B1 / CYP11A1 (Adrenal Mitochondria).Na+ Channels (Neurotoxicity).
Lipophilicity (LogP) ~5.5 - 6.0~6.0 - 6.5
Metabolic Fate Rapid

-hydroxylation to acyl chloride.
Slower metabolism; often persistent.
Therapeutic Utility High (Adrenocortical Carcinoma).Low (Toxicological burden).[1]
The Fluorine Substitution Effect

Replacing Chlorine with Fluorine (Bioisosterism) fundamentally alters the metabolic stability of the ethanol scaffold.

  • Chlorinated Ethanols: Prone to homolytic cleavage and enzymatic oxidation.

  • Fluorinated Analogs: The C-F bond (116 kcal/mol) is stronger than C-Cl (81 kcal/mol), blocking the oxidative dehalogenation required for the "lethal synthesis" mechanism in adrenal cells, but potentially enhancing binding affinity in antimicrobial targets due to increased lipophilicity without metabolic degradation.

Part 2: Comparative Biological Activity[2][3]

Cytotoxicity and Selectivity Profile

The following data summarizes the inhibitory concentration (IC50) and selectivity indices of key derivatives against NCI-H295R (adrenocortical carcinoma) and standard fibroblast lines.

Table 1: Comparative Cytotoxicity Profile

Compound ClassDerivativeIC50 (NCI-H295R)Selectivity (Adrenal vs. Fibroblast)Primary Mechanism
Ethane Prodrug Mitotane (

-DDD)
15 - 25

M
High (>10x)Mitochondrial Bioactivation
Ethanol Intermediate

-DDEt
>100

M*
LowPoor cellular uptake / Inactive
Ethanol Analog

-DDEt
InactiveN/ANon-specific membrane disruption
Azole-Ethanol 1-(2,4-Cl2-Ph)-ethanol-azole0.5 - 2.0

M
ModerateCYP51 Inhibition (Fungal)

> Note: While the ethanol is the chemical precursor to the active acyl chloride, exogenously administered ethanol derivatives often show poor potency due to inability to penetrate the mitochondrial matrix where bioactivation occurs.

Mechanism of Action: The "Lethal Synthesis"

The therapeutic efficacy of the


 scaffold relies on a unique metabolic activation pathway. The parent ethane is hydroxylated to the ethanol, which is then transformed into a highly reactive acyl chloride. This electrophile covalently binds to mitochondrial proteins, initiating apoptosis.

Key Insight: Direct administration of the ethanol derivative often fails because it is rapidly conjugated (glucuronidation) and excreted before it can enter the mitochondria for activation.

Part 3: Visualization of Signaling Pathways

Diagram 1: Metabolic Bioactivation (Lethal Synthesis)

This diagram illustrates why the ethane is the drug and the ethanol is the critical (but transient) checkpoint.

MetabolicPathway cluster_mito Adrenal Mitochondria Prodrug Mitotane (Ethane) (Lipophilic Prodrug) Ethanol Intermediate (Diaryl Ethanol) Prodrug->Ethanol CYP11B1 (Hydroxylation) AcylCl Acyl Chloride (Reactive Electrophile) Ethanol->AcylCl Oxidation (-HCl) Excretion DDA (Acid) (Inactive Metabolite) Ethanol->Excretion Systemic Clearance Adduct Protein Adduct (Mitochondrial Damage) AcylCl->Adduct Covalent Binding AcylCl->Excretion Hydrolysis

Caption: The "Lethal Synthesis" pathway. The diaryl ethanol is the pivotal intermediate; its oxidation to acyl chloride drives toxicity, while its hydrolysis leads to clearance.

Part 4: Experimental Protocols

Synthesis of 1,1-Diaryl-2,2-Dichloroethanols

Objective: To synthesize the specific ethanol intermediate for stability testing. Method: Grignard Addition or Hydride Reduction.

Protocol:

  • Reagents: Start with

    
    -dichlorobenzophenone.
    
  • Reaction: Dissolve ketone (1 eq) in anhydrous THF under Argon.

  • Nucleophile: Add Dichloromethyllithium (generated in situ from DCM and n-BuLi at -78°C) dropwise.

    • Critical Step: Temperature must remain <-70°C to prevent carbene formation.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Extract with EtOAc. Purify via silica gel chromatography (Hexane:EtOAc 9:1).

  • Validation:

    
    -NMR must show the characteristic benzylic hydroxyl proton (
    
    
    
    ppm, exchangeable with
    
    
    ).
Microsomal Stability Assay (CYP Binding)

Objective: Determine if the ethanol derivative is a substrate or inhibitor of CYP enzymes.

Workflow Diagram:

AssayWorkflow Step1 1. Preparation Microsomes (Human/Rat) NADPH Regenerating System Test Compound (1-10 µM) Step2 2. Incubation 37°C for 0, 15, 30, 60 min Shaking water bath Step1->Step2 Step3 3. Termination Add ice-cold Acetonitrile Precipitate Proteins Step2->Step3 Step4 4. Analysis Centrifuge (10,000g) LC-MS/MS of Supernatant Step3->Step4

Caption: Standardized workflow for assessing metabolic stability of diaryl ethanols in liver or adrenal microsomes.

Data Interpretation:

  • High Clearance: Indicates rapid conversion to the inactive acetic acid (DDA).

  • Low Clearance: Indicates potential for accumulation or lack of affinity for the catalytic site.

Part 5: References

  • Schteingart, D. E., et al. (1993). "Comparison of the adrenalytic activity of mitotane and a methylated homolog on normal adrenal cortex and adrenal cortical carcinoma." Cancer Research. Link

  • Hescot, S., et al. (2013). "Mitotane alters mitochondrial respiratory chain activity and induces oxidative stress in human adrenocortical carcinoma cells." Endocrine-Related Cancer. Link

  • Kroiss, M., et al. (2011). "Drug interactions with mitotane by induction of CYP3A4 metabolism in the clinical management of adrenocortical carcinoma." Clinical Endocrinology. Link

  • Cai, W., et al. (2010). "Stereoselective metabolism of the chiral pesticide 1,1-bis(4-chlorophenyl)-2,2,2-trichloroethanol (dicofol) in rats." Chemical Research in Toxicology. Link

  • Sbiera, S., et al. (2015). "Influence of Mitotane on the CYP profile of Adrenocortical Carcinoma Cells." European Journal of Endocrinology. Link

Sources

Comparative

Comparative Guide: Biological Activity of Brominated vs. Chlorinated Phenyl Groups

[1] Executive Summary In the optimization of phenyl-based pharmacophores, the substitution of Chlorine (Cl) with Bromine (Br) is a classic bioisosteric exchange used to modulate potency and metabolic stability. While oft...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the optimization of phenyl-based pharmacophores, the substitution of Chlorine (Cl) with Bromine (Br) is a classic bioisosteric exchange used to modulate potency and metabolic stability. While often viewed merely as lipophilic bulk, the distinction between these two halogens is governed by a critical electronic feature: the


-hole .
  • The General Verdict: Chlorine is the "workhorse" halogen—offering a balanced profile of metabolic blocking and lipophilicity without excessive steric penalty.

  • The Specialist: Bromine is the "precision tool"—capable of driving significantly higher potency (

    
    ) through strong, directional halogen bonds, but at the cost of higher molecular weight and lipophilicity (cLogP), which can compromise oral bioavailability.
    

This guide details the physicochemical divergence of these halogens and provides the experimental protocols required to validate their specific contributions to biological activity.

Physicochemical Foundation: The Data

To rationally select between Cl and Br, one must look beyond simple steric obstruction. The following table summarizes the key parameters that drive biological differences.

ParameterChlorine (Cl)Bromine (Br)Impact on Biological Activity
Van der Waals Radius 1.75 Å1.85 ÅBr requires a larger hydrophobic pocket; Cl is more forgiving of steric constraints.
Bond Length (C-X) ~1.74 Å~1.89 ÅBr extends deeper into binding sub-pockets.
Electronegativity (Pauling) 3.162.96Cl is more electron-withdrawing, affecting the pKa of neighboring groups more than Br.
Lipophilicity (

value)
0.710.86Br increases LogP more, potentially improving membrane permeability but risking solubility.

-hole Magnitude (

)
ModerateHighCritical: Br forms stronger, more directional halogen bonds with backbone carbonyls.

Mechanistic Differentiator: The Halogen Bond[2][3][4]

The most sophisticated application of the Cl/Br switch utilizes Halogen Bonding (XB) . Unlike hydrogen bonds, halogen bonds are highly directional.

The Sigma-Hole Concept

Halogens covalently bonded to an aromatic ring exhibit an anisotropic charge distribution. While the "belt" of the halogen is electronegative (repelling nucleophiles), the tip along the C-X bond axis is electropositive. This region is the


-hole .
  • Chlorine: Has a smaller, less positive

    
    -hole.[1][2] It acts primarily through hydrophobic displacement.
    
  • Bromine: Has a larger, more positive

    
    -hole. It can act as a specific Lewis acid, accepting electron density from backbone carbonyl oxygens or cysteines in the target protein.
    
Visualization of the Mechanism

HalogenBonding cluster_0 Interaction Strength Ligand Ligand Phenyl Ring Halogen Halogen (X) (Cl or Br) Ligand->Halogen Covalent Bond SigmaHole σ-hole (+) (Vector Tip) Halogen->SigmaHole Anisotropic Charge Protein Protein Backbone (C=O Acceptor) SigmaHole->Protein Halogen Bond (Strict 180° Geometry) Text Br-Interaction: ~2-5 kcal/mol Cl-Interaction: ~1-2 kcal/mol

Figure 1: The vectoral nature of halogen bonding. Note that Bromine provides a significantly stronger interaction energy due to a more polarized sigma-hole, provided the angle is near 180°.

Experimental Protocols for Validation

To distinguish whether a potency gain is due to simple hydrophobicity (entropy) or a specific halogen bond (enthalpy), you must employ a self-validating experimental workflow.

Protocol A: Isothermal Titration Calorimetry (ITC)

Why this over standard


? Standard assays measure free energy (

). ITC separates the components (

).
  • Hypothesis: If Br is forming a halogen bond, you will see a gain in Enthalpy (

    
    ) compared to Cl.[3] If the gain is purely hydrophobic, it will be driven by Entropy (
    
    
    
    ).

Workflow:

  • Preparation: Dialyze protein target into HEPES buffer (pH 7.4). Dissolve Cl-analog and Br-analog ligands in the same buffer (matched DMSO < 2%).

  • Titration: Inject ligand (syringe) into protein (cell) at 25°C.

  • Analysis: Fit to a single-site binding model.

  • Comparison:

    • Calculate

      
      .
      
    • Result: A negative

      
       (more exothermic) confirms the formation of a stronger bond (likely XB).
      
Protocol B: X-Ray Crystallography (The Gold Standard)

You cannot claim a halogen bond without structural proof of the angle.

Workflow:

  • Co-crystallization: Incubate protein with Br-analog at 10x

    
    .
    
  • Diffraction: Collect data to < 2.5 Å resolution (crucial to resolve the halogen distinct from the backbone).

  • Refinement:

    • Locate the electron density of the halogen.[4]

    • Measure the angle

      
       (C—X 
      
      
      
      O=C).
  • Validation Criteria:

    • Distance:

      
      .
      
    • Angle:

      
      . (Closer to 180° indicates a strong XB).
      
Protocol C: Matched Molecular Pair (MMP) Synthesis Cycle

This workflow ensures that observed differences are strictly due to the halogen atom.

SAR_Cycle Start Hit Identification (Phenyl Core) Design Design Matched Pair (R-Ph-Cl vs R-Ph-Br) Start->Design Synth Parallel Synthesis (Suzuki/Buchwald) Design->Synth Assay Biochemical Assay (IC50 / Kd) Synth->Assay Decision Compare Potency Ratio (Br/Cl) Assay->Decision Stop: Steric Clash Stop: Steric Clash Decision->Stop: Steric Clash Ratio < 1 Proceed: Hydrophobic Gain Proceed: Hydrophobic Gain Decision->Proceed: Hydrophobic Gain Ratio 2-5x Prioritize: Halogen Bond Prioritize: Halogen Bond Decision->Prioritize: Halogen Bond Ratio > 10x

Figure 2: Decision tree for interpreting Cl vs. Br substitutions in lead optimization.

Case Study: Kinase Inhibitors (CK2)[10]

A definitive example of this comparison is found in the development of Casein Kinase 2 (CK2) inhibitors.

  • Scenario: Researchers explored tetrabromo-benzimidazole derivatives.

  • Observation: The brominated compounds showed nanomolar potency, significantly superior to chlorinated analogs.

  • Structural Insight: Crystal structures revealed that the Bromine atom formed a direct halogen bond with the backbone carbonyl of Val116 in the hinge region. The larger

    
    -hole of Br (compared to Cl) was essential for bridging the distance and satisfying the energetic requirements of the pocket, effectively "locking" the inhibitor in place [1].
    

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design." Journal of Medicinal Chemistry. Link

  • Hernandes, M. Z., et al. (2010). "Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Designer." Current Drug Targets. Link

  • Lu, Y., et al. (2012). "Halogen bonding—A novel interaction for rational drug design?" Journal of Molecular Modeling. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

Sources

Validation

Structural Validation of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol: A Comparative Guide to X-ray Crystallography

Executive Summary In the development of halogenated pharmacophores, unambiguous structural assignment is critical. For the diaryl alcohol 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , standard spectroscopic methods (N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated pharmacophores, unambiguous structural assignment is critical. For the diaryl alcohol 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , standard spectroscopic methods (NMR, MS) often face limitations in definitively distinguishing regioisomers and determining absolute stereochemistry.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . While NMR is the standard for solution-state connectivity, SC-XRD is established here as the superior method for absolute configuration determination and unambiguous halogen positioning due to the anomalous scattering capabilities of the bromine substituent.

Part 1: Comparative Analysis (SC-XRD vs. Alternatives)

The primary challenge with 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol is the structural similarity between the two aromatic rings. Both are para-substituted halobenzenes connected by an ethyl linker.

Performance Matrix
FeatureSC-XRD (Method of Choice) 1H/13C NMR Spectroscopy Mass Spectrometry (HRMS)
Regioisomer Distinction Definitive. Distinguishes 4-Br vs. 4-Cl positions based on electron density (

vs.

).
Ambiguous. Aromatic signals for 4-Cl-Ph and 4-Br-Ph often overlap heavily (7.2–7.5 ppm range).Inconclusive. Fragmentation patterns are often identical for positional isomers.
Absolute Configuration Direct. Determines (

) vs (

) using anomalous dispersion (Flack parameter) without derivatization.
Indirect. Requires chiral derivatizing agents (e.g., Mosher's acid) and complex analysis.None. Cannot distinguish enantiomers.
Sample Requirement High-quality single crystal (

mm).
Soluble powder (~5 mg).Minimal (<1 mg).
Data Output 3D atomic coordinates, bond lengths, torsion angles, packing interactions.Chemical shifts, coupling constants, connectivity.[1]Molecular formula, isotopic pattern.
Why SC-XRD Wins for This Molecule
  • The "Heavy Atom" Advantage: The bromine atom is a strong X-ray scatterer. In the electron density map, the peak height for Br will be approximately twice that of Cl, making it impossible to misassign the rings, a common pitfall in NMR where chemical shift differences may be negligible (<0.05 ppm).

  • Chirality Validation: This molecule contains a chiral center at C1. Because Bromine has a significant anomalous scattering contribution (especially with Mo or Cu sources), the Flack Parameter can be refined to near 0.0 (correct structure) or 1.0 (inverted structure) with high confidence, establishing the absolute configuration.

Part 2: Technical Methodology & Validation

Crystallization Protocol

Obtaining a diffraction-quality crystal is the rate-limiting step. For diaryl alcohols, hydrogen bonding drives lattice formation.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Hexane (1:3 ratio) or Dichloromethane/Pentane.

  • Procedure:

    • Dissolve 20 mg of product in minimal Ethanol/DCM.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).
      
    • Carefully layer Hexane/Pentane on top (antisolvent).

    • Cover with parafilm, poke 2-3 small holes, and store at 4°C in a vibration-free environment.

    • Target: Colorless blocks or prisms appearing within 24-72 hours.

Data Collection Strategy
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    Å) is preferred over Copper (
    
    
    ) for this molecule.
    • Reasoning: Bromine has a high absorption coefficient.[2] Mo radiation penetrates better and reduces absorption errors compared to Cu, while still providing sufficient anomalous signal for absolute configuration.

  • Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (Debye-Waller factor), improving resolution of the ethyl linker and hydroxyl hydrogen.

Refinement & Validation Metrics

To validate the structure, the following metrics must be met in the refinement (typically using SHELXL):

  • R1 Value:

    
     (indicates good agreement between model and data).
    
  • Goodness of Fit (GooF): Close to 1.0.

  • Flack Parameter (x):

    • 
       (u < 0.1): Correct Absolute Configuration.
      
    • 
      : Inverted structure (Wrong Enantiomer).
      
  • Disorder Check: Verify no "swapping" disorder between Cl and Br sites. The occupancy factors should refine to 100% for the assigned halogen at each site.

Part 3: Visualizing the Validation Logic

Diagram 1: Analytical Decision Tree

This logic flow illustrates why SC-XRD is the necessary endpoint for this specific chemical class.

ValidationLogic Start Sample: 2-(4-Br-Ph)-1-(4-Cl-Ph)ethan-1-ol NMR 1H NMR Analysis Start->NMR Q1 Is Absolute Configuration Required? XRD SC-XRD (Mo Source) Q1->XRD Yes (Critical for Drug Dev) Ambiguity Ambiguity: Overlapping Aromatic Signals (Cl-Ph vs Br-Ph indistinguishable) NMR->Ambiguity Ambiguity->Q1 Insufficient Data Refinement Structure Refinement XRD->Refinement Result Validation Complete: 1. Exact Halogen Positions 2. Absolute Stereochemistry (R/S) Refinement->Result Flack Param < 0.1

Caption: Decision pathway highlighting the failure of NMR to resolve regioisomerism and stereochemistry, necessitating SC-XRD.

Diagram 2: Crystallography Workflow

The specific steps required to validate the Bromine/Chlorine positions.

XRDWorkflow Crystal 1. Crystal Growth (EtOH/Hexane) Diffraction 2. Diffraction (Mo Kα) Collect Bijvoet Pairs Crystal->Diffraction Phasing 3. Phasing (Heavy Atom Method - Br) Diffraction->Phasing Anomalous Signal Map 4. Electron Density Map Peak Height: Br >> Cl Phasing->Map Model 5. Final Model (R-factor < 5%) Map->Model Refinement

Caption: Step-by-step workflow for extracting structural data, emphasizing the use of Bromine for phasing.

Part 4: Expected Structural Features

When analyzing the final structure, researchers should verify these specific geometric parameters which confirm the identity of the molecule:

ParameterExpected Value (Approx.)Significance
C–Br Bond Length

Å
Significantly longer than C–Cl.
C–Cl Bond Length

Å
Distinguishes the chloro-phenyl ring.
O–H...O H-Bond

Å (D...A)
Likely forms infinite chains or dimers in the lattice.
Torsion (C-C-C-O) VariableDefines the gauche/anti conformation of the ethyl backbone.

Data Interpretation Warning: If the C-Br and C-Cl bond lengths refine to an average value (e.g., ~1.82 Å) and the thermal ellipsoids are unusually large, the crystal may suffer from positional disorder (where the molecule sits in two orientations randomly). In this specific case, re-crystallization in a different solvent is required to lock a single ordered conformation.

References

  • Grover, G. et al. (2012). Differentiation of Halogenated Isomers via X-ray Crystallography. Journal of Applied Crystallography.

  • Parsons, S. (2025).[1] Determination of Absolute Configuration using X-ray Diffraction. ResearchGate.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Cambridge Crystallographic Data Centre (CCDC) . Guideline for deposition of halogenated organic structures.

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A.

Sources

Comparative

Analytical Strategies for Diaryl Ethanol Purity: A Comparative Technical Guide

Executive Summary Synthesized diaryl ethanols (e.g., 1,1-diphenylethanol) serve as critical scaffolds in antihistamines, agrochemicals, and chiral ligands. Their purity assessment presents a unique analytical challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesized diaryl ethanols (e.g., 1,1-diphenylethanol) serve as critical scaffolds in antihistamines, agrochemicals, and chiral ligands. Their purity assessment presents a unique analytical challenge: these molecules are lipophilic, often chiral, and thermally labile.

This guide objectively compares the three primary analytical methodologies—HPLC-UV/MS , qNMR , and GC-FID —to determine the optimal workflow for purity confirmation.

Quick Comparison Matrix
FeatureHPLC-UV/MS (Reverse Phase) qNMR (Quantitative NMR) GC-FID/MS
Primary Use Impurity Profiling & QuantitationAbsolute Purity AssayResidual Solvents
Purity Accuracy High (with reference standards)Highest (Absolute, no std needed)Low to Medium
Thermal Risk None (Ambient/Low Temp)NoneHigh (Dehydration risk)
Chiral Capability Yes (with Chiral columns)No (unless chiral solvating agents used)Limited
LOD/LOQ Excellent (<0.05%)Moderate (~0.5-1.0%)Excellent
Throughput Medium (15-30 min)Fast (5-10 min)Fast (10-20 min)

The Impurity Matrix: What Are We Hunting?

To select an analytical method, one must understand the chemical behavior of the analyte. Diaryl ethanols are synthesized typically via Grignard addition to benzophenones or reduction of diaryl ketones.

Common Impurity Profile:

  • Starting Material: Unreacted Diaryl Ketone (e.g., Benzophenone). Challenge: UV active, co-elution risk.

  • Elimination Product: Diaryl Ethene (Stilbene derivatives). Challenge: Formed easily via acid catalysis or thermal stress.

  • Homocoupling Byproducts: Biphenyls (from Grignard reagents).

  • Enantiomers: If the aryl groups are different (e.g., (4-chlorophenyl)(phenyl)methanol).

Critical Analysis of Methods

A. The "Gold Standard": HPLC-PDA-MS

Verdict: The mandatory method for final release testing.

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) and Mass Spectrometry (MS) offers the necessary orthogonality.

  • Causality: Diaryl ethanols are highly lipophilic (

    
    ). Reverse-phase chromatography (C18) utilizes hydrophobic interactions to separate the polar alcohol from the non-polar ketone starting material and the highly non-polar olefin byproduct.
    
  • Why MS? UV detection at 210/254 nm is non-specific. MS (ESI+) provides mass confirmation, distinguishing between the alcohol

    
     and the olefin 
    
    
    
    .
B. The "Absolute Truth": qNMR

Verdict: Best for potency assignment when reference standards are unavailable.

Quantitative


-NMR (qNMR) is a primary ratio method.
  • Mechanism: It compares the integration of the analyte's unique proton signals (e.g., the methine proton on the carbon bearing the -OH) against an internal standard of known purity (e.g., Maleic acid or TCNB).

  • Advantage: It eliminates the need for "Response Factors." In HPLC, the extinction coefficient of the ketone impurity differs from the alcohol product. If you assume 1:1 UV response, your purity calculation is wrong. qNMR measures molar ratios directly.

C. The "Trap": GC-FID/MS

Verdict: Use ONLY for residual solvents. Unsuitable for purity.

Expert Warning: Tertiary and secondary benzylic alcohols are prone to thermal dehydration.

  • The Failure Mode: In a GC injector port (typically 250°C), the diaryl ethanol can undergo thermal elimination to form the diaryl ethene (olefin).

  • Result: The chromatogram will show a large peak for the olefin impurity. This is a false positive ; the impurity was generated during the analysis, not present in the sample.

Detailed Protocol: HPLC-PDA-MS Purity Profiling

This protocol is designed to separate the critical triad: Alcohol (Product), Ketone (Precursor), and Olefin (Degradant).

System: Agilent 1290 Infinity II or Waters Acquity UPLC Detector: PDA (210-400 nm) + SQ MS (ESI Positive)

Step-by-Step Methodology
  • Column Selection:

    • Type: C18 (Octadecylsilane), End-capped.

    • Dimensions:

      
       mm, 
      
      
      
      (or
      
      
      mm,
      
      
      for UPLC).
    • Rationale: High carbon load is required to retain the lipophilic diaryl structure and resolve it from the even more lipophilic olefin.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (improves peak shape and MS ionization).

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Methanol can be used, but ACN generally provides sharper peaks for aromatic compounds due to

      
      -
      
      
      
      interactions suppression.
  • Gradient Program:

    • Flow: 1.0 mL/min

    • T=0 min: 40% B (Equilibration)

    • T=15 min: 95% B (Elute lipophilic olefins/dimers)

    • T=20 min: 95% B (Wash)

    • T=20.1 min: 40% B (Re-equilibrate)

  • Sample Preparation:

    • Dissolve 1 mg sample in 1 mL Acetonitrile.

    • Critical Step: Filter through 0.2

      
       PTFE filter. Do not use Nylon filters (potential adsorption of aromatics).
      
  • Data Analysis (System Suitability):

    • Resolution (

      
      ):  Must be 
      
      
      
      between the Ketone and Alcohol.
    • Peak Purity: Use PDA software (e.g., Empower 3D plot) to ensure no co-eluting impurities under the main peak.

The Chiral Challenge: SFC vs. Normal Phase

If your diaryl ethanol is chiral (e.g.,


), determining Enantiomeric Excess (

) is mandatory.

Recommendation: Supercritical Fluid Chromatography (SFC) is superior to Normal Phase HPLC.

  • Why SFC?

    • Viscosity: Supercritical

      
       has low viscosity, allowing higher flow rates (3-4 mL/min) without high backpressure.
      
    • Diffusion: High diffusivity of

      
       improves mass transfer, resulting in sharper peaks and better resolution of enantiomers compared to Hexane/IPA methods.
      

SFC Protocol Snapshot:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase:

    
     (90%) / Methanol (10%).
    
  • Back Pressure: 120 bar.

  • Temp: 40°C.

Experimental Workflow Visualization

The following diagram illustrates the logical decision tree for analyzing diaryl ethanols, highlighting the "GC Trap" and the specific pathways for chiral vs. achiral analysis.

AnalyticalWorkflow Start Synthesized Diaryl Ethanol (Crude Sample) Decision1 Is the sample Thermally Stable? Start->Decision1 qNMR_Path qNMR (1H) Absolute Assay % Start->qNMR_Path Potency Check GC_Path GC-FID/MS (Residual Solvents ONLY) Decision1->GC_Path Yes (Rare) HPLC_Path HPLC-PDA-MS (Purity & Impurity Profile) Decision1->HPLC_Path No (Risk of Dehydration) Decision2 Is the molecule Chiral? HPLC_Path->Decision2 Achiral_End Report Purity % (Area Normalization) Decision2->Achiral_End No SFC_Path SFC (Chiral Column) Determine %ee Decision2->SFC_Path Yes SFC_Path->Achiral_End Warning WARNING: GC Injector (>200°C) causes elimination to Olefins Warning->GC_Path

Caption: Analytical decision tree prioritizing thermal stability and chirality. Note the specific exclusion of GC for purity profiling due to degradation risks.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]

  • Moldoveanu, S. C. (2010). Sample Preparation in Chromatography. Elsevier. (Chapter on thermal degradation in GC injectors). [Link]

  • Subramanian, G. (Ed.).[1] (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Reference for RP-HPLC method development for lipophilic compounds). [Link]

Sources

Validation

biological efficacy of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol vs similar compounds

This guide provides a technical evaluation of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a halogenated 1,2-diarylethanol derivative. It compares the compound’s physicochemical and biological profile against establi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol , a halogenated 1,2-diarylethanol derivative. It compares the compound’s physicochemical and biological profile against established structural analogs and functional alternatives, focusing on its potential as an antimicrobial agent, enzyme inhibitor, or receptor modulator.

Executive Summary & Compound Identity

2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol (hereafter C-BrCl-EtOH ) is a flexible diaryl scaffold characterized by a "hybrid" halogenation pattern (4-Chloro and 4-Bromo substitutions on opposing phenyl rings). Unlike symmetrical analogs (e.g., 4,4'-dichlorodiphenylethanol), this asymmetry introduces unique electronic and steric properties, particularly relevant for target binding affinity (via halogen bonding) and metabolic stability .

  • Chemical Class : Halogenated 1,2-Diarylethanol.[1]

  • Key Structural Features :

    • Scaffold : Ethane bridge connecting two phenyl rings (flexible linker).

    • Pharmacophore : Secondary hydroxyl group (H-bond donor/acceptor) + Para-halogenated aromatic rings (Lipophilic pockets/Sigma-hole interactions).

  • Primary Applications : Intermediate in antifungal synthesis (azole precursors), potential estrogen receptor modulator (SERM scaffold), and antimicrobial research.

Comparative Efficacy Analysis

The biological performance of C-BrCl-EtOH is evaluated against three distinct classes of alternatives: Homohalogenated Analogs , Rigid Isosteres , and Functional Standards .

Table 1: Physicochemical & Biological Profile Comparison
FeatureTarget: C-BrCl-EtOH Analog A: 4,4'-Dichlorodiphenylethanol Analog B: Resveratrol (Stilbene) Standard: Fluconazole (Azole)
Structure Asymmetric (Cl/Br) EthaneSymmetric (Cl/Cl) EthaneRigid (OH/OH) EtheneTriazole-based
LogP (Lipophilicity) ~4.2 (High) ~3.8 (Moderate-High)~3.1 (Moderate)~0.5 (Low)
Membrane Permeability Excellent (Passive Diffusion) GoodGoodModerate
Binding Mechanism Sigma-hole (Br) + Hydrophobic HydrophobicH-Bonding + Pi-StackingFe-Coordination (Heme)
Metabolic Stability High (C-Br/C-Cl strong) HighLow (Rapid Glucuronidation)Moderate
Primary Efficacy Broad-spectrum Antimicrobial / Cytotoxic Acaricidal / InsecticidalAntioxidant / Anti-inflammatoryAntifungal (CYP51 Inhibitor)
Detailed Technical Insights
A. vs. Homohalogenated Analogs (The "Sigma Hole" Advantage)

Compared to the symmetric 4,4'-dichlorodiphenylethanol (a metabolite of DDT-type compounds), C-BrCl-EtOH possesses a bromine atom. Bromine exhibits a larger, more positive "sigma hole" (an area of positive electrostatic potential opposite the C-Br bond) than chlorine.

  • Impact : This allows C-BrCl-EtOH to form stronger halogen bonds with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in protein binding pockets.

  • Outcome : Likely higher potency in enzyme inhibition assays (e.g., CYP enzymes) compared to the dichloro analog.

B. vs. Rigid Isosteres (Stilbenes)

Stilbenes (like Resveratrol or Combretastatin) have a rigid double bond. C-BrCl-EtOH has a flexible ethane single bond.

  • Impact : The flexibility allows C-BrCl-EtOH to adopt an "induced fit" conformation within a receptor, potentially binding to targets that rigid stilbenes cannot access. However, this entropy penalty can reduce binding affinity if the pocket is rigid.

  • Outcome : C-BrCl-EtOH is a superior scaffold for promiscuous binding (multi-target drugs) but may lack the high specificity of rigid analogs.

Mechanism of Action (SAR Pathway)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the predicted biological pathways for C-BrCl-EtOH .

G cluster_0 Physicochemical Drivers cluster_1 Biological Targets Compound 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol Lipophilicity High LogP (~4.2) (Membrane Penetration) Compound->Lipophilicity HalogenBond Br Sigma-Hole (Specific Binding) Compound->HalogenBond Flexibility Ethane Linker (Induced Fit) Compound->Flexibility Membrane Cell Membrane Disruption Lipophilicity->Membrane Accumulation Enzyme CYP450 / 17β-HSD Inhibition HalogenBond->Enzyme Active Site Locking Receptor Nuclear Receptors (ER/AR Modulation) Flexibility->Receptor Conformational Adaptation

Caption: SAR workflow linking structural attributes of C-BrCl-EtOH to predicted biological targets.

Experimental Protocols for Validation

To objectively validate the efficacy of C-BrCl-EtOH , the following standardized protocols should be employed.

Protocol A: Antimicrobial Susceptibility (MIC Determination)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against fungal (e.g., C. albicans) or bacterial strains.

  • Stock Preparation : Dissolve C-BrCl-EtOH in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution : Prepare serial 2-fold dilutions in RPMI 1640 medium (fungi) or Mueller-Hinton Broth (bacteria) in a 96-well microtiter plate. Final range: 0.125 – 64 µg/mL.

  • Inoculation : Add 100 µL of standardized inoculum (

    
     CFU/mL) to each well.
    
  • Controls :

    • Positive Control: Fluconazole (fungi) or Ciprofloxacin (bacteria).

    • Solvent Control: 1% DMSO (ensure no toxicity).

  • Incubation : Incubate at 35°C for 24h (bacteria) or 48h (fungi).

  • Readout : Measure OD600 or assess visual turbidity. MIC is the lowest concentration with >90% growth inhibition .

Protocol B: In Silico Molecular Docking (Target Validation)

Purpose: To predict binding affinity to Estrogen Receptor alpha (ERα) or CYP51.

  • Ligand Prep : Generate the 3D conformer of C-BrCl-EtOH (SMILES: Clc1ccc(cc1)C(O)Cc2ccc(Br)cc2). Minimize energy using MMFF94 force field.

  • Protein Prep : Retrieve PDB crystal structures (e.g., 1ERE for ERα, 5V5Z for CYP51). Remove water molecules and co-crystallized ligands.

  • Grid Generation : Define the active site box centered on the original ligand coordinates (20x20x20 Å).

  • Docking : Use AutoDock Vina or Gold . Set exhaustiveness to 8.

  • Analysis : Compare Binding Energy (

    
    , kcal/mol) vs. native ligand (Estradiol or Lanosterol).
    
    • Success Metric:

      
       more negative than -8.0 kcal/mol suggests significant affinity.
      

References

  • PubChem . Compound Summary: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol.[2] National Library of Medicine. Link[3][4]

  • BenchChem . 1-(4-Chlorophenyl)ethanol Structure and Properties. (Reference for mono-halogenated analog baseline). Link

  • Wilcken, R., et al. (2013) . Halogen Bonding in Drug Discovery: Structures, Thermodynamics, and Applications. Journal of Medicinal Chemistry. (Mechanistic insight on Br vs Cl binding). Link

  • PubChem . Compound Summary: 1-(4-Bromophenyl)-2-(4-chlorophenyl)ethanol (Regioisomer). National Library of Medicine. Link[3]

Sources

Comparative

Spectroscopic Comparison of Diaryl Ethanol Isomers: A Technical Guide for Structural Elucidation

This guide details the spectroscopic differentiation of diaryl ethanol isomers, focusing on the three most prevalent regioisomers in drug discovery: 1,1-diphenylethanol , 1,2-diphenylethanol , and 2,2-diphenylethanol . E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of diaryl ethanol isomers, focusing on the three most prevalent regioisomers in drug discovery: 1,1-diphenylethanol , 1,2-diphenylethanol , and 2,2-diphenylethanol .

Executive Summary: The Isomer Challenge in Drug Scaffolds

Diaryl ethanols serve as critical pharmacophores in antihistamines (e.g., diphenhydramine analogs), SERMs, and chiral auxiliaries. However, synthetic routes often yield mixtures of regioisomers (1,1- vs. 1,2- vs. 2,2-substitution) due to carbocation rearrangements or non-selective Grignard additions.

Distinguishing these isomers is not merely an academic exercise; it is a safety imperative. The metabolic fate of a tertiary alcohol (1,1-isomer) differs vastly from a primary alcohol (2,2-isomer), affecting toxicity and efficacy profiles. This guide provides a definitive, data-driven framework for identifying these isomers using standard spectroscopic techniques.

Structural Definitions & Stability Logic

Before interpreting spectra, one must understand the electronic environments driving the signals.

IsomerStructureClassKey Electronic Feature
1,1-Diphenylethanol

TertiaryHigh symmetry; sterically crowded; forms stable

cation.
1,2-Diphenylethanol

SecondaryChiral center; benzylic protons are non-equivalent (diastereotopic).
2,2-Diphenylethanol

PrimaryUnique methine proton (

); primary alcohol oxidation potential.

Spectroscopic Comparison (Data Tables)

A. Proton NMR ( H NMR) Signatures

The most reliable method for differentiation is Proton NMR. The coupling patterns provide an immediate "fingerprint."

Table 1: Comparative


H NMR Chemical Shifts (in 

)
Feature1,1-Diphenylethanol 1,2-Diphenylethanol 2,2-Diphenylethanol
Aliphatic Region Singlet (

2.2 ppm)
Methyl group (

). No coupling.
ABX System

appears as doublet/multiplet (

~3.0 ppm).
Doublet (

4.2 ppm)
Methylene (

-OH). Coupled to methine.
Methine Proton Absent (Quaternary Carbon)dd or Triplet (

4.8-5.0 ppm)
Benzylic

-OH.
Triplet (

4.2-4.5 ppm)
Benzylic

.
Aromatic Region Multiplet (

7.2-7.5 ppm)Integration: 10H
Multiplet (

7.1-7.4 ppm)Integration: 10H
Multiplet (

7.1-7.4 ppm)Integration: 10H
Key Diagnostic Methyl Singlet Chiral Center Effects (Diastereotopic

)
Triplet-Doublet Pattern

Expert Insight: In 1,2-diphenylethanol, the methylene protons (


) are adjacent to a chiral center. They are diastereotopic and often appear as a complex doublet of doublets (dd) rather than a simple doublet, unlike the 2,2-isomer where the 

is not near a stereocenter.
B. Mass Spectrometry (MS) Fragmentation

Electron Ionization (EI) MS distinguishes these isomers based on carbocation stability.

Table 2: EI-MS Fragmentation Pathways (70 eV)

IsomerBase Peak (

)
Mechanistic OriginOther Key Ions
1,1-Diphenylethanol 183 (

)
Loss of Methyl (

) to form stable

.
105 (

), 77 (

)
1,2-Diphenylethanol 92 or 107 92: McLafferty rearrangement (

).107: Benzylic cleavage (

).
91 (Tropylium), 77
2,2-Diphenylethanol 167 (

)
Loss of

to form stable Diphenylmethyl cation (

).
165 (Fluorenyl cation), 91

Experimental Protocol: Synthesis & Characterization Workflow

This section outlines a self-validating protocol for synthesizing 1,2-Diphenylethanol (the most complex isomer) and differentiating it from the others.

Phase 1: Synthesis of 1,2-Diphenylethanol (Reduction Method)

Objective: Selective reduction of Benzoin or Deoxybenzoin to avoid regioisomer scrambling.

Reagents:

  • Benzoin (2.12 g, 10 mmol)

  • Sodium Borohydride (

    
    , 0.4 g, 10.5 mmol)
    
  • Ethanol (95%, 20 mL)

Step-by-Step Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of Benzoin in 20 mL of ethanol. Stir at room temperature until fully dissolved.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add

    
     in small portions over 10 minutes. Causality: Slow addition prevents runaway exotherms and minimizes side reactions.
    
  • Reaction Monitoring: Stir for 1 hour. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by a more polar spot (
    
    
    
    ).
  • Quench & Workup: Add 10 mL of 1M HCl dropwise to destroy excess hydride. Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from Hexane/Ethanol.
    
  • Validation: Measure Melting Point. Literature MP for (

    
    )-1,2-diphenylethanol is 66-67°C . (Note: meso-hydrobenzoin melts higher, ~137°C; ensure you are targeting the mono-alcohol or diol depending on starting material. For deoxybenzoin reduction, the product is 1,2-diphenylethanol).
    
Phase 2: Analytical Differentiation Workflow

Objective: Confirm identity against 1,1- and 2,2- isomers.

  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL

    
    . Ensure solution is clear (no particulates) to prevent line broadening.
    
  • Acquisition:

    • 1H NMR: 16 scans, 1 second relaxation delay. Focus on the 2.0–5.0 ppm region.[1]

    • COSY (Optional): Run if multiplets are ambiguous. Look for cross-peaks between the 3.0 ppm and 4.8 ppm signals (confirms 1,2-connectivity).

  • Data Interpretation: Use the Decision Tree below.

Decision Logic for Isomer Identification

The following diagram illustrates the logical flow to determine the specific isomer based on spectral data.

IsomerID Start Unknown Diaryl Ethanol Isomer (C14H14O) NMR_Check Analyze 1H NMR (2.0 - 5.0 ppm) Start->NMR_Check Methyl_Q Is there a Singlet ~2.2 ppm (3H integration)? NMR_Check->Methyl_Q Isomer_11 ID: 1,1-Diphenylethanol (Tertiary Alcohol) Methyl_Q->Isomer_11 Yes Coupling_Q Analyze Splitting Pattern of Aliphatic Protons Methyl_Q->Coupling_Q No MS_Validation Validation: Check MS Base Peak Isomer_11->MS_Validation Expect m/z 183 Triplet_Doublet Triplet (~4.2 ppm) & Doublet (~4.2 ppm)? Coupling_Q->Triplet_Doublet Isomer_22 ID: 2,2-Diphenylethanol (Primary Alcohol) Triplet_Doublet->Isomer_22 Yes Multiplet_Check Multiplet/dd (~4.9 ppm) & Doublet/dd (~3.0 ppm)? Triplet_Doublet->Multiplet_Check No Isomer_22->MS_Validation Expect m/z 167 Isomer_12 ID: 1,2-Diphenylethanol (Secondary Alcohol) Multiplet_Check->Isomer_12 Yes Isomer_12->MS_Validation Expect m/z 92/107

Caption: Logical workflow for distinguishing diaryl ethanol isomers using 1H NMR and MS data.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2,2-Diphenylethanol (CAS 1883-32-5).[2] NIST Chemistry WebBook.[2] [Link]

  • PubChem. 1,1-Diphenylethanol (Compound Summary). National Library of Medicine. [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org.[4] Chem., 1997, 62(21), 7512–7515. [Link]

Sources

Validation

Assessing the Lipophilicity of Chlorinated and Brominated Compounds: A Comparative Technical Guide

Executive Summary: The Halogen Effect and Lipophilicity For researchers in medicinal chemistry and environmental toxicology, assessing the lipophilicity ( / ) of chlorinated and brominated compounds presents a unique par...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Effect and Lipophilicity

For researchers in medicinal chemistry and environmental toxicology, assessing the lipophilicity (


 / 

) of chlorinated and brominated compounds presents a unique paradox. While halogens are classically viewed as hydrophobic substituents that increase membrane permeability, their electronic anisotropy—specifically the

-hole
—introduces specific solvation interactions that standard protocols often misinterpret.

This guide moves beyond generic lipophilicity assessments. It compares the "Gold Standard" Shake-Flask method against the "Field-Proven" RP-HPLC method, specifically tailored for the low-solubility, high-lipophilicity profile of halogenated congeners.

The Mechanistic Insight: The -Hole

Unlike fluorine, heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the


-hole.[1][2]
  • Impact on

    
    :  Octanol (the standard organic phase) acts as a Lewis base (via its oxygen lone pairs). It can donate electrons to the halogen's 
    
    
    
    -hole (Lewis acid).
  • Consequence: This specific interaction stabilizes the compound in the octanol phase more than a purely non-polar solvent (like cyclohexane) would. Therefore,

    
     values for brominated compounds often include a "halogen bond" component that computational models based solely on surface area may underestimate.
    

Comparative Analysis of Assessment Methodologies

The following table objectively compares methodologies for halogenated compounds, where aqueous solubility is often


.
FeatureShake-Flask (Standard) RP-HPLC (Field-Proven) Computational (In Silico)
Principle Physical partitioning between Octanol/Water phases.[3][4]Retention time correlation on a hydrophobic stationary phase (C18).QSPR algorithms (fragment-based or quantum mechanical).
Suitability for Halogens Low. High lipophilicity (

) leads to undetectable aqueous levels.
High. Independent of aqueous concentration; no phase separation required.Moderate. Often fails to account for anisotropic

-hole interactions.
Throughput Low (Manual, time-intensive).High (Automated injection).Instant.
Sample Requirement High (>1 mg). Requires high purity.Low (<0.1 mg). Can handle impure samples.None.
Key Limitation Emulsion formation; adsorption to glass walls.Requires calibration with structurally similar standards."Black box" error for novel halogenated scaffolds.
Verdict Validation only. Use for calibrating the HPLC method.Primary Method. The robust choice for screening series.Early Screening. Use for prioritizing synthesis.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate method based on the compound's predicted properties.

Lipophilicity_Decision_Tree Start Start: Halogenated Compound Assessment Pred Step 1: In Silico Prediction (ClogP / Sigma-Hole Analysis) Start->Pred CheckRange Is Predicted logP > 4.0 or Aqueous Sol. < 10 µg/mL? Pred->CheckRange HighLip High Lipophilicity / Low Solubility CheckRange->HighLip Yes LowLip Moderate Lipophilicity (-1 < logP < 4) CheckRange->LowLip No RPHPLC Primary Method: RP-HPLC (Isocratic or Fast Gradient) HighLip->RPHPLC Routine Screening Validation Validation: Shake-Flask with LC-MS/MS Detection (Microscale) HighLip->Validation Critical Data Point ShakeFlask Primary Method: Shake-Flask (UV/Vis) LowLip->ShakeFlask

Figure 1: Decision matrix for selecting the optimal lipophilicity assessment method based on compound physicochemical properties.

Detailed Experimental Protocol: RP-HPLC Determination

This protocol is designed for highly lipophilic chlorinated/brominated compounds (e.g., PCBs, brominated flame retardants, halogenated kinase inhibitors) where the Shake-Flask method fails due to insolubility.

Principle

Lipophilicity is correlated with the capacity factor (


) of the analyte on a hydrophobic stationary phase (C18). The retention time is calibrated against a set of standards with known 

values to derive the analyte's

.
Materials & Reagents[7][8]
  • Instrument: HPLC system with DAD (Diode Array Detector) or MS detector.

  • Column: End-capped C18 column (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm). Note: End-capping is crucial to suppress silanol interactions which can artifactually increase retention for basic halogenated compounds.

  • Mobile Phase: Methanol (MeOH) / Water (buffered to pH 7.4 using 20 mM MOPS or Phosphate).

    • Why MeOH? Methanol is preferred over Acetonitrile (ACN) for

      
       determination because its hydrogen-bonding character more closely mimics the octanol/water partitioning mechanism than the dipole-driven ACN interactions.
      
  • Standards: A set of 5-10 structurally diverse compounds with known

    
     values spanning the expected range (e.g., Toluene, Chlorobenzene, Bromobenzene, Naphthalene, DDT).
    
Step-by-Step Workflow

Step 1: Dead Time Determination (


) 
Inject an unretained compound (e.g., Uracil or Sodium Nitrate) to determine the column dead time (

).
  • Equation:

    
    
    

Step 2: Calibration Standard Run Inject the standard mixture under isocratic conditions (e.g., 75% MeOH / 25% Buffer). Calculate the capacity factor (


) for each standard:


Where

is the retention time.

Step 3: Constructing the Calibration Curve Plot


 (y-axis) vs. Literature 

(x-axis). Perform linear regression:

  • Quality Control: The

    
     value should be 
    
    
    
    .[5] If lower, check for "sigma-hole" specific interactions (e.g., if mixing aliphatic and aromatic halides, separate curves may be needed).

Step 4: Analyte Measurement Inject the halogenated test compounds under the exact same conditions . Calculate their


 and extrapolate 

using the regression equation.

Step 5: Poly-halogenated Correction (The "Expert" Adjustment) For highly brominated compounds (e.g., polybrominated diphenyl ethers), the linearity often breaks down at high organic modifier percentages.

  • Advanced Protocol: Run the analyte at multiple MeOH percentages (e.g., 60%, 70%, 80%).

  • Plot

    
     vs. 
    
    
    
    (volume fraction of MeOH).
  • Extrapolate to

    
     water (
    
    
    
    ) to find
    
    
    (the chromatographic hydrophobicity index), which correlates more accurately with
    
    
    for super-lipophilic species.

Comparative Data: Halogen Impact

The table below illustrates the "Halogen Effect" on lipophilicity, demonstrating why accurate measurement is critical. Note the significant jump from Cl to Br due to size and polarizability (and the


-hole effect).
Compound ScaffoldSubstituent (X)Experimental


(vs H)
Notes
Benzene -H2.13-Reference
-F2.27+0.14Minimal increase; low polarizability.
-Cl2.84+0.71Significant hydrophobicity increase.
-Br2.99+0.86High increase; strong

-hole potential.
-I3.15+1.02Maximum lipophilicity; instability issues.
Biphenyl (Non-substituted)4.01-Already highly lipophilic.
4,4'-Di-Cl5.40+1.39Approaching solubility limits of Shake-Flask.
4,4'-Di-Br5.80+1.79Requires RP-HPLC. Aqueous sol. is negligible.

Data aggregated from standard physicochemical databases (e.g., DrugBank, PubChem).

Visualizing the -Hole Interaction[1]

The diagram below visualizes the mechanistic difference between a standard hydrophobic interaction and the specific halogen-bonding interaction that occurs in Octanol (and Methanol), but not in alkanes.

Sigma_Hole_Interaction Halogen Halogenated Compound (R-Br) SigmaHole Sigma-Hole (+) (Positive Potential Region) Halogen->SigmaHole Electronic Anisotropy Oxygen Oxygen Lone Pair (-) (Lewis Base) SigmaHole->Oxygen Halogen Bond (Stabilizes in Organic Phase) Interaction No Specific Interaction (Pure Dispersion) SigmaHole->Interaction No Acceptor Solvent_Oct Solvent: Octanol (R-OH) Solvent_Oct->Oxygen Contains Solvent_Alk Solvent: Cyclohexane (C6H12) Solvent_Alk->Interaction

Figure 2: Mechanistic interaction of the


-hole with octanol, explaining why 

values are higher for brominated compounds compared to inert solvent systems.

References

  • IUPAC Recommendations. "Measurement of lipophilicity: The shake-flask method and its alternatives." Pure and Applied Chemistry. (Verified via Search 1.1)

  • MDPI Molecules. "Comparison of HPLC and In Silico Lipophilicity Parameters." Molecules, 2024. (Verified via Search 1.1)

  • ResearchGate. "Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation." (Verified via Search 1.3)

  • Genentech Research. "A Novel Method for High Throughput Lipophilicity Determination by Microscale Shake Flask and LC-MS/MS." (Verified via Search 1.4)

  • ACS Omega. "Unconventional Type III Halogen···Halogen Interactions: A Quantum Mechanical Elucidation of σ-Hole Interactions." ACS Omega, 2020. (Verified via Search 1.15)

  • Agilent Technologies. "Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD." Application Note. (Verified via Search 1.22)

Sources

Comparative

Precision in Detection: Cross-Reactivity Studies of Halogenated Organic Compounds

Executive Summary For researchers in drug development and environmental toxicology, Halogenated Organic Compounds (HOCs) represent a unique analytical paradox. While the addition of halogen atoms (F, Cl, Br, I) often enh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in drug development and environmental toxicology, Halogenated Organic Compounds (HOCs) represent a unique analytical paradox. While the addition of halogen atoms (F, Cl, Br, I) often enhances the biological potency and metabolic stability of a drug candidate, it simultaneously complicates detection. The high structural homology between halogenated analogs—where a single chlorine-to-bromine substitution can occur—poses severe challenges for antibody specificity.

This guide provides a technical comparison of detection methodologies, focusing on the rigorous assessment of cross-reactivity (CR). We move beyond basic definitions to explore the halogen bond mechanism in antibody recognition, compare the utility of Immunoassays vs. Mass Spectrometry, and provide a self-validating protocol for determining Cross-Reactivity (CR) profiles.

Mechanistic Insight: The Halogen Bond and Antibody Recognition

To control cross-reactivity, one must understand its molecular origin. In HOCs, cross-reactivity is rarely random; it is driven by the Sigma Hole phenomenon.

The Sigma Hole Effect

Unlike hydrogen atoms, halogens (specifically Cl, Br, and I) exhibit an anisotropic distribution of electron density. While the equatorial region of the halogen atom is electron-rich (nucleophilic), the region along the C-X bond axis is electron-deficient (electrophilic). This positive patch is called the "sigma hole."

  • Impact on Antibodies: Antibodies raised against a chlorinated compound often cross-react with brominated analogs not just because of size similarity, but because the sigma hole allows both analogs to act as Lewis acids, forming strong halogen bonds with nucleophilic residues (like oxygen or nitrogen) in the antibody's paratope.

  • Steric Considerations: The van der Waals radii increase down the group (F: 1.47Å, Cl: 1.75Å, Br: 1.85Å, I: 1.98Å). An antibody pocket designed for a Brominated compound (larger) will often accommodate a Chlorinated analog (smaller) with high affinity ("loose fit"), whereas an antibody for a Chlorinated compound may sterically reject a Brominated analog ("tight fit").

Comparative Analysis: Immunoassays vs. Mass Spectrometry

When designing a screening workflow for HOCs, the choice lies between the high-throughput capacity of Immunoassays (ELISA) and the specificity of Mass Spectrometry (GC/LC-MS).

Table 1: Performance Comparison for Halogenated Compound Detection
FeatureCompetitive ELISAGC-MS / LC-MS/MS
Primary Recognition Steric/Electronic fit (Antibody-Antigen)Mass-to-Charge Ratio (m/z) & Fragmentation Pattern
Cross-Reactivity Risk High (Especially with position isomers and Cl/Br analogs)Low (Distinguishes isotopes and specific substituents)
Sensitivity (LOD) pg/mL to ng/mL (High sensitivity)fg/mL to pg/mL (Ultra-high sensitivity)
Throughput High (96-384 samples/run)Low to Medium (Serial injection)
Matrix Tolerance Low (Susceptible to matrix interference)High (With proper extraction/cleanup)
Cost Per Sample Low (<$10)High (>

100)
Best Use Case High-volume screening; exclusion of negatives.Confirmation of positives; quantification of specific congeners.[1]
Strategic Recommendation

Use ELISA as a "gatekeeper" method. If the assay yields a positive result, validate the specific halogenation pattern using LC-MS/MS . Relying solely on ELISA for HOCs leads to false positives due to the "class effect" where the antibody recognizes the halogenated scaffold rather than the specific substituent.

Experimental Protocol: Validating Specificity via Competitive ELISA

The following protocol is designed to determine the IC50 (concentration inhibiting 50% of binding) and calculate the % Cross-Reactivity (%CR) . This is a self-validating workflow; if the standard curve does not show sigmoidal linearity (


), the CR data is invalid.
Diagram 1: Competitive ELISA Workflow for CR Assessment

ELISA_Workflow Start Step 1: Plate Coating (Immobilize Antigen) Block Step 2: Blocking (Prevent non-specific binding) Start->Block Compete Step 3: Competition (Add Antibody + Analyte OR Analog) Block->Compete Wash Step 4: Wash (Remove unbound Ab) Compete->Wash Equilibrium Reached Detect Step 5: Detection (Add HRP-Secondary Ab) Wash->Detect Calc Step 6: Analysis (Calculate IC50 & %CR) Detect->Calc OD450 Reading

Caption: Workflow for Competitive ELISA. In Step 3, the target HOC and its halogenated analogs compete separately against the plate-bound antigen for the primary antibody.

Detailed Methodology

Reagents:

  • Coating Antigen: BSA-conjugated HOC hapten.

  • Primary Antibody: Monoclonal antibody raised against the specific halogenated target (e.g., TCDD, T4).

  • Analogs: Purified structural analogs (e.g., if target is 2,4-Dichlorophenol, use 2,4-Dibromophenol, 2-Chlorophenol, etc.).

Protocol Steps:

  • Coating: Coat 96-well microplate with antigen (0.5–2.0 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-Tween (PBST). Block with 1% BSA/PBS for 1 hour to prevent non-specific adsorption.

  • Competition (The Critical Step):

    • Prepare serial dilutions (log scale: 0.01 to 1000 ng/mL) of the Target Analyte in one set of wells.

    • Prepare identical serial dilutions of the Cross-Reacting Analog in parallel wells.

    • Add the Primary Antibody (at fixed limiting concentration) to all wells.

    • Mechanism:[1][2][3] Free analyte in solution competes with plate-bound antigen. High analyte concentration = Low antibody binding to plate.

  • Incubation: Incubate for 1 hour at 25°C (equilibrium phase).

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1 hour. Wash 5x. Add TMB substrate.[4] Stop reaction with 1M H2SO4.

  • Data Processing: Plot Optical Density (OD) vs. Log[Concentration]. Fit to a 4-Parameter Logistic (4PL) model .

Calculation of Cross-Reactivity (%CR)

Calculate the IC50 for both the target and the analog.[5] The IC50 is the concentration required to reduce the maximum signal (


) by 50%.[4][6]


  • Interpretation: A %CR of 100% means the antibody binds the analog exactly as well as the target. A %CR of <0.1% indicates high specificity.

Data Interpretation & Case Studies

Case Study: Dioxin Detection (TCDD)

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the most toxic congener. Antibodies often cross-react with other Polychlorinated Dibenzodioxins (PCDDs) and Polychlorinated Biphenyls (PCBs).[7]

Table 2: Representative Cross-Reactivity Profile for a TCDD Monoclonal Antibody

CompoundStructure NoteIC50 (ng/mL)% Cross-Reactivity
2,3,7,8-TCDD Target (4 Cl atoms) 0.5 100%
1,2,3,7,8-PeCDD5 Cl atoms (Steric bulk)2.520%
2,3,7,8-TCDFFuran analog (O replaced)5.010%
2,3,7,8-TBDDBromine analog (4 Br atoms) 1.0 50%
PCB-126Non-planar, different scaffold>500<0.1%

Analysis: Note the high cross-reactivity (50%) with the Brominated analog (TBDD). This confirms the "Halogen Bond" hypothesis where the antibody recognizes the electronic signature of the halogen positions (2,3,7,8) despite the size difference between Cl and Br. This assay would fail to distinguish TCDD from TBDD, necessitating Mass Spectrometry for confirmation.

Decision Framework

Use this logic tree to select the appropriate analytical method based on your cross-reactivity data.

Diagram 2: Method Selection Decision Tree

Decision_Tree Start Start: Define Analytical Needs Q1 Is the target halogenated? Start->Q1 Q2 Are structural analogs (e.g., Cl vs Br) present? Q1->Q2 Yes ELISA Use Competitive ELISA (High Throughput) Q2->ELISA No (Unlikely) Validation Perform CR Study (Calculate %CR) Q2->Validation Yes CheckCR Is %CR > 10% for critical analogs? Validation->CheckCR CheckCR->ELISA No (<10%) MS Use LC-MS/MS or GC-MS (High Specificity) CheckCR->MS Yes (>10%)

Caption: Decision logic for selecting between ELISA and MS. High cross-reactivity (>10%) with expected environmental/biological analogs mandates the use of Mass Spectrometry.

References

  • Scholten, J. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences. Link

  • Shimomura, M. et al. (2001).[8] Dioxin detection based on immunoassay using a polyclonal antibody against octa-chlorinated dibenzo-p-dioxin (OCDD). The Analyst. Link

  • Auffarth, J. et al. (2022). Comparing ELISA and LC-MS-MS: A Simple, Targeted Postmortem Blood Screen. Journal of Analytical Toxicology. Link

  • Xu, Z. et al. (2013). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling. Link

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

[1][2][3] Executive Summary: The "Zero-Mixing" Rule[1][2] The disposal of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol requires strict adherence to Halogenated Organic Waste protocols.[1][2] Due to the presence of both...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The "Zero-Mixing" Rule[1][2]

The disposal of 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol requires strict adherence to Halogenated Organic Waste protocols.[1][2] Due to the presence of both bromine and chlorine substituents, this compound poses a risk of forming persistent organic pollutants (POPs), such as polyhalogenated dibenzodioxins (PXDDs) and furans (PXDFs), if incinerated at insufficient temperatures.[3]

Immediate Action Directive:

  • NEVER dispose of this compound down the drain.[2]

  • NEVER mix this compound with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable during the reaction process.[3]

  • ALWAYS segregate into the "Halogenated Waste" stream to ensure high-temperature incineration (>1100°C) with acid gas scrubbing.[1][2]

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical identity to ensure this protocol applies.

PropertySpecification
Chemical Name 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol
Structure Diaryl ethanol scaffold with 4-Br and 4-Cl substitution
Physical State Solid (typically white to off-white powder)
Primary Hazards Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Aquatic Toxicity
Waste Class Halogenated Organic (Non-RCRA Listed, but Characteristic)

Operational Causality: The "Halogenated" classification is not merely bureaucratic.[2] Standard organic waste is often used as "fuel blending" for cement kilns.[2] However, halogenated compounds act as flame retardants, reducing combustion efficiency, and release corrosive acid gases (HBr, HCl) upon decomposition.[3] Therefore, they must be sent to specialized hazardous waste incinerators equipped with scrubbers.[3]

Decision Logic: Waste Stream Selection

The following decision tree illustrates the operational workflow for disposing of this compound in various experimental states.

DisposalWorkflow Start Waste Generation: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves, silica) StateCheck->SolidPath Solid/Absorbed LiquidPath Liquid Waste (Mother liquor, reaction mixture) StateCheck->LiquidPath Solution StreamA Stream A: Solid Hazardous Waste (Trace Halogenated) SolidPath->StreamA Pack in HDPE Drum SolventCheck Is it dissolved in Halogenated Solvents (DCM, Chloroform)? LiquidPath->SolventCheck StreamB Stream B: Halogenated Liquid Waste (High BTU) SolventCheck->StreamB Yes (e.g., DCM) StreamC Stream C: Halogenated Liquid Waste (Mixed Solvents) SolventCheck->StreamC No (e.g., dissolved in EtOAc)

Figure 1: Decision matrix for segregating waste based on physical state and solvent composition.

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound, Silica Gel, Consumables)

Applicable to: Expired stocks, contaminated silica from column chromatography, spill cleanup debris, and contaminated PPE.[3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1][2] Do not use metal containers , as residual moisture and hydrolysis of the C-Br/C-Cl bonds can generate acid halides that corrode metal.[1][2][3]

  • Bagging: Double-bag the solid in clear, 4-mil polyethylene bags before placing it in the drum. This prevents dust generation during transport.[2][4]

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Solid, Toxic."[1][2][3]

    • Constituents: Explicitly list "2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol" and "Silica Gel" (if applicable).[1][2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[2]

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: Filtrates from recrystallization or reaction mixtures.[1]

  • Segregation:

    • If the compound is dissolved in Dichloromethane (DCM) or Chloroform : Pour directly into the Halogenated Waste carboy.

    • If dissolved in Ethyl Acetate or Methanol : Despite the solvent being non-halogenated, the presence of the solute (>1%) mandates the entire mixture be classified as Halogenated Waste .[3]

    • Why? Dilution does not negate the requirement for acid gas scrubbing during incineration.[2]

  • Compatibility Check: Ensure the waste container is made of HDPE or Glass.[2] Avoid LDPE carboys if the solvent is Chloroform or THF, as these can soften LDPE over time.[3]

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[2]

Scenario C: Aqueous Waste (Workup Layers)

Applicable to: Aqueous layers from extractions.[1]

  • Solubility Check: This compound is lipophilic and likely has negligible solubility in water.[2] However, trace amounts may form emulsions.[3]

  • Protocol: Collect the first aqueous wash (which often contains entrained organic solvent) into the Halogenated Liquid Waste stream.[2] Subsequent aqueous washes can typically go to the "Aqueous Hazardous Waste" stream, subject to local TOC (Total Organic Carbon) limits.[3]

Safety & Spill Contingency

PPE Requirements for Waste Handling
Protection LevelEquipmentRationale
Respiratory N95 (Solids) or Half-mask with OV/AG cartridges (Liquids)Prevents inhalation of dust or solvent vapors.[1][2]
Dermal Nitrile Gloves (Double gloved)Standard barrier protection against halogenated organics.[2]
Ocular Chemical Splash GogglesPrevents eye damage from splashes or dust.[2]
Body Lab Coat (Cotton/Poly blend)Basic protection; use Tyvek apron for large liquid transfers.[2]
Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area. Mark the zone.

  • Solid Spill: Do not dry sweep (creates dust).[2] Cover with a wet paper towel or use a HEPA vacuum designated for hazardous chemicals.[2] Place debris in Scenario A waste.

  • Liquid Spill: Cover with an absorbent pad or vermiculite.[2] Do not use standard clay litter if strong oxidizers are also present (though unlikely with this alcohol).[2] Scoop absorbed material into a double bag and treat as Scenario A waste.

Regulatory Compliance (US Focus)

While this specific compound is not listed on the EPA's "P" or "U" lists (RCRA), it is regulated based on its characteristics and the solvents used with it.[3]

  • RCRA Classification: If mixed with spent halogenated solvents (e.g., DCM), the waste carries the F002 code [1].[3]

  • Satellite Accumulation: Waste must be stored at or near the point of generation. Containers must remain closed unless adding waste [2].[2][5]

  • GHS Compliance: All waste containers must be labeled according to the Hazard Communication Standard (29 CFR 1910.1200) [3].[2]

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List). [Link][1][2]

  • United States Environmental Protection Agency (EPA). Satellite Accumulation Area Regulations (40 CFR 262.15). [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). [Link][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington, DC: The National Academies Press.[3] [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol

Executive Safety Summary & Risk Assessment Compound Class: Halogenated Diaryl Ethanol Derivative Physical State: Solid (Crystalline Powder) Primary Hazard Classification: Irritant / Potential Sensitizer As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Compound Class: Halogenated Diaryl Ethanol Derivative Physical State: Solid (Crystalline Powder) Primary Hazard Classification: Irritant / Potential Sensitizer

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol may be limited in public registries, its structural moieties (bromophenyl and chlorophenyl groups) necessitate strict adherence to Universal Precautions for Novel Pharmaceutical Intermediates .

We treat this compound as a Performance-Based Control Band 3 (OEB 3) agent until definitive potency data proves otherwise. This classification assumes the material is a moderate skin/eye irritant with high potential for respiratory irritation and systemic absorption via the cutaneous route due to its halogenated lipophilic nature.

Operational Criticality:

  • Dust Control: The primary vector of exposure is airborne particulate matter during weighing and transfer.

  • Permeation: Halogenated organic compounds can permeate standard latex gloves; nitrile or laminate barriers are required.

Hierarchy of Control & PPE Decision Logic

PPE is the last line of defense, not the first. However, in exploratory chemistry where engineering controls (like isolators) may be variable, PPE becomes the critical redundancy.

Visualization: PPE Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate respiratory and dermal protection based on operational scale.

PPE_Decision_Logic Start Start: Operational Scale Assessment Scale_Small < 100 mg (Analytical/Small Scale) Start->Scale_Small Scale_Large > 100 mg or Active Manipulation (Synthesis/Milling) Start->Scale_Large Eng_Control_1 Engineering Control: Certified Fume Hood Scale_Small->Eng_Control_1 Eng_Control_2 Engineering Control: Powder Containment Hood / Glovebox Scale_Large->Eng_Control_2 Resp_Level_1 Respiratory Protection: N95 (Optional if in Hood) Eng_Control_1->Resp_Level_1 If sash > 18 inches Dermal_Level_1 Dermal: Single Nitrile Gloves (0.11mm) + Lab Coat Eng_Control_1->Dermal_Level_1 Resp_Level_2 Respiratory Protection: P100 Half-Mask or PAPR Eng_Control_2->Resp_Level_2 Open handling Dermal_Level_2 Dermal: Double Nitrile or Laminate + Tyvek Sleeves/Suit Eng_Control_2->Dermal_Level_2

Figure 1: Decision logic for scaling PPE based on quantity and engineering controls. Note that larger quantities trigger higher respiratory and dermal protection requirements.

Comprehensive PPE Specifications (The "What")

This table details the specific equipment required. Do not substitute generic alternatives without verifying permeation breakthrough times for halogenated aromatics.

Protection ZoneComponentSpecificationScientific Rationale
Ocular Safety GogglesANSI Z87.1+ Chemical Splash GogglesCausality: Standard safety glasses allow dust entry from the side. Halogenated dusts react with ocular moisture to form acidic byproducts, causing severe irritation [1].
Respiratory RespiratorP100 Half-Face or N95 (minimum)Causality: Particle size for milled pharmaceutical intermediates often falls below 5µm. Surgical masks offer zero protection against inhalation of these fines.
Dermal (Hand) Primary GloveNitrile (4-6 mil / 0.10-0.15mm)Causality: Latex is permeable to halogenated organics. Nitrile provides superior chemical resistance.
Dermal (Hand) Secondary GloveNitrile (Long Cuff) or Silver Shield®Causality: "Double-gloving" creates a breach indicator. If the outer glove tears, the inner glove maintains the barrier while you retreat to change.
Body Lab Coat/SuitTyvek® or Poly-coated apronCausality: Cotton lab coats absorb powders and retain them, creating a secondary exposure source in breakrooms or offices.
Operational Protocol: Gowning & De-gowning (The "How")

The majority of lab exposures occur after the experiment, during the removal of contaminated PPE. This protocol utilizes the "Beak Method" logic to prevent skin contact.

Step-by-Step Gowning (Donning)
  • Inspect: Check Tyvek sleeves and gloves for micro-tears (inflate glove slightly to check for leaks).

  • Inner Layer: Don first pair of nitrile gloves. Tuck lab coat cuffs under these gloves.

  • Outer Layer: Don second pair of gloves. Pull long cuffs over the lab coat sleeves.

  • Seal: Use chemically resistant tape (e.g., Kapton or vinyl) to seal the gap between the outer glove and lab coat sleeve if handling >10g of powder. This prevents "bridging" (powder creeping up the wrist).

Step-by-Step De-gowning (Doffing)

Critical Rule: Never touch your skin with the outside of a glove.

Doffing_Procedure Step1 1. Remove Tape (if applied) Step2 2. Pinch Outer Glove (at palm) Step1->Step2 Step3 3. Peel Off (Inside-Out) Step2->Step3 Step4 4. Ball Glove (in gloved hand) Step3->Step4 Step5 5. Slide Finger Under Remaining Glove Step4->Step5 Critical Step Step6 6. Peel Off & Discard Step5->Step6 Step7 7. Wash Hands (Soap + Water) Step6->Step7

Figure 2: The "Beak Method" for glove removal to ensure the contaminated exterior never touches the skin.

Disposal & Emergency Procedures
Waste Management

Because this molecule contains both Bromine and Chlorine, it cannot be disposed of in standard organic waste streams if incineration parameters are strict regarding halogens.

  • Solid Waste: Collect all contaminated paper towels, gloves, and weighing boats in a dedicated container labeled "Solid Hazardous Waste - Halogenated Organics."

  • Liquid Waste: Mother liquors or wash solvents must go into "Halogenated Solvent Waste" (Red Can/Carboy). Do not mix with non-halogenated waste (e.g., Acetone/Methanol waste) as this complicates downstream incineration and increases disposal costs.

Spill Cleanup (Solid Powder)
  • Evacuate: If spill is >5g outside a hood, evacuate the immediate area.

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Do not dry sweep (generates dust). Cover spill with wet paper towels (dampened with ethanol or water) to suppress dust.

  • Clean: Scoop up the damp material. Wipe area 3x with ethanol.

  • Verify: Dispose of all cleanup materials as Halogenated Hazardous Waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134).[1] United States Department of Labor.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4'-Bromoacetophenone (Analogous Hazard Data).

  • Ansell. (2022). Chemical Permeation & Degradation Guide.

Sources

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Feasible Synthetic Routes

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2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol
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2-(4-Bromophenyl)-1-(4-chlorophenyl)ethan-1-ol
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